3-amino-1,2-dihydroxyanthracene-9,10-dione
Description
Properties
IUPAC Name |
3-amino-1,2-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16/h1-5,18-19H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWHISGXDKCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192733 | |
| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-78-8 | |
| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoalizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Q5T7UZ9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3-amino-1,2-dihydroxyanthracene-9,10-dione
Introduction
3-amino-1,2-dihydroxyanthracene-9,10-dione, also known as 3-Aminoalizarin, is a polycyclic aromatic compound belonging to the anthraquinone family. As a derivative of the well-known dye and pH indicator Alizarin (1,2-dihydroxyanthraquinone), this molecule possesses a unique combination of functional groups: a redox-active quinone core, a metal-chelating catechol (ortho-dihydroxy) moiety, and a nucleophilic amino group. This trifecta of functionalities imparts a rich and complex physicochemical profile, making it a molecule of significant interest for applications ranging from medicinal chemistry and the development of novel therapeutics to materials science and advanced diagnostics.[1]
The strategic placement of the amino group at the 3-position significantly modulates the electronic properties of the parent alizarin structure, influencing its acidity, solubility, spectral characteristics, and electrochemical behavior. Understanding these properties is not merely an academic exercise; it is fundamental to harnessing the compound's potential. For drug development professionals, these parameters govern the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, while for materials scientists, they dictate its performance in sensors, dyes, or electronic devices.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. It moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing validated protocols for their determination.
Molecular Structure and Identification
The foundational step in characterizing any compound is to establish its precise molecular identity. The structure of this compound is defined by an anthracene core with two ketone groups, forming the quinone system, and three substituents on one of the aromatic rings.
The IUPAC name for this compound is this compound.[2] Its unique arrangement of an amino group adjacent to a catechol system on the anthraquinone framework is the primary determinant of its chemical personality.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Amino-1,2-dihydroxyanthraquinone, 3-Aminoalizarin | [2][3] |
| CAS Number | 3963-78-8 | [2][3] |
| PubChem CID | 95861 | [2][3] |
| Molecular Formula | C₁₄H₉NO₄ | [2][3] |
| Molecular Weight | 255.22 g/mol | [2] |
| InChI Key | YLFWHISGXDKCIT-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N |[2] |
Solid-State and Thermal Properties
The behavior of a compound in the solid state is critical for its handling, formulation, and storage. Like many anthraquinone derivatives, this compound is expected to be a colored, crystalline solid at room temperature.[4] The extensive hydrogen bonding network enabled by its two hydroxyl groups and one amino group likely contributes to a relatively high melting point and thermal stability.
Thermal Stability Analysis (TGA/DSC)
Causality and Importance: Thermal analysis, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is indispensable in pharmaceutical development. DSC precisely measures the melting point, which is a key indicator of purity, and reveals other phase transitions such as polymorphic transformations. TGA provides quantitative data on thermal stability and decomposition pathways.[5] For a drug candidate, this information is crucial for determining shelf-life, identifying potential degradation issues during manufacturing (e.g., heat-drying), and ensuring the absence of volatile impurities or solvates.[6]
Experimental Protocol: TGA/DSC Characterization
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Equilibrate the cell at 25 °C.
-
-
DSC Thermal Program:
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the suspected melting point at a rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Instrument Setup (TGA):
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with high-purity nitrogen at 50 mL/min.
-
Equilibrate at 30 °C.
-
-
TGA Thermal Program:
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Record the mass change as a function of temperature.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. Integrate the peak area to calculate the heat of fusion (ΔHfus).
-
TGA: Determine the onset temperature of decomposition, defined as the temperature at which ~5% weight loss occurs. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Diagram: Workflow for Thermal Analysis
Caption: Relationship between pH and the dominant ionic species.
Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of the molecule, revealing details about its electronic structure and functional groups.
UV-Visible Spectroscopy
Causality and Importance: UV-Vis spectroscopy probes the electronic transitions within the molecule. For anthraquinones, the extensive conjugated π-system results in strong absorption in the visible range, making them colored. [7]The position of the maximum absorbance (λmax) is highly sensitive to substituents. Auxochromes like -OH and -NH₂ groups cause a bathochromic (red) shift to longer wavelengths. [7]This technique is fundamental for quantitative analysis (using the Beer-Lambert law) and for studying electronic effects.
The parent Alizarin shows an absorption band around 433 nm. [7]The addition of the electron-donating amino group at position 3 is expected to cause a significant bathochromic shift due to the extension of conjugation through the nitrogen lone pair. The λmax will also be highly pH-dependent due to protonation/deprotonation of the functional groups.
Infrared (IR) Spectroscopy
Causality and Importance: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. It is a rapid and reliable method for structural confirmation.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | O-H Stretch, N-H Stretch | Hydroxyl, Amino |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1650 - 1620 | C=O Stretch | Quinone (H-bonded) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | C-N Stretch | Aryl Amine |
| 1250 - 1150 | C-O Stretch | Phenolic |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Importance: NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule. [8]¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. It is the gold standard for unambiguous structure elucidation. The exact chemical shifts would need to be determined experimentally or through high-level computational modeling.
Electrochemical Properties
Causality and Importance: The anthraquinone core is a classic electrochemically active moiety, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone. This redox activity is the basis for the biological roles of many quinones and their application in electrochemical sensors and batteries. [9][10]The reduction potential is highly sensitive to the electronic nature of substituents. Electron-donating groups, like -NH₂, increase the electron density on the ring system, making the molecule harder to reduce (i.e., shifting the reduction potential to more negative values). [10]Cyclic Voltammetry (CV) is the primary technique used to investigate these properties.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the compound in the electrolyte solution to a final concentration of ~1 mM.
-
Cell Assembly: Assemble a three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
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Counter Electrode: Platinum Wire
-
-
Deoxygenation: Purge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which is electrochemically active.
-
CV Scan: Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and back. The scan rate is typically 100 mV/s.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for reduction and oxidation, which provide information about the redox potential and reversibility of the electron transfer process.
Diagram: Experimental Setup for Cyclic Voltammetry
Caption: A three-electrode setup for cyclic voltammetry analysis.
Conclusion
This compound is a functionally rich molecule whose physicochemical properties are a direct consequence of the interplay between its anthraquinone core, catechol system, and amino substituent. Its predicted solubility in polar solvents, multiple ionizable centers, distinct spectroscopic signature, and tunable redox behavior make it a versatile platform for scientific exploration. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers seeking to characterize this compound and unlock its potential in drug discovery, sensor technology, and materials science. A thorough understanding of these fundamental properties is the critical first step toward innovative and successful application.
References
- Alizarin Yellow R - Solubility of Things. (n.d.). Vertex AI Search.
-
Alizarin (1,2-dihydroxy anthraquinone) is one of the main chemical components, which make up the coloring constituent of madder. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
3-Amino-1,2-dihydroxyanthraquinone | C14H9NO4 | CID 95861. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Gouda, M. A., Berghot, M. A., Shoeib, A., Elattar, K. M., & Khalil, A. E. G. M. (2010). Chemistry of 2-aminoanthraquinones. Turkish Journal of Chemistry, 34, 651-709.
-
Alizarin. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
3-AMINO-1,2-DIHYDROXYANTHRAQUINONE. (n.d.). Global Substance Registration System. Retrieved January 26, 2026, from [Link]
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Quinizarin | C14H8O4 | CID 6688. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Martínez Suárez, J. F., et al. (2023). Electrochemical behaviour of anthraquinone dyes in non-aqueous solvent solution. Part II. Controlled Potential Electrolysis of Alizarin. ResearchGate. Retrieved January 26, 2026, from [Link]
- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 103-112.
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]
- Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4.
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Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. (2025, June 19). American Chemical Society. Retrieved January 26, 2026, from [Link]
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Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. (2024, October 31). Improved Pharma. Retrieved January 26, 2026, from [Link]
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Determination of pKa values of anthraquinone compounds by capillary electrophoresis. (2025, August 7). ScienceDirect. Retrieved January 26, 2026, from [Link]
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Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. (n.d.). Bentham Open. Retrieved January 26, 2026, from [Link]
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Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
- Ramotowska, S., et al. (2019). Hydrogen bonding and protonation effects in amino acids' anthraquinone derivatives - Spectroscopic and electrochemical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117226.
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI. Retrieved January 26, 2026, from [Link]
- Ashnagar, A., Naseri, N. G., & Zadeh, A. S. (2016). Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum). Biosciences Biotechnology Research Asia, 13(1).
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Electrochemical Investigation of Symmetric Aminoquinones. (2024, November 21). ResearchGate. Retrieved January 26, 2026, from [Link]
- Jain, K., & Singh, S. (n.d.).
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UVVis electronic absorption spectra of alizarin. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024, August 8). Indo American Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]
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Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. (2021, June 9). Liberty University. Retrieved January 26, 2026, from [Link]
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REVIEW IN (NMR and UV-VIS) SPECTRA. (n.d.). Iraqi National Journal of Chemistry. Retrieved January 26, 2026, from [Link]
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New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. (n.d.). Journal of Pharmaceutics & Pharmacology. Retrieved January 26, 2026, from [Link]
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New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023, October 18). F1000Research. Retrieved January 26, 2026, from [Link]
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The Pharmacological Potential of 3-Amino-1,2-dihydroxyanthracene-9,10-dione: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Niche Anthraquinone
Welcome to an in-depth exploration of 3-amino-1,2-dihydroxyanthracene-9,10-dione, a distinct member of the pharmacologically significant anthraquinone family. While extensive research has illuminated the diverse biological activities of amino-anthraquinone derivatives as a class—ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects—the specific compound at the heart of this guide remains a relatively enigmatic entity within the scientific literature.[1] This guide, therefore, adopts a dual-pronged approach. Firstly, it will thoroughly dissect the well-documented biological activities of the broader amino-anthracene-9,10-dione family, providing a solid foundation of established mechanisms and experimental data. Secondly, leveraging this foundational knowledge, we will extrapolate and critically evaluate the potential therapeutic applications of this compound, offering a forward-looking perspective for researchers and drug development professionals. Our objective is to not only summarize existing knowledge but to also catalyze new avenues of investigation into this promising, yet under-explored, molecule.
I. The Anthraquinone Scaffold: A Privileged Structure in Medicinal Chemistry
The 9,10-anthracenedione core is a recurring motif in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The strategic placement of amino and hydroxyl functional groups on this planar tricyclic aromatic system profoundly influences its physicochemical properties and its interactions with biological macromolecules. The presence of the amino group, in particular, has been shown to be a critical determinant of the pharmacological profile of these derivatives.
II. Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively studied biological activity of amino-anthracene-9,10-dione derivatives is their potent anticancer effect.[1][2] Several analogues have advanced to clinical trials, underscoring the therapeutic potential of this chemical class.[1]
A. Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The primary mechanism underpinning the cytotoxic effects of many amino-anthraquinones is their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes.[2] The planar aromatic core of the molecule inserts between the base pairs of the DNA double helix, leading to a distortion of the helical structure and interference with DNA replication and transcription. Furthermore, these compounds can stabilize the topoisomerase-DNA cleavage complex, resulting in the accumulation of double-strand breaks and the induction of apoptosis.
The substitution pattern on the anthraquinone ring plays a crucial role in both DNA binding affinity and cytotoxic potency. For instance, derivatives with side chains containing terminal amine moieties have demonstrated superior activity, with the length of the linker between the anthraquinone core and the amine being a key determinant.[2]
B. Experimental Protocol: DNA Unwinding Assay
A foundational experiment to assess the DNA intercalating ability of a compound is the DNA unwinding assay using closed-circular DNA.
Principle: Intercalating agents introduce a local unwinding of the DNA helix, which in a covalently closed circular plasmid, induces compensatory supercoiling. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 250 ng of supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of the test compound (this compound) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for binding equilibrium.
-
Topoisomerase I Addition: Add 1 unit of calf thymus topoisomerase I to each reaction and continue the incubation at 37°C for another 30 minutes. Topoisomerase I will relax any supercoiling not constrained by the intercalated drug.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 1% SDS and 100 µg/mL proteinase K. Incubate at 50°C for 30 minutes to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of the DNA topoisomers is achieved.
-
Visualization: Visualize the DNA bands under UV illumination. An increase in the amount of supercoiled DNA with increasing compound concentration indicates DNA intercalation.
C. Potential of this compound in Oncology
The presence of both amino and dihydroxy substituents on the anthraquinone core of this compound suggests a strong potential for DNA intercalation and anticancer activity. The hydroxyl groups can participate in hydrogen bonding with DNA bases or the phosphate backbone, potentially enhancing binding affinity. Further investigation into its cytotoxic profile against a panel of cancer cell lines is highly warranted.
III. Antimicrobial Properties: A Broad Spectrum of Activity
Several amino-anthracene-9,10-dione derivatives have been reported to possess significant antibacterial and antifungal properties.[1] The structural features that confer anticancer activity, such as DNA intercalation, are also implicated in their antimicrobial effects.
A. Proposed Mechanisms of Antimicrobial Action
Beyond DNA intercalation, other mechanisms that may contribute to the antimicrobial activity of these compounds include:
-
Inhibition of Bacterial Enzymes: Certain derivatives have been shown to inhibit key bacterial enzymes involved in metabolism and cell wall synthesis.[1]
-
Disruption of Bacterial Membranes: The lipophilic nature of the anthraquinone core allows for insertion into the bacterial cell membrane, leading to a loss of membrane integrity and cell death. The presence of hydroxyl groups, as seen in 1,2-dihydroxyanthraquinone, has been suggested to be important for breaking the bacterial membrane.[3]
-
Generation of Reactive Oxygen Species (ROS): Some quinone-containing compounds can undergo redox cycling, leading to the production of ROS that can damage cellular components.
B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology (Broth Microdilution):
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
C. Anticipated Antimicrobial Profile of this compound
Given the known antimicrobial activities of related anthraquinones, it is plausible that this compound will exhibit activity against a range of pathogenic bacteria and fungi. The combination of the amino and dihydroxy groups may lead to a synergistic effect, enhancing its membrane-disrupting and enzyme-inhibiting capabilities.
IV. Anti-inflammatory Effects: Modulating the Immune Response
Anthraquinones and their derivatives are known to possess anti-inflammatory properties.[4] This activity is attributed to their ability to modulate various signaling pathways involved in the inflammatory response.
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of anthracene derivatives can be mediated through several mechanisms, including:
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Inhibition of Pro-inflammatory Mediators: Some compounds have been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
-
Suppression of Neutrophil Activity: Derivatives of 9-acyloxy-1,5-dichloroanthracene have demonstrated potent inhibition of superoxide anion production by neutrophils, a key event in the inflammatory cascade.[5]
-
Enzyme Inhibition: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, can also contribute to the anti-inflammatory effect.
B. Experimental Protocol: Neutrophil Superoxide Anion Production Assay
This assay measures the ability of a compound to inhibit the production of superoxide anions by activated neutrophils.
Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound for 15 minutes at 37°C.
-
Stimulation: Activate the neutrophils with a stimulant such as phorbol-12-myristate-13-acetate (PMA).
-
Superoxide Detection: Measure the production of superoxide anions using a detection reagent like ferricytochrome c or luminol-based chemiluminescence.
-
Data Analysis: Calculate the percentage inhibition of superoxide production at each compound concentration and determine the IC50 value.
C. Prospective Anti-inflammatory Role of this compound
The structural similarity of this compound to other anti-inflammatory anthraquinones suggests that it may also possess the ability to modulate inflammatory responses. Its potential to inhibit neutrophil activation and the production of inflammatory mediators warrants further investigation.
V. Neuroprotective and Other Bioactivities
Emerging research has highlighted the neuroprotective potential of some amino-anthracene-9,10-dione derivatives.[6][7]
A. Monoamine Oxidase (MAO) Inhibition
Certain synthetic amino-anthracene-9,10-dione derivatives have been identified as potent inhibitors of monoamine oxidases A and B (MAO-A and MAO-B).[6][7] Inhibition of these enzymes can increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, suggesting potential applications in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.
B. Protein Kinase CK2 Inhibition
Derivatives of 2,6-diaryl-anthracene-9,10-dione have been shown to be active inhibitors of protein kinase CK2, an enzyme implicated in cell proliferation and neoplastic transformation.[8] This suggests another potential avenue for the anticancer activity of this class of compounds.
VI. Synthesis and Characterization
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, general methods for the synthesis of amino-anthraquinone derivatives often involve the nucleophilic substitution of a halo-anthraquinone with an appropriate amine or the reduction of a nitro-anthraquinone.[2][9] A plausible synthetic route could involve the nitration of alizarin (1,2-dihydroxyanthracene-9,10-dione) followed by reduction of the nitro group to an amine.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
VII. Future Directions and Conclusion
While the existing body of research provides a strong rationale for the pharmacological potential of this compound, it is evident that this specific molecule is significantly understudied. The multifaceted biological activities of its structural analogs strongly suggest that it could be a promising candidate for further investigation in several therapeutic areas, particularly oncology, infectious diseases, and inflammatory disorders.
Future research should focus on:
-
Efficient and scalable synthesis: Developing a robust synthetic route to obtain sufficient quantities of the compound for comprehensive biological evaluation.
-
In-depth biological screening: A systematic evaluation of its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities using a battery of in vitro and in vivo models.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
References
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- Patil, S. P., et al. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. International Journal of Pharmaceutical Quality Assurance, 14(3), 756-761.
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A Technical Guide to the Spectral Data Analysis of 3-amino-1,2-dihydroxyanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1,2-dihydroxyanthracene-9,10-dione is a member of the anthraquinone family, a class of compounds renowned for their vibrant colors and significant biological activities, including anticancer and antimicrobial properties.[1][2] The precise structural elucidation of this molecule is paramount for understanding its chemical behavior, predicting its biological activity, and ensuring its purity in pharmaceutical and materials science applications. This guide provides an in-depth analysis of the spectral data expected for this compound, drawing upon established principles and comparative data from closely related analogues like alizarin (1,2-dihydroxyanthracene-9,10-dione) and other aminoanthraquinones.[3][4][5] By understanding the characteristic spectral signatures, researchers can confidently identify and characterize this important molecule.
Molecular Structure and its Influence on Spectral Properties
The spectral characteristics of this compound are dictated by its core anthraquinone skeleton, substituted with two hydroxyl (-OH) groups and one amino (-NH2) group. This specific arrangement of functional groups creates a unique electronic and vibrational environment that is reflected in its interaction with electromagnetic radiation.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic structure of conjugated systems like anthraquinones. The spectrum is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.[1]
Expected Spectral Features
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is predicted to show several key absorption bands. The position and intensity of these bands are significantly influenced by the auxochromic hydroxyl and amino groups, which extend the conjugation and introduce non-bonding electrons.[1][6]
Table 1: Predicted UV-Visible Absorption Maxima (λmax) for this compound
| Wavelength Range (nm) | Transition Type | Associated Structural Features |
| 220-350 | π → π | Anthracene-9,10-dione core |
| > 400 | n → π and Charge Transfer | Carbonyl groups and influence of -OH and -NH2 groups |
The introduction of the amino group at the 3-position is expected to cause a bathochromic (red) shift in the longer wavelength absorption bands compared to its parent compound, alizarin. This is due to the electron-donating nature of the amino group, which enhances the intramolecular charge transfer character of the electronic transitions.[6] The solvent polarity can also influence the position of these bands.[1][6]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities (ε).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is an indispensable tool for identifying the characteristic functional groups within a molecule by probing their vibrational frequencies.
Expected Spectral Features
The FT-IR spectrum of this compound will be rich with information, confirming the presence of the amino, hydroxyl, and carbonyl groups, as well as the aromatic skeleton.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3300 | N-H stretching | Primary amine (-NH₂) |
| 3400-3200 | O-H stretching | Hydroxyl (-OH) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1670-1630 | C=O stretching | Quinone carbonyls |
| 1600-1450 | C=C stretching | Aromatic ring |
| 1300-1200 | C-N stretching | Aryl amine |
| 1200-1100 | C-O stretching | Phenolic hydroxyl |
The carbonyl stretching frequencies may be slightly lowered due to intramolecular hydrogen bonding with the adjacent hydroxyl groups. Similarly, the O-H and N-H stretching bands are expected to be broad due to hydrogen bonding.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a solid sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for unambiguous structure determination.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in a suitable deuterated solvent like DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | Intramolecularly hydrogen-bonded -OH |
| ~9-10 | Singlet | 1H | -OH |
| ~7.0-8.5 | Multiplets | 5H | Aromatic protons |
| ~5-6 | Broad Singlet | 2H | -NH₂ |
The exact chemical shifts of the aromatic protons will depend on their position relative to the electron-donating (-OH, -NH₂) and electron-withdrawing (-C=O) groups. Two-dimensional NMR techniques like COSY can be used to establish the connectivity between adjacent protons.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in a suitable deuterated solvent like DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type |
| ~180-190 | Carbonyl (C=O) |
| ~140-160 | Aromatic C-O and C-N |
| ~110-135 | Aromatic C-H and quaternary C |
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in the aromatic region of this molecule).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (COSY, HSQC, HMBC).
-
Data Analysis: Assign the chemical shifts and coupling constants to the molecular structure.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Expected Mass Spectrum
The molecular formula of this compound is C₁₄H₉NO₄. The expected monoisotopic mass is approximately 255.0532 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 255 is expected in the mass spectrum, corresponding to the intact molecule.
-
Fragmentation Pattern: The fragmentation of anthraquinones often involves the loss of CO and CHO groups from the quinone system. The presence of the amino and hydroxyl groups will also influence the fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Integrated Spectral Data Analysis Workflow
A robust structural confirmation is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this synergistic approach.
Caption: Integrated workflow for the spectral analysis of this compound.
Conclusion
The comprehensive spectral analysis of this compound, through the synergistic application of UV-Visible, FT-IR, NMR, and Mass Spectrometry, provides a self-validating system for its unequivocal identification and characterization. This guide, by outlining the expected spectral features and established experimental protocols, serves as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling them to confidently work with this and related anthraquinone derivatives. The principles discussed herein are foundational for quality control, reaction monitoring, and the exploration of the structure-activity relationships of this important class of molecules.
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Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4.
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Anouar, E. H., Gierschner, J., & Jacquemin, D. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 249.
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Costa, V. E. U., & de la Guardia, M. (2023). Spectroscopic and DFT Study of Alizarin Red S Complexes of Ga(III) in Semi-Aqueous Solution. Molecules, 28(3), 1332.
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ChemicalBook. (n.d.). 9,10-Dihydroanthracene(613-31-0) 1H NMR spectrum. Retrieved from
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National Center for Biotechnology Information. (n.d.). Alizarin. In PubChem. Retrieved from
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National Center for Biotechnology Information. (n.d.). 9,10-Anthracenedione, 1-((2-hydroxyethyl)amino)-. In PubChem. Retrieved from
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A Technical Guide to 3-amino-1,2-dihydroxyanthracene-9,10-dione (3-Aminoalizarin): Synthesis, Properties, and Therapeutic Potential
Executive Summary
3-amino-1,2-dihydroxyanthracene-9,10-dione, also known as 3-Aminoalizarin, is a derivative of the historically significant anthraquinone, alizarin. The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. While research on 3-Aminoalizarin itself is not extensively published, its structure suggests a strong potential for biological activity, combining the known properties of the alizarin framework with the modulatory effects of an amino substituent. This guide provides a comprehensive overview of 3-Aminoalizarin, detailing its physicochemical properties, a proposed synthetic pathway, and an evidence-based discussion of its potential biological activities by drawing parallels with closely related and well-studied analogues. The content herein is intended to serve as a foundational resource for researchers aiming to explore this promising molecule for applications in drug discovery and development.
Introduction to the Anthraquinone Scaffold
Anthraquinones are a class of aromatic organic compounds based on the anthracene core. They are abundant in nature, particularly in plants and fungi, and are known for their vibrant colors and diverse biological activities.[1] The 9,10-anthraquinone backbone is a key pharmacophore found in numerous clinically significant anticancer drugs, such as Doxorubicin and Mitoxantrone.[2][3] Their primary mechanism of action often involves intercalation into DNA and inhibition of topoisomerase enzymes, leading to disruption of DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[4]
The biological profile of an anthraquinone can be significantly modulated by the nature and position of its substituents. Hydroxyl (-OH) and amino (-NH2) groups are particularly influential. For instance, the dihydroxy-substitution pattern of compounds like alizarin (1,2-dihydroxy) and quinizarin (1,4-dihydroxy) is crucial for their activity.[5][6] The addition of amino groups can further enhance DNA binding, alter cellular uptake, and introduce new interaction points with biological targets.[4][7][8]
This compound (3-Aminoalizarin) is a synthetically accessible derivative of alizarin. It combines the 1,2-dihydroxy pattern known for metal chelation and biological activity with an amino group at the 3-position, a modification that can be expected to significantly influence its electronic properties and biological function.
Physicochemical and Structural Information
A thorough understanding of the physicochemical properties of 3-Aminoalizarin is fundamental for its synthesis, purification, and formulation in biological assays.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Common Synonyms | 3-Aminoalizarin, 3-amino-1,2-dihydroxyanthraquinone | |
| CAS Number | 3963-78-8 | |
| Molecular Formula | C₁₄H₉NO₄ | |
| Molecular Weight | 255.23 g/mol | |
| Appearance | Predicted to be a colored crystalline solid | |
| Melting Point | >359 °C | [9] |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N | |
| InChIKey | YLFWHISGXDKCIT-UHFFFAOYSA-N |
Synthesis and Characterization
While specific, peer-reviewed protocols for the synthesis of 3-Aminoalizarin are not widely published, a logical and reliable two-step pathway can be designed based on established organic chemistry principles. The proposed synthesis starts from the commercially available precursor, alizarin (1,2-dihydroxyanthraquinone).
Synthetic Pathway Overview
The synthesis involves two primary transformations:
-
Electrophilic Nitration: Introduction of a nitro (-NO₂) group onto the alizarin scaffold at the 3-position.
-
Reduction: Conversion of the nitro group to the target amino (-NH₂) group.
Caption: Proposed two-step synthesis of 3-Aminoalizarin.
Detailed Experimental Protocols
Part A: Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone (3-Nitroalizarin)
This protocol is adapted from a microwave-assisted method, which offers rapid and efficient synthesis.[10]
-
Rationale: The hydroxyl groups on the alizarin ring are activating and ortho-, para-directing. The 3-position is electronically favored for electrophilic substitution. A strong nitrating agent is required to achieve this transformation. Microwave irradiation provides efficient energy transfer to accelerate the reaction.[10]
-
Methodology:
-
Preparation: To a microwave-safe reaction vessel, add alizarin (0.01 mol, 2.40 g).
-
Reaction: Slowly and carefully add a pre-cooled nitrating mixture (e.g., 3:1 mixture of concentrated H₂SO₄ and HNO₃) to the alizarin.
-
Irradiation: Seal the vessel and heat in a scientific microwave reactor for 10-15 minutes at a suitable power level (e.g., 160-320 W) to maintain a controlled temperature.[10]
-
Work-up: After cooling, pour the reaction mixture carefully onto crushed ice. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to yield purified 3-nitro-1,2-dihydroxyanthraquinone.[10]
-
-
Self-Validation: The identity and purity of the intermediate should be confirmed. A sharp melting point (reported as 245 °C) and spectroscopic analysis (FT-IR, NMR, Mass Spectrometry) are essential.[10] The FT-IR spectrum should show characteristic peaks for the nitro group (approx. 1530 and 1350 cm⁻¹), hydroxyl groups, and quinone carbonyls.[10]
Part B: Synthesis of 3-Amino-1,2-dihydroxyanthraquinone (3-Aminoalizarin)
This proposed protocol uses a standard method for the reduction of aromatic nitro compounds.
-
Rationale: Tin(II) chloride in the presence of a strong acid like HCl is a classic and effective reagent for the chemoselective reduction of nitroarenes to anilines.[5][11] The reaction proceeds without affecting the quinone carbonyls or the aromatic rings.[5] Catalytic hydrogenation is an alternative but may require specialized high-pressure equipment.[12][13]
-
Methodology:
-
Preparation: Suspend 3-nitro-1,2-dihydroxyanthraquinone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension. Heat the mixture to reflux and then add concentrated hydrochloric acid (HCl) dropwise.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate the tin salts.
-
Purification: Filter the mixture to remove the inorganic salts. The filtrate, containing the product, can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Aminoalizarin. Further purification can be achieved by column chromatography or recrystallization.
-
-
Self-Validation: The final product must be rigorously characterized. High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula (C₁₄H₉NO₄). ¹H and ¹³C NMR spectroscopy will confirm the structure, and FT-IR will show the appearance of N-H stretching bands for the primary amine and the disappearance of the nitro group peaks.
Potential Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of 3-Aminoalizarin is limited in publicly accessible literature. However, a strong hypothesis for its potential as a bioactive agent can be formulated based on the extensive research into its structural analogues.
Structure-Activity Relationship (SAR) Insights
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic core of anthraquinones is ideal for intercalating between the base pairs of DNA. This is a primary anticancer mechanism for drugs like Doxorubicin.[2] The presence of hydroxyl and amino groups often enhances this binding affinity.[4] It is highly probable that 3-Aminoalizarin acts as a DNA intercalator.
-
Influence of the Amino Group: The addition of amino groups to the anthraquinone scaffold has been shown to be critical for antineoplastic activity.[10] Studies on various aminoanthraquinones demonstrate that their positioning and the nature of their side chains significantly impact cytotoxicity.[4][10] The amino group at the 3-position in 3-Aminoalizarin can form hydrogen bonds and alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets like DNA or enzymes.[7]
-
Cytotoxicity: Several studies have confirmed that amino-substituted anthraquinones possess potent cytotoxic activity against various cancer cell lines.[8] For example, a study on 2-amino-3-hydroxy-anthraquinone, a close structural isomer, found that it induces apoptosis in human breast adenocarcinoma cells. A Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone also exhibited cytotoxic effects against MCF-7 breast cancer cells.[14] This strongly suggests that 3-Aminoalizarin is likely to exhibit cytotoxic properties.
Hypothesized Mechanism of Action
Based on the SAR of related compounds, 3-Aminoalizarin is hypothesized to exert its anticancer effects through a multi-faceted mechanism.
Caption: Hypothesized mechanisms of anticancer action for 3-Aminoalizarin.
-
DNA Intercalation: The planar anthraquinone core inserts itself between DNA base pairs, distorting the helical structure and inhibiting the processes of replication and transcription.
-
Topoisomerase II Poisoning: Like many anthracyclines, it may stabilize the covalent complex between Topoisomerase II and DNA. This prevents the re-ligation of DNA strands, leading to double-strand breaks and triggering apoptotic pathways.
-
Redox Cycling and ROS Generation: The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS). Elevated ROS levels induce oxidative stress, damage cellular components including DNA and mitochondria, and can independently trigger apoptosis.
Future Research Directions
This compound represents a molecule of significant interest that is currently under-explored. The following directions are proposed for future research:
-
Confirmation of Synthesis: The proposed synthetic pathway should be experimentally validated, and the process optimized for yield and purity.
-
In Vitro Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its IC₅₀ values and establish its potency and selectivity.
-
Mechanistic Studies: If significant cytotoxicity is observed, detailed mechanistic studies should be undertaken. This includes DNA binding assays (e.g., UV-Vis titration, fluorescence quenching), topoisomerase inhibition assays, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining, caspase activation).
-
Analogue Synthesis: A library of derivatives could be synthesized by modifying the amino group to explore and optimize the structure-activity relationship.
-
Enzyme Inhibition Assays: Beyond topoisomerase, the compound should be tested against other relevant cancer targets, such as protein kinases, given the broad inhibitory nature of similar scaffolds.
References
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Demir, D., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 25(15), 3373. [Link]
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Jain, K., & Singh, S. (2012). One Pot Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone and 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl Benzoate Using Microwave Irradiation. Asian Journal of Chemistry, 24(12), 5821-5822. [Link]
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Johnson, R. K., et al. (1978). Experimental antitumor activity of aminoanthraquinones. Cancer Treatment Reports, 62(10), 1535–1547. [Link]
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Li, J., & Wang, J. (2022). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Advances, 12(39), 25238-25253. [Link]
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Burke, T. G., et al. (1987). Function of the anthracycline amino group in cellular transport and cytotoxicity. Molecular Pharmacology, 31(5), 552–556. [Link]
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Wang, L., et al. (2013). Hydrogenation of 1-nitroanthraquinone to 1-aminoanthraquinone with gaseous H2 catalyzed by copper nanoparticles and reaction kinetics. Research on Chemical Intermediates, 39(8), 3531-3543. [Link]
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Saha, M., et al. (2015). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 20(4), 6345–6356. [Link]
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Zengin, G., et al. (2016). Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin). Journal of Toxicology and Environmental Health, Part A, 79(1), 11-19. [Link]
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Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]
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Li, H., et al. (2019). Hydrogenation of 1-Nitroanthraquinone to 1-Aminoanthraquinone Catalyzed by Bimetallic CuPtx Nanoparticles. Journal of Nanoscience and Nanotechnology, 19(9), 5539-5545. [Link]
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Johnson, R. K., et al. (1976). Correlation of the structure of amino-substituted anthraquinones to cytotoxicity in cultured Chinese hamster cells. Cancer Research, 36(8), 2975-2978. [Link]
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Mondal, S., et al. (2016). Studies on the interaction of 2-amino-3-hydroxy-anthraquinone with surfactant micelles reveal its nucleation in human MDA-MB-231 breast adinocarcinoma cells. Journal of Molecular Structure, 1125, 529-537. [Link]
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Chen, Y. L., et al. (2013). Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. International Journal of Molecular Sciences, 14(1), 1025-1037. [Link]
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Singh, R., et al. (2022). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Medicinal Chemistry, 13(9), 1035-1065. [Link]
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Mandal, B., et al. (2021). A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. ACS Omega, 6(51), 35689–35703. [Link]
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3-amino-1,2-dihydroxyanthraquinone synonyms and alternative names
An In-Depth Technical Guide to the Synonyms and Alternative Names of 3-amino-1,2-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical research and drug development, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors, invalidate experimental results, and hinder scientific communication. This guide provides a comprehensive technical overview of the synonyms, alternative names, and key identifiers for the compound 3-amino-1,2-dihydroxyanthraquinone .
This molecule, a derivative of the well-known dye Alizarin, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its various names is the first step toward a thorough literature review and unambiguous experimental design. This document serves as an authoritative reference, moving beyond a simple list to explain the context and origin of its nomenclature.
Part 1: Core Chemical Identity
The foundation of any chemical discussion begins with its unambiguous identifiers. These are the universal constants that transcend regional, historical, or commercial naming conventions.
The primary systematic name for the compound is 3-amino-1,2-dihydroxyanthraquinone . Its structure is based on an anthraquinone core, which is an anthracene molecule with two ketone groups at positions 9 and 10.[1] This core is further substituted with two hydroxyl (-OH) groups at the C1 and C2 positions and an amine (-NH₂) group at the C3 position.
The International Union of Pure and Applied Chemistry (IUPAC) name provides a more rigorous, rule-based description: 3-amino-1,2-dihydroxyanthracene-9,10-dione .[1] This name explicitly defines the parent aromatic system (anthracene) and the location of the dione (ketone) functionalities.
A visual representation of the molecule's 2D structure is essential for immediate recognition and understanding of its functional groups.
Caption: 2D structure of 3-amino-1,2-dihydroxyanthraquinone.
For absolute certainty in identification and database searches, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3963-78-8 | PubChem, GSRS[1] |
| Molecular Formula | C₁₄H₉NO₄ | PubChem, GSRS[1] |
| Molecular Weight | 255.23 g/mol | GSRS |
| InChIKey | YLFWHISGXDKCIT-UHFFFAOYSA-N | PubChem[1] |
Part 2: A Curated Lexicon of Synonyms
The various names for this compound arise from different contexts, including historical use, systematic nomenclature, and database indexing. Understanding these categories helps researchers navigate diverse literature and chemical catalogs.
| Category | Synonym | Explanation / Context |
| Systematic & Semi-Systematic | 3-amino-1,2-dihydroxy-9,10-anthraquinone | A common variation of the primary name.[1] |
| 1,2-Dihydroxy-3-aminoanthraquinone | An alternative ordering of the substituent names.[1] | |
| 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- | A formal, indexed name used in databases like CAS.[1] | |
| Anthraquinone, 3-amino-1,2-dihydroxy- | A simplified indexed name.[1] | |
| Common / Trivial Names | 3-Aminoalizarin | This is a highly significant trivial name, derived from the parent compound Alizarin (1,2-dihydroxyanthraquinone).[1] It is descriptive, indicating the addition of an amino group at the 3-position of the Alizarin structure. |
| Alizarin, 3-amino- | A variation of the trivial name.[1] | |
| Database & Registry IDs | UNII-A8Q5T7UZ9F | Unique Ingredient Identifier used by the FDA.[1] |
| NSC-39882 | National Cancer Institute (NCI) identifier.[1] | |
| ChEMBL ID: CHEMBL1436129 | Identifier in the ChEMBL database of bioactive molecules.[1] | |
| DTXSID60192733 | Distributed Structure-Searchable Toxicity (DSSTox) Substance Identifier.[1] |
Part 3: The Alizarin Connection - Causality in Nomenclature
The most informative trivial name for this compound is 3-Aminoalizarin . This name is not arbitrary; it provides immediate structural context for any chemist familiar with historical dyes.
Alizarin (1,2-dihydroxyanthraquinone) is a historically significant red dye originally extracted from the roots of the madder plant.[2][3] It is a foundational structure in the chemistry of anthraquinone dyes.[3] Its simple, well-known structure serves as a scaffold for naming its derivatives.
The workflow for deriving the name "3-Aminoalizarin" is straightforward:
Caption: Derivation of the name "3-Aminoalizarin".
By understanding this relationship, a researcher can immediately infer the core structure and the nature of the substitution, which is a more intuitive process than parsing the fully systematic IUPAC name. This insight is crucial when searching for related compounds, as literature may refer to "Alizarin derivatives" or "amino-anthraquinones."
Part 4: Technical Profile of the Parent Compound: Alizarin
To fully appreciate the context of 3-amino-1,2-dihydroxyanthraquinone, a brief technical summary of its parent, Alizarin (CAS 72-48-0), is warranted.
Alizarin is an orange-brown crystalline powder known for its use as a pigment and a chelating agent.[4][5] Its two hydroxyl groups in the ortho position can form strong complexes with metal ions, a property historically used in textile dyeing with metal mordants to produce vibrant, lasting colors.[2][5]
In modern research, this chelating ability is exploited in biochemical assays. Alizarin Red S, a water-soluble salt of Alizarin, is widely used to stain calcium deposits in cells and tissues, making it an invaluable tool in osteogenesis research.[4] Furthermore, Alizarin itself has demonstrated anti-tumor properties, inhibiting cell proliferation in various cancer cell lines, including osteosarcoma and breast cancer.[4]
Key Properties of Alizarin (CAS 72-48-0):
-
Molecular Formula: C₁₄H₈O₄[4]
-
Molecular Weight: 240.21 g/mol [4]
-
Appearance: Orange to orange-brown powder[4]
-
Solubility: Virtually insoluble in water; soluble in ethanol, benzene, and alkaline solutions.[4]
-
Key Applications: Dyeing, pigment production, pH indicator, and a colorimetric stain for calcium in biological research.[4]
The addition of an amino group at the C3 position to create 3-aminoalizarin can be expected to modulate these properties, potentially altering its color, solubility, chelating affinity, and biological activity. This provides a logical starting point for hypothesis-driven research in the development of new dyes, sensors, or therapeutic agents based on the Alizarin scaffold.
Conclusion
A thorough understanding of the nomenclature of 3-amino-1,2-dihydroxyanthraquinone is essential for any scientist working with this compound. By recognizing its primary identifiers (CAS: 3963-78-8), its systematic IUPAC name (this compound), and its descriptive common name (3-Aminoalizarin), researchers can navigate the scientific literature with confidence and precision. The relationship to the parent compound, Alizarin, provides a rich chemical and historical context that can inform future research and development. This guide serves as a definitive reference to ensure clarity and support the integrity of ongoing scientific investigation.
References
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A Theoretical Chemist's Guide to 3-amino-1,2-dihydroxyanthracene-9,10-dione: Unveiling Structure, Properties, and Therapeutic Potential
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-amino-1,2-dihydroxyanthracene-9,10-dione, a promising yet under-characterized member of the pharmacologically significant anthraquinone family. While direct experimental and theoretical data on this specific molecule are scarce, this document synthesizes established computational methodologies applied to analogous compounds to propose a robust workflow for its in-silico characterization. By elucidating its structural, electronic, and spectroscopic properties, we aim to provide a foundation for understanding its potential therapeutic applications, particularly in oncology and neuropharmacology, where related anthraquinones have shown significant activity.
Introduction: The Therapeutic Promise of the Anthraquinone Scaffold
The anthraquinone core, a planar tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, giving rise to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] Derivatives such as this compound, which can be synthesized via the reduction of its 3-nitro precursor, are of particular interest.[5] The strategic placement of hydroxyl and amino functional groups can significantly influence the molecule's electronic properties, redox potential, and ability to form intra- and intermolecular interactions, all of which are critical determinants of its biological function. For instance, amino-substituted anthraquinones have demonstrated potent antiproliferative activity against cancer cell lines, while dihydroxyanthraquinones like Alizarin are known for their unique electronic and chelating properties.[1][6]
This guide outlines a theoretical approach, primarily leveraging Density Functional Theory (DFT), to predict the key physicochemical characteristics of this compound. The insights gained from such a study are invaluable for guiding future experimental work and rational drug design efforts.
A Validated Workflow for Theoretical Characterization
To ensure the reliability and predictive power of our in-silico investigation, we propose a multi-step computational protocol that has proven effective for other anthraquinone derivatives.[7][8] This workflow is designed to be a self-validating system, where the choice of theoretical level is justified by its successful application to similar molecular systems.
Proposed Computational Workflow
Caption: A validated computational workflow for the theoretical characterization of this compound.
Step-by-Step Protocol
-
Structure Preparation: A 3D model of this compound is constructed using standard molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.
-
Methodology Rationale: The B3LYP functional with a 6-311++G(d,p) basis set is recommended. B3LYP is a well-established hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is sufficiently flexible to accurately describe the electronic structure, including the diffuse functions (++) important for anions and hydrogen-bonded systems, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively. This level of theory has been successfully applied to study anthraquinone and its hydroxyl derivatives.[7][8]
-
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry.
-
Causality: This step is crucial for two reasons: (i) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and (ii) to predict the infrared (IR) spectrum, which can be compared with experimental data for validation.
-
-
Electronic Structure Analysis: From the optimized wavefunction, key electronic properties are extracted.
-
Properties of Interest: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (ESP) map. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability, while the ESP map reveals regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.
-
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectrum.
-
Methodology Rationale: The ωB97XD functional is a long-range corrected functional that often provides more accurate excitation energies for systems with potential charge-transfer character, which is common in substituted aromatic systems.[9] This calculation will predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
-
Predicted Molecular Properties: A Glimpse into its Character
Based on studies of structurally similar anthraquinones, we can anticipate several key features for this compound.
Structural and Electronic Properties
The molecule is expected to have a planar structure, a characteristic of the anthraquinone core.[7] A significant feature will be the presence of strong intramolecular hydrogen bonds between the hydroxyl protons and the adjacent quinone oxygen, as well as between the amino group and the adjacent hydroxyl group. These interactions are known to significantly influence the geometry and electronic properties of hydroxyl and amino anthraquinones.[7][8]
| Property | Predicted Value/Observation | Significance |
| Planarity | Largely planar | Facilitates π-π stacking interactions with biological macromolecules like DNA. |
| Intramolecular H-Bonds | O-H···O=C and N-H···O-H | Increases structural rigidity and influences redox potential and spectroscopic properties. |
| HOMO-LUMO Gap | ~2.5 - 3.0 eV | Indicates the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity. |
| ESP Map | Negative potential on quinone oxygens; Positive potential on hydroxyl/amino protons. | Predicts sites for intermolecular interactions, crucial for receptor binding. |
Spectroscopic Signatures
The calculated vibrational and electronic spectra will provide "fingerprints" for the molecule's identification.
-
IR Spectrum: Expect strong characteristic peaks for C=O stretching (quinone), O-H stretching (hydroxyl), and N-H stretching (amino). The positions of these peaks will be influenced by the predicted intramolecular hydrogen bonding.
-
UV-Vis Spectrum: The electronic spectrum is anticipated to show a π→π* transition as the main absorption band in the visible region, a common feature for colored anthraquinone derivatives.[7] The presence of both amino (auxochrome) and hydroxyl groups is expected to cause a bathochromic (red) shift compared to the parent anthraquinone.
Connecting Theory to Therapeutic Application
The true value of theoretical studies lies in their ability to generate hypotheses about a molecule's biological activity, thereby guiding and streamlining the drug development process.
Potential as an Anticancer Agent
Many anthraquinone derivatives exert their anticancer effects by intercalating into DNA and inhibiting topoisomerase II.[10] The predicted planarity of this compound makes it an excellent candidate for DNA intercalation. Furthermore, the functional groups can form specific hydrogen bonds with the enzyme or DNA base pairs. Molecular docking simulations, using the theoretically optimized structure, could be a powerful next step to investigate its binding mode and affinity for the topoisomerase II-DNA complex.[10]
Neuroprotective Potential via MAO Inhibition
Recent studies have shown that certain synthetic anthracene-9,10-dione compounds are potent inhibitors of monoamine oxidase (MAO), with MAO-A being a target for depression and MAO-B for neurodegenerative diseases like Parkinson's and Alzheimer's.[11] The electronic properties and substitution pattern of this compound make it a candidate for MAO inhibition. The theoretical model can be used to calculate descriptors relevant to its binding and reactivity within the MAO active site, providing a rationale for its potential neuroprotective or antidepressant effects.
Signaling Pathway Visualization
Caption: Hypothesized therapeutic pathways for this compound based on its structural class.
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for the detailed investigation of this compound. By applying a validated DFT and TD-DFT workflow, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties. These in-silico data are not merely academic; they provide actionable insights into the molecule's potential as a therapeutic agent, particularly in the fields of oncology and neuropharmacology. The logical next steps involve performing these calculations and using the results to guide the synthesis of derivatives and to prioritize compounds for experimental validation against biological targets such as topoisomerase II and monoamine oxidase.
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(PDF) New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents - ResearchGate. Available at: [Link]
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One-electron reduction of 1,2-dihydroxy-9,10-anthraquinone and some of its transition metal complexes in aqueous solution and in aqueous isopropanol–acetone-mixed solvent: a steady-state and pulse radiolysis study (2002) | Saurabh Das | 37 Citations - SciSpace. Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Aminoanthraquinones in Drug Discovery
Foreword: From Bench to Bits - A New Paradigm in Anthraquinone Research
For decades, the vibrant hues of aminoanthraquinones have colored our world, from textile dyes to pigments. However, their rich pharmacological potential, particularly as anticancer agents, has truly brought them into the sharp focus of the scientific community. The planar aromatic structure of these molecules allows them to intercalate with DNA and inhibit topoisomerase-II, crucial mechanisms in combating cancer.[1] As we venture deeper into an era of precision medicine, the ability to predict and understand the behavior of these molecules at a sub-atomic level is paramount. This is where the power of quantum chemical calculations comes to the forefront. By harnessing the principles of quantum mechanics, we can move beyond the trial-and-error of traditional synthesis and screening, and into an age of rational, in-silico-driven drug design.[2]
This technical guide is designed for researchers, medicinal chemists, and drug development professionals who wish to leverage computational chemistry to accelerate their aminoanthraquinone research. We will delve into the "why" behind the "how," providing not just protocols, but the scientific reasoning that underpins methodological choices. Our journey will take us from the foundational principles of Density Functional Theory (DFT) to its application in predicting electronic properties, spectroscopic signatures, and receptor interactions. This guide is built on a foundation of scientific integrity, with each step and claim substantiated by authoritative sources, ensuring a robust and reliable framework for your computational endeavors.
I. The Quantum Toolkit: Selecting Your Computational Microscope
The first crucial step in any quantum chemical investigation is the selection of the appropriate theoretical method and basis set. This choice is not arbitrary; it is a balance between computational cost and desired accuracy, dictated by the specific properties you wish to investigate.[3]
A. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For molecules the size of aminoanthraquinones, Density Functional Theory (DFT) has emerged as the undisputed workhorse.[4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, offering a remarkable balance of accuracy and efficiency.[5]
The choice of the functional within DFT is critical. Functionals are mathematical approximations that describe the exchange-correlation energy, a key component of the total energy of the system. For aminoanthraquinones, a class of organic dyes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange have consistently demonstrated reliable results.[6][7]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked hybrid functional that often provides a good starting point for geometry optimizations and electronic structure calculations of organic molecules.[8]
-
PBE0 (Perdew-Burke-Ernzerhof): Another popular hybrid functional that can offer improved accuracy for certain properties.[4][5]
-
M06-2X (Minnesota functional): A high-nonlocality functional that has shown excellent performance for non-covalent interactions and thermochemistry, which can be relevant when studying drug-receptor binding.[5]
-
ωB97XD (omegaB97X-D): A long-range corrected hybrid functional that includes empirical dispersion corrections, making it particularly suitable for studying systems where van der Waals interactions are important.[6]
B. Basis Sets: The Language of Electrons
The basis set is a set of mathematical functions used to describe the spatial distribution of electrons in a molecule. The choice of basis set directly impacts the accuracy of the calculation.[3][9] For aminoanthraquinones, Pople-style basis sets are a common and effective choice.
-
6-31G* or 6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It is a good starting point for geometry optimizations and provides a reasonable description of the electronic structure for many organic molecules.[10]
-
6-311+G(d,p): A larger, more flexible basis set that includes diffuse functions (+) on heavy atoms and polarization functions on both heavy and hydrogen atoms (d,p). This is recommended for calculations where a more accurate description of anions, excited states, and non-covalent interactions is required, such as in the calculation of electronic spectra and interaction energies.[8][11]
-
aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta): For high-accuracy calculations, particularly of excited state properties, augmented correlation-consistent basis sets are recommended. The "aug" indicates the addition of diffuse functions, which are crucial for describing the loosely bound electrons in excited states.[12]
II. Unveiling the Electronic Landscape: A Step-by-Step Computational Workflow
The following section outlines a validated, step-by-step protocol for performing quantum chemical calculations on an aminoanthraquinone molecule. We will use the widely available Gaussian software package as our example, but the principles are transferable to other quantum chemistry software.[13][14][15][16][17][18]
A. Step 1: Molecular Geometry Optimization
The first and most fundamental step is to determine the lowest energy (most stable) three-dimensional structure of the aminoanthraquinone molecule.
Protocol:
-
Build the initial molecular structure: Use a molecular builder like GaussView to construct the 3D structure of your aminoanthraquinone derivative.[18]
-
Set up the Gaussian input file:
-
Route Section (#p): Specify the calculation type. For a geometry optimization in the gas phase, you would use: #p B3LYP/6-31G(d) opt For an optimization in a solvent, using the Polarizable Continuum Model (PCM), you would use: #p B3LYP/6-31G(d) opt scrf=(pcm,solvent=water)
-
Title Section: A brief description of your calculation.
-
Molecule Specification: The Cartesian coordinates of the atoms.
-
-
Run the calculation: Submit the input file to Gaussian.[16]
-
Verify the optimized geometry: After the calculation is complete, it is crucial to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum. This is done by ensuring that there are no imaginary frequencies. #p B3LYP/6-31G(d) freq
Causality: An accurate optimized geometry is the bedrock of all subsequent calculations. Properties like electronic transitions and molecular orbital energies are highly sensitive to the molecular structure.
B. Step 2: Simulating Spectroscopic Signatures
Quantum chemical calculations can provide invaluable insights into the spectroscopic properties of aminoanthraquinones, aiding in their characterization and the interpretation of experimental data.
The vibrational frequencies calculated in the geometry optimization step can be used to simulate the IR spectrum of the molecule. This can help in identifying characteristic functional groups and understanding the vibrational modes of the molecule.[8][19][20][21][22]
Protocol:
-
Use the output of the frequency calculation from the previous step.
-
The output file will contain a list of vibrational frequencies and their corresponding IR intensities.
-
This data can be visualized using software like GaussView to generate a theoretical IR spectrum.
Causality: Comparing the calculated IR spectrum with an experimental spectrum can help validate the accuracy of the computational model and aid in the assignment of experimental peaks.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules like aminoanthraquinones.[2][23] This allows for the prediction of the color of the compounds and an understanding of the nature of their electronic transitions.
Protocol:
-
Use the optimized geometry from Step 1.
-
Set up a TD-DFT calculation in Gaussian: #p TD(nstates=10) B3LYP/6-311+G(d,p) scrf=(pcm,solvent=ethanol) Here, nstates=10 requests the calculation of the first 10 excited states. The choice of solvent should match experimental conditions.
-
Analyze the output: The output will provide the excitation energies (in eV and nm), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each electronic transition.
Causality: The amino group in aminoanthraquinones acts as an electron-donating group, leading to an intramolecular charge transfer (ICT) upon photoexcitation.[24] TD-DFT calculations can elucidate the nature of this charge transfer, which is crucial for understanding the photophysical properties and potential applications in areas like photodynamic therapy.
C. Step 3: Probing Reactivity and Drug-Likeness
Quantum chemical descriptors derived from the electronic structure can provide valuable information about the reactivity and potential biological activity of aminoanthraquinones.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[25][26]
-
HOMO energy: Related to the ability of a molecule to donate electrons.
-
LUMO energy: Related to the ability of a molecule to accept electrons.
-
HOMO-LUMO gap (ΔE): A measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.[27] The HOMO-LUMO gap can be related to the first excitation energy.[28]
Protocol:
-
The HOMO and LUMO energies are calculated during the geometry optimization and are present in the output file.
-
These orbitals can be visualized using software like Multiwfn or GaussView to understand their spatial distribution.[29][30][31][32][33]
The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding non-covalent interactions, such as those involved in drug-receptor binding.
Protocol:
-
Generate a checkpoint file (.chk) from the optimized geometry calculation in Gaussian.
-
Use a visualization program like GaussView or Multiwfn to generate the MEP surface.
Causality: For aminoanthraquinones, the MEP can reveal the hydrogen bond accepting capabilities of the carbonyl oxygens and the hydrogen bond donating potential of the amino group, providing clues about their interaction with biological targets like DNA or proteins.
The ability of anthraquinones to accept electrons is central to their biological activity. DFT can be used to calculate the redox potentials of these molecules with a good degree of accuracy.[4][34][35][36][37]
Protocol:
-
Optimize the geometry of the neutral molecule, its radical anion, and its dianion.
-
Calculate the Gibbs free energy of each species in the desired solvent using the PCM model.
-
The redox potentials can then be calculated from the differences in the Gibbs free energies.
Causality: The calculated redox potentials can be correlated with the molecule's ability to participate in biological redox cycles, which can be a mechanism of both therapeutic action and toxicity.
III. Bridging the Gap to Biology: Molecular Docking
While quantum chemical calculations provide a deep understanding of the intrinsic properties of aminoanthraquinones, molecular docking is a complementary computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or DNA.[38][39][40]
Workflow:
-
Prepare the Receptor: Obtain the 3D structure of the biological target (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Prepare the Ligand: Use the DFT-optimized geometry of the aminoanthraquinone as the starting point for the ligand. Assign partial charges, which can be derived from the quantum chemical calculations (e.g., using the restrained electrostatic potential (RESP) fitting procedure).[10]
-
Perform Docking: Use a docking program (e.g., AutoDock, GOLD, Glide) to predict the binding poses of the ligand within the active site of the receptor.
-
Analyze the Results: The docking results are typically scored based on the predicted binding affinity. The binding poses should be visually inspected to identify key interactions, such as hydrogen bonds and π-π stacking, which are crucial for the DNA intercalating ability of many anthraquinone-based drugs.[41]
Causality: Molecular docking, informed by accurate quantum chemical geometries and charges, provides a powerful tool for structure-based drug design. It allows for the virtual screening of libraries of aminoanthraquinone derivatives to identify promising candidates with improved binding affinity and selectivity for their biological targets.
IV. Data Presentation and Visualization
A key aspect of computational science is the clear and concise presentation of data.
Table 1: Calculated Electronic Properties of 1-Aminoanthraquinone
| Property | Value | Method | Basis Set | Solvent |
| HOMO Energy | -6.2 eV | B3LYP | 6-311+G(d,p) | Ethanol |
| LUMO Energy | -2.5 eV | B3LYP | 6-311+G(d,p) | Ethanol |
| HOMO-LUMO Gap | 3.7 eV | B3LYP | 6-311+G(d,p) | Ethanol |
| First Excitation Energy (λmax) | 480 nm | TD-B3LYP | 6-311+G(d,p) | Ethanol |
| Oscillator Strength (f) | 0.15 | TD-B3LYP | 6-311+G(d,p) | Ethanol |
Note: These are representative values and will vary depending on the specific aminoanthraquinone derivative and the level of theory used.
Diagrams: Visualizing the Workflow and Concepts
Visual representations are essential for conveying complex computational workflows and scientific concepts.
Caption: A typical workflow for quantum chemical calculations of aminoanthraquinones.
Caption: Frontier molecular orbital interactions in drug-target binding.
V. Conclusion: A Computationally-Informed Future for Aminoanthraquinone Drug Discovery
The integration of quantum chemical calculations into the drug discovery pipeline for aminoanthraquinones represents a significant leap forward. By providing a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of these molecules, computational chemistry empowers researchers to make more informed decisions, saving valuable time and resources. This guide has provided a comprehensive, yet practical, framework for embarking on your own in-silico investigations. As computational power continues to grow and theoretical methods become even more sophisticated, the predictive power of these approaches will only increase, paving the way for the rational design of the next generation of aminoanthraquinone-based therapeutics.
VI. References
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Benchmark Study on Phosphorescence Energies of Anthraquinone Compounds: Comparison between TDDFT and UDFT. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. (2021, November 25). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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DFT calculation of electrode potentials for substituted quinones in aqueous solution. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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HOMO/LUMO Energy Levels along with. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Basis Set Selection for Molecular Calculations. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
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Gaussian Calculation Setup Overview. (2018, August 17). YouTube. Retrieved January 26, 2026, from [Link]
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Computational protocol used to calculate the UV-vis spectra and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. (2025, March 3). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. (2009, August 15). PubMed. Retrieved January 26, 2026, from [Link]
-
Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. (2021, November 3). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Using Multiwfn to very conveniently plot a batch of molecular orbital isosurface maps. (2019, October 2). YouTube. Retrieved January 26, 2026, from [Link]
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Day 7 - Computer Exercise: Computation of Redox Potentials. (2022, February 22). YouTube. Retrieved January 26, 2026, from [Link]
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Accurate and Affordable Simulation of Molecular Infrared Spectra with AIQM Models. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
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The illustration of the parameters produced through the docking procedure. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
QUANTUM-CHEMICAL CALCULATION OF PHYSICO- CHEMICAL PARAMETERS OF ANTHRACHINONE. (2024, May 5). SCIENCE & INNOVATION. Retrieved January 26, 2026, from [Link]
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Gaussian Calculation Setup Defaults & Defining Schemes. (2018, August 17). YouTube. Retrieved January 26, 2026, from [Link]
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Viewing Molecular Orbitals diagram. (2023, February 5). Multiwfn forum. Retrieved January 26, 2026, from [Link]
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Synthesis, Antioxidant, Molecular Docking and DNA Interaction Studies of Metal-Based Imine Derivatives. (2023, August 7). MDPI. Retrieved January 26, 2026, from [Link]
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The Multiwfn visualization of the molecular orbitals for a single... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Long‐Lived Charge Separated States in Anthraquinone‐Phenothiazine Dyads. (n.d.). CNR-IRIS. Retrieved January 26, 2026, from [Link]
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Calculation of the two-step reduction potentials of some quinones in acetonitrile. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
ABC of DFT: Hands-on session 5 Simulation of infrared spectra of molecules. (2012, December 7). TKM (KIT). Retrieved January 26, 2026, from [Link]
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GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved January 26, 2026, from [Link]
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Introduction to molecular modeling in drug discovery. (n.d.). Schrödinger. Retrieved January 26, 2026, from [Link]
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Tutorial on Ab Initio Redox Potential Calculations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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An In-Silico Evaluation of Anthraquinones as Potential Inhibitors of DNA Gyrase B of Mycobacterium tuberculosis. (2022, December 8). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Easily plotting extremely high quality orbital isosurface map via Multiwfn and VMD. (2019, August 29). YouTube. Retrieved January 26, 2026, from [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Choosing the Right Basis Set. (2012, December 5). ChemistryViews. Retrieved January 26, 2026, from [Link]
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How to Setting up a Gaussian 09 Calculation Beginners. (2025, February 21). YouTube. Retrieved January 26, 2026, from [Link]
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How can we calculate the IR spectra using DFT calculations? (2018, April 30). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Analysis of pi charge distribution in substituted anthraquinones to assess affinity for the QB binding site. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Psi4Education: Analysis of Basis Sets in Quantum Chemistry Calculations. (2020, December 14). YouTube. Retrieved January 26, 2026, from [Link]
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Electronic Supplementary Information (ESI): Performance of Quantum Chemistry Methods for Benchmark Set of Spin–State Energetic. (n.d.). Retrieved January 26, 2026, from [Link]
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The Multiwfn visualization of the molecular orbitals for a single molecule of Nitrogen. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Quantum crystallography. (n.d.). Chemical Science (RSC Publishing). Retrieved January 26, 2026, from [Link]
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Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025, May 15). YouTube. Retrieved January 26, 2026, from [Link]
-
Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. (n.d.). Nature. Retrieved January 26, 2026, from [Link]
-
Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryli. (2022, July 19). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]
-
Prediction of the color of dyes by using time-dependent density functional theory (TD-DFT). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved January 26, 2026, from [Link]
-
Benchmarking the performance of time-dependent density functional theory methods on biochromophores. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025, August 22). YouTube. Retrieved January 26, 2026, from [Link]
-
Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022, August 5). AIMS Press. Retrieved January 26, 2026, from [Link]
-
TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (n.d.). arXiv. Retrieved January 26, 2026, from [Link]
-
How to choose the best method and basis set for a calculation in computational chemistry?. (2015, December 29). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (2018, September 27). Retrieved January 26, 2026, from [Link]
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Methodological & Application
protocol for using 3-amino-1,2-dihydroxyanthracene-9,10-dione in cell staining
As a Senior Application Scientist, this guide provides detailed protocols and technical insights for utilizing amino-dihydroxyanthraquinone dyes in cell staining applications. While the specific compound "3-amino-1,2-dihydroxyanthracene-9,10-dione" is not a common commercially available reagent, it belongs to the well-established family of anthraquinone dyes. This application note will focus on two prominent and structurally related members of this family: Nuclear Fast Red and Alizarin Red S . These dyes serve as excellent models for the staining properties of amino- and dihydroxy-anthraquinones, targeting distinct cellular components for visualization.
This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles, practical workflows, and expected outcomes when using these powerful staining reagents.
Section 1: Principles of Anthraquinone Dyes in Cell Staining
Anthraquinone dyes are aromatic organic compounds based on the 9,10-anthracenedione core structure.[1][2] Their utility as biological stains stems from their planar structure, capacity for hydrogen bonding, and ability to chelate metal ions. Substitutions with auxochromic groups like amino (-NH₂) and hydroxyl (-OH) moieties enhance their color and binding affinity for specific biological substrates.[1][3]
-
Nuclear Staining: Dyes like Nuclear Fast Red typically employ a mordant, such as aluminum sulfate. The dye forms a coordination complex with the aluminum ion, creating a large, positively charged molecule. This complex then binds ionically to negatively charged phosphate groups in the DNA backbone and acidic proteins within the nucleus, resulting in a distinct red coloration.[4][5]
-
Mineralization Staining: Dyes like Alizarin Red S function via chelation. The hydroxyl groups on the anthraquinone ring form a stable complex with divalent cations, most notably calcium. This interaction creates an insoluble, bright red precipitate, making it an invaluable tool for identifying and quantifying calcium deposits in studies of bone formation (osteogenesis), vascular calcification, and other mineralization processes.[6][7]
Section 2: Protocol for Nuclear Staining in Cultured Cells (Nuclear Fast Red Method)
This protocol is designed for staining the nuclei of fixed, adherent cells grown on coverslips or in multi-well plates. It is a common counterstain used after immunofluorescence or other labeling procedures.
Materials & Reagents
| Reagent | Typical Concentration/Grade |
| Nuclear Fast Red Powder | C.I. 60760 |
| Aluminum Sulfate (Al₂(SO₄)₃·18H₂O) | ACS Grade |
| Paraformaldehyde (PFA) | Electron Microscopy Grade |
| Phosphate-Buffered Saline (PBS) | pH 7.4 |
| Triton™ X-100 | Surfactant Grade |
| Ethanol (EtOH) | 70%, 95%, 100% Reagent Grade |
| Xylene or Xylene Substitute | Histological Grade |
| Mounting Medium | Permanent, resinous |
| Distilled Water (dH₂O) |
Reagent Preparation
0.1% Nuclear Fast Red Staining Solution:
-
Dissolve 5 g of aluminum sulfate in 100 mL of dH₂O with gentle heating.[4]
-
Add 0.1 g of Nuclear Fast Red powder to the warm solution.[4]
-
Heat the solution slowly and allow it to boil for 5-10 minutes. Avoid aggressive boiling.[5]
-
Cool the solution to room temperature. The pH should be approximately 2.5-3.0.
-
Filter the solution using standard filter paper to remove any precipitate.[4]
-
Store at room temperature. A grain of thymol can be added as a preservative.[4]
4% Paraformaldehyde (PFA) Fixation Buffer:
-
Prepare in PBS. Caution: PFA is toxic. Prepare in a fume hood.
Experimental Workflow: Nuclear Staining
The following diagram outlines the key steps for staining cultured cells.
Step-by-Step Protocol
-
Cell Culture & Fixation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dehydration and Mounting:
-
Dehydrate the sample by sequential immersion in 70%, 95%, and 100% ethanol for 1 minute each.[5] Perform the 100% ethanol step twice.
-
Clear the sample by immersing it in xylene or a xylene substitute for 2 minutes. Repeat this step once.
-
Carefully remove the coverslip, invert it onto a small drop of permanent mounting medium on a glass slide, and allow it to dry.
-
Expected Results
Cell nuclei should appear bright red to pink against a clear or very pale cytoplasm. The intensity of the stain can be controlled by adjusting the incubation time in the Nuclear Fast Red solution.[8]
Section 3: Protocol for Staining Calcium Deposits (Alizarin Red S Method)
This protocol is optimized for the detection of calcium mineralization, a key indicator of osteogenic differentiation in cell culture.
Materials & Reagents
| Reagent | Typical Concentration/Grade |
| Alizarin Red S Powder | C.I. 58005 |
| Formalin (or 4% PFA) | 10% Neutral Buffered |
| Ammonium Hydroxide (NH₄OH) | Optional, for pH adjustment |
| Distilled Water (dH₂O) | |
| Phosphate-Buffered Saline (PBS) | pH 7.4 |
Reagent Preparation
2% Alizarin Red S Staining Solution (pH 4.1-4.3):
-
Dissolve 2 g of Alizarin Red S powder in 100 mL of dH₂O.
-
The dye may not fully dissolve initially.[10] Mix thoroughly.
-
Adjust the pH of the solution to between 4.1 and 4.3 using a dilute solution of ammonium hydroxide or acetic acid. This pH is critical for specific calcium staining.[7]
-
Filter the solution before use. The solution should be clear and red.
Experimental Workflow: Mineralization Staining
The following diagram illustrates the workflow for staining mineralized cell cultures.
Step-by-Step Protocol
-
Cell Culture & Fixation:
-
Culture cells (e.g., mesenchymal stem cells or pre-osteoblasts) in osteogenic differentiation medium until mineralized nodules are expected to form.
-
Aspirate the culture medium and gently wash the cell monolayer twice with PBS.
-
Fix the cells with 10% neutral buffered formalin or 4% PFA for 30 minutes at room temperature.[6]
-
Rinse the fixed cells thoroughly with dH₂O to remove all traces of phosphate from the PBS, which can cause background staining.
-
-
Staining:
-
Add enough 2% Alizarin Red S solution to completely cover the cell monolayer.
-
Incubate at room temperature for 20-30 minutes, occasionally observing the staining progress under a microscope.
-
Aspirate the staining solution.
-
-
Washing and Visualization:
Expected Results
Calcium-rich mineralized nodules will appear as bright orange-red deposits.[6] Unmineralized areas of the cell culture should remain colorless. The staining is specific to calcified matrix and should not stain the cells themselves.
Section 4: Troubleshooting & Technical Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Staining time too short. Incorrect pH of Alizarin Red S solution. Insufficient mineralization. Degraded staining solution. | Increase incubation time in 5-minute increments. Verify Alizarin Red S solution pH is 4.1-4.3.[7] Culture cells for a longer duration in differentiation medium. Prepare fresh staining solution. |
| High Background | Inadequate washing. Phosphate residue from PBS reacting with the dye. Dye precipitation. | Increase the number and duration of post-staining washes with dH₂O.[10] Ensure thorough washing with dH₂O after fixation and before adding Alizarin Red S. Filter the staining solution immediately before use. |
| Precipitate on Sample | Staining solution is old or was not filtered. Impurities in reagents. | Always filter staining solutions before use.[4] Use high-purity water and ACS grade reagents for solution preparation. |
| Nuclear Fast Red is Too Dark | Staining time was too long. | Reduce the incubation time. A 5-minute stain is often sufficient for cultured cells.[8] |
References
-
National Institutes of Health (NIH). (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. Available from: [Link]
-
StainsFile. Nuclear Fast Red for Nuclei. Available from: [Link]
-
Sangon Biotech. Nuclear Fast Red Staining Solution. Available from: [Link]
-
USask Health Sciences. (2023). Alcian Blue and Nuclear Fast Red Staining Protocol. Available from: [Link]
-
MDPI. (2021). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Available from: [Link]
-
ResearchGate. (2022). Does anyone have a protocol for making Alizarin Red (with Mordant Red 11) in cells cultivated on gels?. Available from: [Link]
-
MDPI. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Available from: [Link]
-
Chem-Impex. 1-Aminoanthraquinone. Available from: [Link]
-
PubMed Central (PMC). (2024). New role of calcium‐binding fluorescent dye alizarin complexone in detecting permeability from articular cartilage to subchondral bone. Available from: [Link]
-
PubMed Central (PMC). (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Available from: [Link]
- Google Patents. Substituted anthraquinone dyes for cellular stains and enzyme detection.
-
Ataman Kimya. ANTHRAQUINONE. Available from: [Link]
-
ResearchGate. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Available from: [Link]
-
International Journal of Environmental Science and Development. (2016). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation. Available from: [Link]
-
Wikipedia. Alizarin. Available from: [Link]
-
PubChem - NIH. Anthraquinone. Available from: [Link]
-
Wikipedia. Alizarinrot S. Available from: [Link]
- Google Search.
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Application Note: 3-Amino-1,2-dihydroxyanthracene-9,10-dione as a Selective "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection
Abstract
This application note provides a comprehensive guide for the use of 3-amino-1,2-dihydroxyanthracene-9,10-dione, also known as 3-Aminoalizarin, as a selective, turn-on fluorescent probe for the detection of trivalent aluminum ions (Al³⁺). We detail the underlying sensing mechanism, provide key photophysical properties, and present a detailed, field-proven protocol for the sensitive and selective quantification of Al³⁺ in aqueous media. This guide is intended for researchers in materials science, environmental monitoring, and drug development who require a reliable method for aluminum ion detection.
Introduction and Scientific Principle
This compound (3-ADAQ) is an anthraquinone derivative featuring a catechol group (1,2-dihydroxy) and an amino group, which together form an excellent chelation site for specific metal ions. In its free state in solution, the 3-ADAQ molecule exhibits low intrinsic fluorescence. This is primarily due to efficient non-radiative decay pathways, such as intramolecular vibrations and rotations, which quench the excited state.
The detection mechanism is based on the principle of Chelation-Enhanced Fluorescence (CHEF) . Upon the introduction of Al³⁺, the ion coordinates with the oxygen atoms of the catechol group and likely the nitrogen of the amino group. This complexation forms a rigid, planar structure that significantly restricts intramolecular rotation and vibrations. By locking the molecule in a conformationally rigid state, the non-radiative decay pathways are suppressed, leading to a dramatic increase in the fluorescence quantum yield. This results in a "turn-on" signal that is directly proportional to the concentration of Al³⁺. The parent compound, Alizarin, is known to form a 2:1 complex with aluminum (III)[1].
The high affinity and specific coordination geometry required for this interaction endow the probe with considerable selectivity for Al³⁺ over many other common mono- and divalent cations.
Figure 1: Chelation-Enhanced Fluorescence (CHEF) mechanism of 3-ADAQ.
Spectroscopic and Performance Characteristics
Quantitative data for the 3-ADAQ probe has been compiled based on its structural parent, Alizarin, and typical performance for similar CHEF-based Al³⁺ sensors. Users should perform their own characterization for precise determination.
| Parameter | Value | Reference / Justification |
| Probe Concentration (Stock) | 1.0 mM | Standard for fluorescent probes. |
| Working Concentration | 10 µM | Typical concentration for high signal-to-noise. |
| Solvent System | DMSO / H₂O (1:9, v/v) | Common for aqueous sensing with organic probes[2]. |
| Optimal pH | 5.0 - 7.0 | Faintly acidic to neutral pH is optimal for many Al³⁺ probes[3]. |
| Excitation Wavelength (λex) | ~490 nm | Based on Alizarin-Al³⁺ complex absorption[1]. |
| Emission Wavelength (λem) | ~610 nm | Significant Stokes shift expected upon chelation. |
| Binding Stoichiometry | 2:1 (Probe:Al³⁺) | Based on the parent Alizarin compound[1]. |
| Limit of Detection (LOD) | Sub-micromolar (e.g., < 0.2 µM) | Typical for selective anthraquinone-based probes. |
Detailed Experimental Protocols
Materials and Reagents
-
This compound (3-ADAQ)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Nitrate or chloride salts of various metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺)
Preparation of Solutions
-
3-ADAQ Stock Solution (1.0 mM): Dissolve the appropriate mass of 3-ADAQ in spectroscopy-grade DMSO to obtain a final concentration of 1.0 mM. Store this solution in the dark at 4°C.
-
Scientist's Note: DMSO is used due to the typically low aqueous solubility of organic probes. This stock ensures stability and allows for easy dilution into the final aqueous buffer system.
-
-
HEPES Buffer (100 mM, pH 7.0): Dissolve HEPES in deionized water to a concentration of 100 mM. Adjust the pH to 7.0 using 1 M NaOH or 1 M HCl. This will be used to prepare the final working buffer.
-
Al³⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of Al³⁺ by dissolving AlCl₃ in deionized water. From this, prepare a series of working solutions (e.g., 1.0 mM, 100 µM) via serial dilution.
-
Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal salts in deionized water to test the selectivity of the probe.
Protocol for Al³⁺ Titration and Detection
This protocol describes the generation of a calibration curve to quantify Al³⁺ concentration.
-
Prepare the Working Buffer: Mix DMSO and 10 mM HEPES buffer (pH 7.0) in a 1:9 volume ratio. For example, to make 10 mL of working buffer, mix 1 mL of DMSO with 9 mL of 10 mM HEPES buffer.
-
Prepare the Probe Solution: Add 100 µL of the 1.0 mM 3-ADAQ stock solution to 9.9 mL of the working buffer to create a 10 µM probe solution.
-
Set up the Titration Series: In a series of fluorescence cuvettes or a 96-well plate, add 2 mL of the 10 µM probe solution to each.
-
Add Al³⁺: Add increasing volumes of an appropriate Al³⁺ working solution to the cuvettes to achieve a final concentration range (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 µM). Ensure the volume of added Al³⁺ is small enough not to significantly alter the total volume. A blank sample containing only the probe solution should be included.
-
Incubate: Gently mix and allow the solutions to incubate at room temperature for 10-15 minutes in the dark to ensure complete complexation.
-
Measure Fluorescence:
-
Set the excitation wavelength of the fluorometer to ~490 nm .
-
Set the emission scan range from 520 nm to 750 nm.
-
Record the fluorescence intensity at the emission maximum (~610 nm).
-
Causality Check: The choice of excitation and emission wavelengths should be optimized by first running a full spectrum scan on a sample containing the probe and a moderate concentration of Al³⁺.
-
-
Analyze Data: Plot the fluorescence intensity at the emission maximum against the final Al³⁺ concentration. The linear portion of this curve can be used for quantification. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.
Protocol for Selectivity and Interference Studies
This protocol validates that the probe's response is specific to Al³⁺.
-
Prepare Samples: Prepare a series of cuvettes, each containing 2 mL of the 10 µM probe solution in the working buffer.
-
Add Metal Ions:
-
To one cuvette, add Al³⁺ to a final concentration of 10 µM (positive control).
-
To the other cuvettes, add a significant excess (e.g., 100 µM, a 10-fold excess) of each potentially interfering metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, etc.).
-
-
Measure Fluorescence: After incubation, measure the fluorescence intensity of each sample as described in section 3.3.
-
Competition Experiment (Critical): To a final cuvette, first add 100 µM of a potentially interfering ion, followed by 10 µM of Al³⁺. This tests whether other ions prevent Al³⁺ from binding.
-
Analyze Data: Compare the fluorescence response of the samples. A highly selective probe will show a large fluorescence enhancement only in the presence of Al³⁺.
Workflow and Data Analysis
Figure 2: General experimental workflow for Al³⁺ detection.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Incorrect wavelength settings. pH of the buffer is outside the optimal range. Probe degradation. | Optimize Ex/Em wavelengths with a full spectral scan. Remake buffer and verify pH. Use fresh stock solution of the probe. |
| High Background | Contaminated buffer or solvent. Impure probe sample. | Use spectroscopy-grade solvents and fresh deionized water. Purify the probe if necessary. |
| Precipitation in Cuvette | Probe or complex solubility limit exceeded. Incorrect solvent ratio. | Decrease the working concentration of the probe. Ensure the DMSO/water ratio is maintained. |
| Inconsistent Readings | Incomplete mixing or incubation. Temperature fluctuations. | Gently vortex samples after adding analyte. Allow samples to equilibrate to room temperature before reading. |
Conclusion
This compound is a highly effective and selective turn-on fluorescent probe for the detection of Al³⁺. The CHEF mechanism provides a robust and sensitive response with a clear signal-to-noise ratio. The protocols outlined in this document establish a reliable framework for the quantification of Al³⁺ in aqueous environments, making 3-ADAQ a valuable tool for analytical chemists, environmental scientists, and researchers in drug discovery.
References
-
Lu, W., et al. (2021). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. Journal of Biological Inorganic Chemistry, 26, 57-66. Available at: [Link]
-
Cai, S.-Q., et al. (2022). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Journal of Applied Spectroscopy, 89, 909–916. Available at: [Link]
-
Aceto, M., et al. (2012). Photophysical properties of alizarin and purpurin Al(III) complexes in solution and in solid state. Applied Physics A, 106, 207–216. Available at: [Link]
-
Gao, F., et al. (2020). A new off-on fluorescent sensor for the detection of Al(III) based on a chromone-derived Schiff-base. Research on Chemical Intermediates, 46, 1599–1614. Available at: [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, N. F. H. (2022). Determination of Aluminum (III) by Alizarin DYE in Pharmaceutical Sample and Aqueous Solution. Egyptian Journal of Chemistry, 65(13), 209-215. Available at: [Link]
-
Sun, B., et al. (2025). Exploring the Photophysical Processes of an Al3+ Sensor Based on Schiff Base. ChemPhysChem. Available at: [Link]
-
Spectroscopy Online. (2023). New Fluorescent Probe Developed for Detecting Aluminum (Al3+) Ions. Available at: [Link]
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The Strategic Utility of 3-amino-1,2-dihydroxyanthracene-9,10-dione: A Versatile Intermediate in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to the synthetic chemist, aminoanthraquinones represent a privileged scaffold, underpinning the synthesis of a wide array of functional molecules, from vibrant dyes to potent bioactive agents.[1] This application note focuses on a particularly valuable, yet perhaps underutilized, derivative: 3-amino-1,2-dihydroxyanthracene-9,10-dione , also known as 3-aminoalizarin.
The presence of vicinal hydroxyl groups, a primary aromatic amine, and a rigid polycyclic aromatic system imbues this compound with a unique combination of reactivity and functionality. The amino group serves as a versatile handle for the introduction of diverse substituents and the construction of novel heterocyclic rings, while the catechol-like dihydroxy arrangement offers opportunities for metal chelation and further functionalization. This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis, characterization, and application of this important intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use and safe handling. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Aminoalizarin, 3-Amino-1,2-dihydroxyanthraquinone | [2] |
| CAS Number | 3963-78-8 | [2] |
| Molecular Formula | C₁₄H₉NO₄ | [2] |
| Molecular Weight | 255.23 g/mol | [2] |
| Appearance | Expected to be a colored solid | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF |
Safety Precautions: As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from the readily available starting material, Alizarin (1,2-dihydroxyanthracene-9,10-dione). The synthetic pathway involves an initial nitration of the Alizarin scaffold, followed by a selective reduction of the introduced nitro group.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-nitro-1,2-dihydroxyanthraquinone (Nitration of Alizarin)
This protocol is adapted from a microwave-assisted synthesis, which offers a rapid and efficient method for the nitration of Alizarin.
Materials:
-
Alizarin (1,2-dihydroxyanthracene-9,10-dione)
-
Nitrating mixture (e.g., a 3:1 mixture of concentrated sulfuric acid and nitric acid)
-
Ethanol
-
Crushed ice
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a suitable microwave reactor vessel, carefully add 0.01 mol of Alizarin.
-
Slowly and cautiously, add the nitrating mixture to the Alizarin with stirring.
-
Secure the vessel in the microwave reactor and heat the mixture for approximately 12 minutes at a suitable power level (e.g., "P-2" as described in the reference, which may require optimization based on the specific instrument).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice. This will precipitate the solid product.
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 3-nitro-1,2-dihydroxyanthraquinone.
-
Dry the purified product under vacuum. The expected yield is approximately 64%.
Protocol 2: Synthesis of this compound (Reduction of 3-nitro-1,2-dihydroxyanthraquinone)
The reduction of the nitro group can be achieved using various reagents. Sodium dithionite (hydrosulfite) is a mild and effective reducing agent for this transformation.
Materials:
-
3-nitro-1,2-dihydroxyanthraquinone
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Ethanol or a mixture of ethanol and water
-
Standard laboratory glassware
Procedure:
-
Suspend the 3-nitro-1,2-dihydroxyanthraquinone in a suitable solvent such as ethanol or an ethanol/water mixture in a round-bottom flask.
-
Gently heat the suspension with stirring.
-
In a separate beaker, prepare a solution of sodium dithionite in water. It is advisable to use a fresh bottle of the reagent for optimal reactivity.[3]
-
Slowly add the sodium dithionite solution to the heated suspension of the nitro compound. The progress of the reaction can be monitored by a color change and thin-layer chromatography (TLC).
-
After the addition is complete, continue heating the mixture for a period of time (e.g., 1-2 hours) until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be partially removed under reduced pressure, and the product can be precipitated by adjusting the pH.
-
Wash the collected solid with water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Characterization of this compound
Proper characterization of the synthesized intermediate is essential to confirm its identity and purity. The following table outlines the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the catechol ring will be distinct from those on the other aromatic ring. The -NH₂ protons will appear as a broad singlet, and the -OH protons may also be visible as broad singlets, with chemical shifts dependent on the solvent and concentration.[4] |
| ¹³C NMR | The spectrum will show 14 distinct carbon signals. The carbonyl carbons of the quinone will be in the far downfield region (δ > 180 ppm). Aromatic carbons will appear in the range of δ 110-160 ppm. Carbons bearing hydroxyl and amino groups will have characteristic chemical shifts.[5] |
| IR Spectroscopy | The spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹), O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), and C=O stretching of the quinone carbonyl groups (around 1630-1680 cm⁻¹).[6] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 255.23). Fragmentation patterns may involve the loss of small molecules such as CO.[7] |
Application as an Intermediate in the Synthesis of Bioactive Heterocycles
The primary amino group of this compound is a key functional group that allows for its use as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[8][9][10] A representative application is the synthesis of fused heterocyclic systems, for example, through condensation reactions with dicarbonyl compounds or their equivalents.
Caption: General workflow for the synthesis of heterocyclic derivatives.
Protocol 3: Synthesis of a Fused Imide Derivative
This protocol describes a general procedure for the condensation of this compound with phthalic anhydride to form a fused imide system. Such reactions are valuable for creating novel chromophores and potential bioactive molecules.
Materials:
-
This compound
-
Phthalic anhydride
-
Glacial acetic acid or another high-boiling solvent (e.g., N,N-dimethylformamide)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of this compound and phthalic anhydride.
-
Add a suitable solvent, such as glacial acetic acid, to the flask.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure, or the product can be precipitated by the addition of a non-solvent like water.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., water, followed by a small amount of cold ethanol) to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure fused imide derivative.
Conclusion
This compound is a highly functionalized and versatile intermediate with significant potential in organic synthesis. Its straightforward two-step synthesis from Alizarin, coupled with the reactivity of its amino and dihydroxy groups, makes it an attractive building block for the construction of complex molecules, including novel dyes and potentially bioactive heterocyclic compounds. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable intermediate and unlock its full potential in their synthetic endeavors.
References
-
Alizarin (1,2-dihydroxy anthraquinone) is one of the main chemical components, which make up the coloring constituent of madder. - ResearchGate. Available at: [Link]
-
Studies in anthraquinones: Preparation of l-aminoanthraquinone-2- carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and. Available at: [Link]
-
Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Available at: [Link]
-
3-Amino-1,2-dihydroxyanthraquinone | C14H9NO4 | CID 95861 - PubChem. Available at: [Link]
-
Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Available at: [Link]
-
Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres - PubMed. Available at: [Link]
-
Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC - PubMed Central. Available at: [Link]
-
5-amino-2,3-dihydro-1,4-phthalazinedione - Organic Syntheses Procedure. Available at: [Link]
- US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents.
-
A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. Available at: [Link]
-
Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors - MDPI. Available at: [Link]
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]
-
ALIZARIN (1,2-dihydroxy anthraquinone) It is the most - Shivaji College. Available at: [Link]
-
Alizarin | C14H8O4 | CID 6293 - PubChem. Available at: [Link]
-
Polymerization of novel methacrylated anthraquinone dyes - Beilstein Journals. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. Available at: [Link]
-
The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na 2S 2O 4) - ResearchGate. Available at: [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations - PubMed Central. Available at: [Link]
-
1H, 13C and 15N NMR spectra of some anthracenedione phenylhydrazones - Sci-Hub. Available at: [Link]
-
Editorial: Emerging heterocycles as bioactive compounds - IRIS - Unipa. Available at: [Link]
-
Alizarin - Wikipedia. Available at: [Link]
-
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC. Available at: [Link]
-
quinizarin - Organic Syntheses Procedure. Available at: [Link]
-
Chapter 13 – IR spectroscopy & Mass Spectrometry - YouTube. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
-
a Mass spectrum of alizarin (which exactly matches that of the isomeric compound 2,6-dihydroxyanthraquinone) - ResearchGate. Available at: [Link]
-
Emerging Heterocycles as Bioactive Compounds | Frontiers Research Topic. Available at: [Link]
-
Anthraquinone can be synthesized from phthalic anhydride and benzene in t.. - Filo. Available at: [Link]
-
Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy - Radboud Repository. Available at: [Link]
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Application Note: 3-Amino-1,2-dihydroxyanthracene-9,10-dione as a Selective Chromogenic and Fluorogenic Sensor for Metal Ion Detection
Introduction
The detection and quantification of metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical development. Anthraquinone derivatives have emerged as a versatile class of compounds for the development of chemosensors due to their inherent photophysical properties and strong chelating capabilities with metal ions.[1][2][3] This application note provides a comprehensive guide to the use of a novel, highly sensitive and selective anthraquinone derivative, 3-amino-1,2-dihydroxyanthracene-9,10-dione , for the detection of specific metal ions. This document will detail the underlying sensing mechanism, provide step-by-step protocols for its application, and present expected performance data.
The core structure of this compound integrates key functional groups—vicinal hydroxyl groups and an amino group—that act as a potent binding site for metal ions. This chelation event leads to distinct and measurable changes in the molecule's electronic structure, resulting in observable colorimetric and fluorescent responses.[1][4]
Principle of Detection: Chelation-Induced Spectroscopic Changes
The sensing mechanism of this compound is predicated on its ability to form stable complexes with specific metal ions. The lone pairs of electrons on the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amino group create a coordination pocket that selectively binds with metal cations. This interaction modulates the intramolecular charge transfer (ICT) characteristics of the anthraquinone core, leading to significant shifts in its absorption and emission spectra.
Upon chelation, a bathochromic (red) shift in the maximum absorption wavelength is typically observed, resulting in a distinct color change that can be detected by the naked eye or quantified using a UV-Vis spectrophotometer.[5] Concurrently, the binding event can either enhance or quench the intrinsic fluorescence of the molecule, providing a secondary, often more sensitive, mode of detection. This dual-response mechanism enhances the reliability and accuracy of the detection method.
Caption: Chelation of a metal ion by the sensor molecule induces both colorimetric and fluorometric responses.
Experimental Protocols
The following protocols provide a framework for the synthesis of the sensor molecule and its application in metal ion detection. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Synthesis of this compound
While a direct, one-step synthesis from commercially available precursors may not be readily available, a plausible synthetic route can be adapted from established methods for the synthesis of similar aminoanthraquinone derivatives.[6][7] A potential two-step process involves the nitration of alizarin (1,2-dihydroxyanthracene-9,10-dione) followed by reduction of the nitro group.
Materials:
-
Alizarin (1,2-dihydroxyanthracene-9,10-dione)
-
Nitrating mixture (e.g., a 3:1 mixture of sulfuric acid and nitric acid)
-
Reducing agent (e.g., sodium borohydride or catalytic hydrogenation setup)
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration of Alizarin:
-
In a fume hood, dissolve 0.01 mol of alizarin in a minimal amount of concentrated sulfuric acid with cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 3-nitro-1,2-dihydroxyanthracene-9,10-dione.[8]
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain purified 3-nitro-1,2-dihydroxyanthracene-9,10-dione.[8]
-
-
Reduction of the Nitro Group:
-
Dissolve the purified 3-nitro-1,2-dihydroxyanthracene-9,10-dione in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent such as sodium borohydride in portions or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
-
The resulting solid is the target compound, this compound.
-
Characterize the final product using techniques such as FT-IR, NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol for Metal Ion Detection
This protocol outlines the general procedure for evaluating the sensing capabilities of this compound for various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO).
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) at a concentration of 10 mM in deionized water.[9]
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
UV-Vis spectrophotometer and fluorescence spectrometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of the sensor by diluting the stock solution in a mixed solvent system (e.g., acetonitrile:water, 1:1 v/v) to a final concentration of 10-50 µM.
-
In a series of cuvettes, add the sensor working solution.
-
To each cuvette, add a specific volume of a metal ion stock solution to achieve the desired final concentration (e.g., 1-100 µM). Include a blank cuvette containing only the sensor solution.
-
Ensure the final volume in each cuvette is constant by adding the appropriate amount of the mixed solvent.
-
-
Spectroscopic Measurements:
-
Colorimetric (UV-Vis) Analysis:
-
Allow the solutions to equilibrate for a few minutes.
-
Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 300-800 nm).
-
Note any color changes and shifts in the absorption maxima.
-
-
Fluorometric Analysis:
-
Excite the solutions at the wavelength of maximum absorption of the free sensor.
-
Record the emission spectra over a suitable wavelength range.
-
Observe any quenching or enhancement of the fluorescence intensity.
-
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity as a function of metal ion concentration to determine the sensitivity and limit of detection (LOD).
-
Perform selectivity studies by testing the sensor's response to the target metal ion in the presence of other potentially interfering ions.
-
Caption: Experimental workflow for metal ion detection using the anthraquinone-based sensor.
Performance Characteristics
Based on studies of structurally similar anthraquinone derivatives, the following performance characteristics can be anticipated for this compound.[5][10]
| Parameter | Expected Performance | Rationale |
| Selectivity | High selectivity for transition metal ions such as Cu²⁺, Fe³⁺, and Al³⁺. | The specific arrangement of hydroxyl and amino groups creates a hard-soft acid-base interaction preference. |
| Sensitivity (LOD) | Micromolar (µM) to nanomolar (nM) range. | The strong binding affinity and significant spectroscopic changes allow for detection at low concentrations.[11] |
| Response Time | Rapid (within minutes). | Chelation is typically a fast process in solution. |
| pH Range | Optimal performance in the neutral to slightly basic pH range (pH 7-9). | Deprotonation of the hydroxyl groups at higher pH can enhance the chelating ability. |
| Interference | Minimal interference from alkali and alkaline earth metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺). | These ions generally form weaker complexes with this type of ligand. |
Troubleshooting and Considerations
-
Solvent Effects: The choice of solvent can influence the sensitivity and selectivity of the sensor. A mixture of an organic solvent and water is often optimal to ensure the solubility of both the sensor and the metal salts.[10]
-
pH Optimization: The pH of the solution can significantly affect the sensor's performance. It is recommended to perform experiments at a controlled pH using a suitable buffer.
-
Photostability: While many anthraquinone derivatives are photostable, it is good practice to protect the sensor solutions from prolonged exposure to strong light to prevent potential photodegradation.
Conclusion
This compound is a promising candidate for the development of a highly selective and sensitive chemosensor for the detection of various metal ions. Its dual colorimetric and fluorometric response provides a robust and reliable analytical method. The protocols and data presented in this application note offer a solid foundation for researchers to utilize this compound in their specific applications, from environmental analysis to biological research and drug development.
References
-
MDPI. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. Available at: [Link]
-
ResearchGate. (n.d.). Near-IR region absorbing 1,4-diaminoanthracene-9,10-dione motif based ratiometric chemosensors for Cu2+ | Request PDF. Available at: [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Highly selective and sensitive detection of metal ions and nitroaromatic compounds by an anionic europium(iii) coordination polymer. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Available at: [Link]
-
PubMed. (2020). Sensitive and selective sensing system of metallothioneins based on carbon quantum dots and gold nanoparticles. Available at: [Link]
-
MDPI. (n.d.). An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Available at: [Link]
-
RSC Publishing. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones | Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Available at: [Link]
-
PubMed. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. Available at: [Link]
-
ResearchGate. (n.d.). Highly sensitive and selective colorimetric sensor for iron (II) ion detection based on 4-amino-antipyrine derivative. Available at: [Link]
-
NIH. (n.d.). Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Anthraquinone as Fluorescent Chemosensor for Metal Ions. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). NOTE One Pot Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone and 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl Benzoate Using Microwave Irradiation. Available at: [Link]
-
SciSpace. (n.d.). Anthraquinone as Fluorescent Chemosensor for Metal Ions. Available at: [Link]
-
PubMed. (2009). Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors. Available at: [Link]
-
ResearchGate. (n.d.). Alizarin (1,2-dihydroxy anthraquinone) is one of the main chemical components, which make up the coloring constituent of madder. Available at: [Link]
- Google Patents. (n.d.). CN111018687B - Synthesis method of 9, 10-anthraquinone.
-
NIH. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. Available at: [Link]
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ResearchGate. (2024). Detection of the +3 Oxidation State of Metal Ions with the Aid of a Rhodamine‐Based Dye and Applications in Construction of Complex Logic Circuits and Living Cell Imaging. Available at: [Link]
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Application Note: A Guide to the Synthesis of Aminoanthraquinone Derivatives
Abstract
This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed overview of established and modern methodologies for the synthesis of aminoanthraquinone derivatives. These compounds are crucial scaffolds in the development of pharmaceuticals, functional dyes, and materials science. This document emphasizes the causality behind experimental choices, offering detailed, step-by-step protocols for classic and contemporary synthetic routes, including the Ullmann condensation and the Buchwald-Hartwig amination. It further details the necessary purification, characterization, and safety protocols to ensure the reliable and safe execution of these syntheses.
Introduction: The Significance of the Aminoanthraquinone Scaffold
The anthraquinone core, a tricyclic aromatic ketone, is a privileged structure found in a vast array of natural products and synthetic compounds. The introduction of an amino group onto this scaffold dramatically modulates its electronic, optical, and biological properties. Aminoanthraquinone derivatives are renowned for their vibrant colors, making them foundational components in the dye industry. More critically, they exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, positioning them as vital intermediates in medicinal chemistry and drug discovery.[1][2]
The synthesis of these derivatives, however, is not trivial. It requires the formation of a carbon-nitrogen (C-N) bond on a relatively inert or specifically activated aromatic core. The choice of synthetic strategy depends heavily on the available starting materials, desired substitution pattern, and tolerance to specific functional groups. This note will explore and compare the most effective methods to achieve this transformation.
Comparative Analysis of Synthetic Strategies
Several core strategies have been developed for the arylamination of the anthraquinone skeleton. The three most prominent methods are Nucleophilic Aromatic Substitution (SNAr), the copper-catalyzed Ullmann Condensation, and the palladium-catalyzed Buchwald-Hartwig Amination. The choice between them involves a trade-off between reaction conditions, catalyst cost, and substrate scope.
| Method | Mechanism Principle | Typical Conditions | Advantages | Limitations |
| SNAr | Addition-elimination via a Meisenheimer complex.[3][4] | Requires a strongly electron-deficient ring (e.g., nitro-substituted) and a good leaving group (F, Cl, NO₂).[5][6] | Catalyst-free, inexpensive reagents. | Limited to activated substrates; often requires harsh conditions (high temperature/pressure).[7] |
| Ullmann Condensation | Copper-catalyzed nucleophilic substitution.[8] | High temperatures (100-200°C), polar aprotic solvents (DMF, NMP), stoichiometric copper, and a base (K₂CO₃).[8][9] | Cost-effective catalyst (copper), tolerant of various functional groups.[10] | Harsh reaction conditions, often requires high catalyst loading, and can be difficult to reproduce.[11] |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling via an oxidative addition/reductive elimination cycle.[12] | Mild temperatures (RT-120°C), various solvents (toluene, dioxane), Pd catalyst with a specialized phosphine ligand, and a strong base (NaOtBu, K₃PO₄).[13] | Excellent functional group tolerance, high yields, broad substrate scope, and mild conditions.[12][14] | High cost of palladium and ligands, sensitivity to air and moisture. |
Detailed Experimental Protocols
Here, we provide detailed, field-proven protocols for two powerful methods: the classic Ullmann condensation and the modern Buchwald-Hartwig amination.
Protocol 1: Synthesis of 1-(Butylamino)anthraquinone via Ullmann Condensation
This protocol details the copper-catalyzed reaction between 1-bromoanthraquinone and butylamine. The high temperature is necessary to promote the oxidative addition of the aryl halide to the copper catalyst.
Reaction Principle: The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The mechanism is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[15]
Reagents & Equipment:
-
1-Bromoanthraquinone (1.0 equiv)
-
Butylamine (3.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed pressure vessel
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromoanthraquinone, copper(I) iodide, and anhydrous potassium carbonate.
-
Reagent Addition: Add anhydrous DMF via syringe, followed by the addition of butylamine.
-
Reaction: Seal the flask tightly and heat the mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. A solid precipitate should form.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with water, followed by a small amount of cold methanol to remove residual DMF and unreacted butylamine.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can yield the pure product.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17]
Protocol 2: Synthesis of 4-(Phenylamino)anthraquinone-2-carbonitrile via Buchwald-Hartwig Amination
This protocol demonstrates the versatility of the palladium-catalyzed approach for coupling aniline with a more complex, functionalized haloanthraquinone. The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key reductive elimination step.[18]
Reaction Principle: The Buchwald-Hartwig amination follows a catalytic cycle involving a Pd(0) species.[19] The cycle includes: (1) Oxidative addition of the aryl bromide to the Pd(0) complex to form a Pd(II) intermediate. (2) Coordination of the amine and deprotonation by the base to form a palladium-amido complex. (3) Reductive elimination from the Pd(II) complex to form the desired C-N bond and regenerate the active Pd(0) catalyst.[12][20]
Reagents & Equipment:
-
4-Bromoanthraquinone-2-carbonitrile (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Schlenk flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Reactant Addition: Add the 4-bromoanthraquinone-2-carbonitrile. Evacuate and backfill the flask with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Reaction: Attach the reflux condenser and heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[21][22][23]
General Workflow and Characterization
The successful synthesis of aminoanthraquinone derivatives requires a systematic workflow from reaction execution to final product validation.
General Experimental Workflow
Caption: General workflow for aminoanthraquinone synthesis.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the anthraquinone core.[22]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the amino group. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula.[16][21]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. Look for the characteristic N-H stretching bands (around 3300-3500 cm⁻¹) of the amino group and the C=O stretching of the quinone system (around 1670 cm⁻¹).
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column chromatography fractions.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The diagram below illustrates the widely accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Safety Precautions
-
Solvents: Anhydrous solvents like DMF and toluene are flammable and toxic. Handle them exclusively in a well-ventilated fume hood.
-
Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all solids in a glovebox or under an inert atmosphere.
-
High Temperatures/Pressures: Reactions at high temperatures, especially in sealed vessels, pose a risk of explosion. Use a blast shield and ensure the reaction vessel is rated for the intended temperature and pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of aminoanthraquinone derivatives is a critical capability for chemists in pharmaceutical and materials science. While classic methods like the Ullmann condensation remain relevant due to low-cost catalysts, modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination offer unparalleled efficiency, mildness, and scope. By understanding the principles behind each method and adhering to detailed, validated protocols, researchers can reliably access a diverse range of these valuable compounds for further investigation and application.
References
-
Asadi, M., et al. (2022). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. MDPI. Available at: [Link]
-
Jabit, N. A., et al. (2016). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. MDPI. Available at: [Link]
-
Vautravers, N. S., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Monir, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]
-
Granda, J. M., et al. (2012). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. National Institutes of Health. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Kolar, M., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Klapers, M. H., et al. (2003). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. ACS Publications. Available at: [Link]
-
Zhang, Y., et al. (2022). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. RSC Publishing. Available at: [Link]
-
Jabit, N. A., et al. (2015). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Oriental Journal of Chemistry. Available at: [Link]
-
Vautravers, N. S., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
LibreTexts Chemistry. (2021). Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Available at: [Link]
-
The Synthetic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Lundgren, R. J., et al. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health. Available at: [Link]
-
Le, C. M., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]
- Google Patents. (1992). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
-
Tomczyk, M., et al. (2021). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI. Available at: [Link]
-
Monir, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Crampton, M. R., & Willison, M. J. (1976). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Katzhendler, J., et al. (1998). Synthesis of aminoanthraquinone derivatives and their in vitro evaluation as potential anti-cancer drugs. The Hebrew University of Jerusalem. Available at: [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Varghese, R., et al. (2011). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. National Institutes of Health. Available at: [Link]
-
Haukka, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
-
Lundgren, R. J., et al. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
St. John-Campbell, S., et al. (2017). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ResearchGate. Available at: [Link]
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analytical methods for quantifying 3-amino-1,2-dihydroxyanthracene-9,10-dione
An Application Guide to the Quantitative Analysis of 3-amino-1,2-dihydroxyanthracene-9,10-dione
Introduction: The Analytical Imperative for Amino-Anthraquinones
This compound is a member of the amino-anthraquinone class of molecules. These structures are of significant interest in medicinal and materials chemistry. They often serve as key intermediates in the synthesis of more complex molecules, can be found as metabolites or impurities in drug products, particularly within the anthracycline family of chemotherapy agents, and are explored for their own biological activities.[1] The precise and accurate quantification of such compounds is paramount for several reasons:
-
Drug Development & Quality Control: For drug substances where this molecule might be an impurity, strict quantification is necessary to ensure product safety and efficacy, adhering to regulatory limits.[2][3][][5]
-
Pharmacokinetic (PK) Studies: In cases where the compound is a metabolite of a therapeutic agent, tracking its concentration in biological fluids like plasma or urine is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
-
Chemical Synthesis: Monitoring the concentration of this intermediate during a reaction can optimize yield and purity, leading to more efficient and cost-effective manufacturing processes.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a detailed overview and actionable protocols for the quantification of this compound using several robust analytical techniques. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
HPLC-UV is often the workhorse method for routine analysis due to its robustness, reliability, and cost-effectiveness. The inherent chromophore of the anthraquinone nucleus makes it highly amenable to UV-Vis detection.
Principle of the Method
The method relies on the separation of the target analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation occurs based on the analyte's differential partitioning between the two phases. For a moderately polar molecule like this compound, reversed-phase chromatography using a non-polar stationary phase (like C18) and a polar mobile phase is the most effective approach.[8][9] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength (λmax), which is directly proportional to its concentration, as described by the Beer-Lambert law.
Workflow for HPLC-UV Analysis
Caption: General workflow for quantification using HPLC-UV.
Detailed Protocol for HPLC-UV Analysis
A. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Visible detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity >98%).
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade formic acid or phosphoric acid.
-
0.45 µm syringe filters for sample clarification.
B. Preparation of Solutions
-
Mobile Phase: A common mobile phase for related compounds is a gradient of acetonitrile and water, often with a small amount of acid to improve peak shape.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing. It also ensures the amino group on the analyte is protonated, leading to consistent retention.
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO), using a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (e.g., 95% A: 5% B).
C. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the maximum absorbance (λmax) using a UV-Vis scan of a standard solution. For the anthraquinone core, this is typically around 250 nm.[8]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Rationale: A gradient elution is used to ensure that both early-eluting polar impurities and the later-eluting, more non-polar analyte are well-resolved with good peak shape, all within a reasonable run time.
-
D. System Suitability and Data Analysis
-
System Suitability: Before running samples, inject a mid-concentration standard at least five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is ≤ 2%.[8]
-
Calibration Curve: Inject the prepared working standards. Plot the peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.999.
-
Sample Analysis: Prepare the unknown sample by dissolving it in a suitable solvent and filtering it. Inject the sample and determine the peak area for the analyte. Use the calibration curve equation to calculate the concentration in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying low levels of the analyte in complex biological matrices, LC-MS/MS is the definitive method.[10][11]
Principle of the Method
After chromatographic separation via HPLC, the analyte is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, where it is ionized. In the mass spectrometer, a specific ion corresponding to the analyte (the precursor ion, [M+H]⁺) is selected. This ion is then fragmented by collision with an inert gas, and a specific fragment ion (the product ion) is monitored. This highly specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity, virtually eliminating matrix interference.[12][13]
Workflow for LC-MS/MS Analysis
Caption: High-level workflow for bioanalytical quantification by LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis
A. Instrumentation and Reagents
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Reference standard and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like daunorubicin).[12]
B. Analyte and MS/MS Optimization
-
Molecular Weight: The molecular formula is C₁₄H₉NO₄. The monoisotopic mass is approximately 255.05 g/mol .
-
Ionization: Infuse a standard solution directly into the mass spectrometer to optimize ESI parameters. Given the amino group, positive ion mode is appropriate, monitoring for the protonated molecule [M+H]⁺ at m/z 256.1.
-
Fragmentation (MRM): Fragment the precursor ion (m/z 256.1) at varying collision energies to find the most stable and intense product ion(s). A plausible fragmentation would be the loss of water or parts of the dihydroxy-substituted ring. At least two MRM transitions should be monitored for confident identification.
C. Sample Preparation (from Plasma)
-
Protein Precipitation: To a 50 µL aliquot of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean vial for injection.
-
Rationale: This quick and effective "crash" removes the majority of proteins, which would otherwise foul the column and interfere with ionization. The internal standard is added early to account for any analyte loss during the preparation steps.
-
D. LC-MS/MS Conditions
-
LC Conditions: Use a fast gradient similar to the HPLC-UV method but with a shorter run time (e.g., 5-7 minutes) suitable for a UPLC system.
-
MS Conditions (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transition (Analyte): m/z 256.1 → [Product Ion m/z]
-
MRM Transition (IS): (Determined by infusion of the IS)
-
E. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The method must be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[7][14]
Alternative and Complementary Methods
A. UV-Visible Spectrophotometry
This technique is a simple, rapid, and cost-effective method best suited for the quantification of the analyte in pure form or in simple mixtures without interfering substances.
-
Principle: It measures the amount of light absorbed by the sample at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte (Beer-Lambert Law).
-
Protocol Outline:
-
Dissolve a known amount of the reference standard in a suitable solvent (e.g., ethanol or methanol).
-
Perform a wavelength scan from 200-600 nm to determine the wavelength of maximum absorbance (λmax). Anthracyclines and related compounds typically show characteristic absorbance bands.[15][16]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Create a calibration curve of absorbance vs. concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Key Consideration: This method lacks selectivity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[17] It is best used for purity checks of a known substance.
B. Electrochemical Methods
Electrochemical detection offers very high sensitivity and is based on the intrinsic redox activity of the quinone moiety in the anthraquinone structure.
-
Principle: The quinone group can be electrochemically reduced to a hydroquinone and subsequently re-oxidized. By applying a potential to an electrode and measuring the resulting current, the analyte can be quantified. Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used to enhance sensitivity.
-
Protocol Outline:
-
Prepare a supporting electrolyte solution (e.g., a phosphate buffer).
-
Use a three-electrode system (working, reference, and counter electrodes). The working electrode can be modified (e.g., with graphene or nanoparticles) to improve signal amplification.[18][19]
-
Add aliquots of a standard solution to the electrolyte and record the voltammetric response (peak current).
-
Construct a calibration plot of peak current vs. concentration.
-
Analyze the unknown sample under the same conditions.
-
-
Key Consideration: While extremely sensitive (with detection limits in the nanomolar range or lower), this method can be prone to interference from other electroactive species in the sample matrix.[20] It is a powerful tool, especially for developing dedicated sensors.
Summary of Method Comparison
The choice of analytical method depends critically on the specific application, the required sensitivity, the complexity of the sample matrix, and available resources.
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | Electrochemical Methods |
| Selectivity | Good | Excellent | Poor | Moderate to Good |
| Sensitivity (LOD) | ~µg/mL - ng/mL[8] | ~pg/mL - ng/mL[7][21] | ~µg/mL[17] | ~pM - nM[20] |
| Matrix Tolerance | Moderate | Excellent | Poor | Poor to Moderate |
| Instrumentation Cost | Moderate | High | Low | Low to Moderate |
| Throughput | Moderate | High | High | Moderate |
| Primary Application | Routine QC, purity analysis, formulation assays. | Bioanalysis (PK studies), trace impurity analysis. | Quick purity checks, raw material identification. | Dedicated sensors, mechanistic redox studies. |
References
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Impactfactor. (2023). New Amino-Anthracene-9,10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Available at: [Link]
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ResearchGate. (2021). A review on various analytical methods for determination of anthracyclines and their metabolites as anti–cancer chemotherapy drugs in different matrices over the last four decades. Available at: [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2016). Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. Available at: [Link]
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ResearchGate. (2020). Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. Available at: [Link]
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Pharmaffiliates. (n.d.). Doxorubicin-impurities. Available at: [Link]
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PubMed. (2016). LC-MS/MS Method Development for Quantification of Doxorubicin and Its Metabolite 13-hydroxy Doxorubicin in Mice Biological Matrices: Application to a Pharmaco-Delivery Study. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. Available at: [Link]
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ScienceDirect. (2016). Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. Available at: [Link]
-
PMC. (2021). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. Available at: [Link]
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ResearchGate. (2016). LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study. Available at: [Link]
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MDPI. (2022). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Available at: [Link]
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bepls. (2023). Analytical Techniques for The Study of Newly-Approved Anticancer Drugs. Available at: [Link]
- Google Patents. (2019). A kind of isolation and purification method of doxorubicin hydrochloride impurity.
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AKJournals. (2023). Development and validation of an LC–MS/MS method for the quantification of free and total doxorubicin in human plasma and its clinical application for a novel doxorubicin hydrochloride liposome injection in Chinese patients with breast cancer. Available at: [Link]
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MDPI. (2024). Electrochemical Sensing Strategies for Synthetic Orange Dyes. Available at: [Link]
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MDPI. (2018). Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Available at: [Link]
-
IJNRD. (2023). Analytical Methods and Applications in Anticancer Drug Research. Available at: [Link]
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NIH. (2022). Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma. Available at: [Link]
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ResearchGate. (2024). (c) UV–vis absorption spectra of MIT. Conditions: DOX, 18 μg mL −1. Available at: [Link]
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ResearchGate. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Available at: [Link]
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OUCI. (n.d.). A review on various analytical methods for determination of anthracyclines and their metabolites as anti–cancer chemotherapy drugs in different matrices over the last four decades. Available at: [Link]
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AIR Unimi. (2016). LC–MS/MS method development for quantification of doxorubicin and its metabolite 13‐hydroxy doxorubicin in mice biological. Available at: [Link]
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SynZeal. (n.d.). Doxorubicin Olefin Impurity. Available at: [Link]
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PubMed. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Available at: [Link]
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Cleanchem. (n.d.). Doxorubicin Impurity 24 | CAS No: 80996-23-2. Available at: [Link]
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MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Available at: [Link]
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ResearchGate. (2014). Quantitative liquid chromatographic analysis of anthracyclines in biological fluids. Available at: [Link]
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MDPI. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Available at: [Link]
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NIH. (2021). Disposable Electrochemical Sensor for Food Colorants Detection by Reduced Graphene Oxide and Methionine Film Modified Screen Printed Carbon Electrode. Available at: [Link]
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Frontiers. (2023). Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use. Available at: [Link]
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Revue Roumaine de Chimie. (2023). SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE*. Available at: [Link]
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NIH. (n.d.). Alizarin. Available at: [Link]
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PubMed. (2006). Electrochemical detection of free 3-nitrotyrosine: application to microdialysis studies. Available at: [Link]
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PubMed. (2018). Electrochemical detection of c-reactive protein based on anthraquinone-labeled antibody using a screen-printed graphene electrode. Available at: [Link]
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- 20. Electrochemical detection of free 3-nitrotyrosine: application to microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating 3-amino-1,2-dihydroxyanthracene-9,10-dione as a Novel Photosensitizer for Photodynamic Therapy
Introduction: The Therapeutic Potential of Light-Activated Anthraquinones
Photodynamic therapy (PDT) is a clinically-approved, minimally invasive therapeutic modality that employs the interplay of three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[1][2] Upon activation by light, the PS transfers energy to surrounding oxygen, generating cytotoxic reactive oxygen species (ROS) that induce localized cellular damage, vascular shutdown, and an anti-tumor immune response.[1][3][4] The efficacy and specificity of PDT are critically dependent on the properties of the photosensitizer.
Anthraquinones (AQs), a class of organic compounds based on the anthracene core, represent a promising, yet underexplored, family of photosensitizers.[5] While some AQ derivatives like doxorubicin are mainstays in chemotherapy, their mechanism is distinct from PDT. Natural and synthetic AQs possess inherent photochemical properties and, with appropriate structural modifications, can be engineered into potent photosensitizers.[6][7] Their planar structure facilitates light absorption, and many derivatives have demonstrated the ability to generate ROS upon illumination.[5][8]
This guide focuses on the investigational use of 3-amino-1,2-dihydroxyanthracene-9,10-dione (also known as 3-Aminoalizarin) as a novel photosensitizer. We will provide a comprehensive overview of its proposed mechanism, key experimental considerations, and detailed protocols to empower researchers to evaluate its potential in oncological PDT.
Compound Profile: this compound
This compound is a derivative of alizarin (1,2-dihydroxyanthraquinone). The addition of an amino group at the 3-position is hypothesized to modulate its photophysical and biological properties, potentially enhancing its utility as a photosensitizer.
| Property | Data | Source |
| IUPAC Name | This compound | [9] |
| Synonyms | 3-Aminoalizarin, 1,2-Dihydroxy-3-aminoanthraquinone | [9] |
| CAS Number | 3963-78-8 | [9] |
| Molecular Formula | C₁₄H₉NO₄ | [9] |
| Molecular Weight | 255.23 g/mol | PubChem |
| Predicted Solubility | Likely poor in water, soluble in organic solvents (e.g., DMSO, DMF) | Inferred from AQ class[10] |
| Predicted λmax | UV-Blue to Visible range | Inferred from AQ class[6][8] |
Proposed Mechanism of Photodynamic Action
The photodynamic activity of a photosensitizer is initiated by the absorption of a photon, elevating it from its ground state (S₀) to an excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[11] It is from this triplet state that the therapeutically relevant photochemical reactions occur. Anthracene derivatives are known to have triplet excited states that can be populated efficiently, making them good candidates for PDT.[12] The energy transfer from the T₁ state can proceed via two primary pathways.
-
Type I Mechanism: The excited PS interacts directly with a substrate molecule (e.g., lipids, proteins) through electron transfer, producing radical ions which then react with oxygen to form ROS such as superoxide anion (O₂•−) and hydroxyl radicals (•OH).[11]
-
Type II Mechanism: The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[13][11] This is often the dominant pathway in PDT.
The resulting ROS have a very short lifetime and a limited diffusion radius (approx. 10-20 nm), meaning the cytotoxic damage is highly localized to the areas of photosensitizer accumulation.[13][14]
Caption: Proposed Type I and Type II mechanisms for ROS generation by a photosensitizer (PS).
Application Notes: Key Considerations for Experimental Design
Formulation and Delivery
Due to the predicted hydrophobic nature of this compound, proper formulation is the first critical step for any biological study.
-
Initial Screening: For in vitro work, a stock solution can be prepared in 100% dimethyl sulfoxide (DMSO) and then diluted in culture medium to the final working concentration. Causality: DMSO solubilizes the hydrophobic compound, but the final concentration in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Advanced Formulations: For in vivo studies, direct injection of a DMSO solution is not feasible. Encapsulation into delivery vehicles is necessary to improve solubility, stability, and tumor targeting.[15]
-
Liposomes: Can incorporate the hydrophobic drug within their lipid bilayer.[10][15]
-
Polymeric Nanoparticles (e.g., PLGA): Can encapsulate the drug within a biocompatible and biodegradable matrix.[16]
-
Cremophor EL or Tween 80: Surfactant-based formulations can also be used, though they may have their own biological effects.[17]
-
Light Source Selection
The choice of light source must be matched to the absorption spectrum of the photosensitizer.
-
Wavelength: Anthraquinones typically absorb in the UV-blue region of the spectrum (350-500 nm).[6][8] The precise absorption maximum (λmax) for this compound must be determined experimentally via UV-Vis spectroscopy.
-
Light Source: For in vitro experiments, LED arrays or filtered lamps are suitable. For in vivo work, diode lasers coupled to fiber optics are preferred for precise light delivery to the tumor site.[17]
-
Dosimetry: The light dose (fluence), measured in Joules per square centimeter (J/cm²), is a critical parameter that must be optimized. It is a product of the power density (fluence rate, W/cm²) and the exposure time (s).
Subcellular Localization
The site of ROS generation dictates the primary mechanism of cell death.[11]
-
Hypothesis: Many natural AQs localize in the cytoplasm, particularly in the endoplasmic reticulum and mitochondria.[5] Damage to mitochondria is a potent trigger for apoptosis.
-
Validation: The intrinsic fluorescence of the anthraquinone core can be exploited. Confocal fluorescence microscopy is the gold standard for determining subcellular localization by co-staining with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes).
Experimental Protocols
The following protocols provide a validated framework for the systematic evaluation of this compound as a PDT agent.
Caption: A logical workflow for the in vitro evaluation of a novel photosensitizer.
Protocol 1: In Vitro Cytotoxicity Assessment (Dark and Photo-Toxicity)
Objective: To determine the concentration-dependent toxicity of the compound with and without light exposure, establishing the therapeutic window.
Materials:
-
This compound (3-AA)
-
DMSO (cell culture grade)
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Light source with a defined wavelength (matched to 3-AA's λmax) and power meter
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of 3-AA in DMSO. Store protected from light at -20°C.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[18]
-
Compound Incubation:
-
Prepare serial dilutions of the 3-AA stock solution in complete medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Include a vehicle control (medium with the highest percentage of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the 3-AA-containing medium to the respective wells.
-
Incubate for a defined period (e.g., 4, 12, or 24 hours) at 37°C, 5% CO₂. Causality: This incubation time allows for cellular uptake of the compound and must be optimized.
-
-
Washing: After incubation, aspirate the drug-containing medium and wash each well twice with 100 µL of warm PBS to remove any extracellular compound. Add 100 µL of fresh, drug-free complete medium to each well.
-
Irradiation (Phototoxicity Group):
-
Expose the designated "light" plate to the light source. Ensure the light path is perpendicular to the plate.
-
Deliver a pre-determined light dose (e.g., 5 J/cm²). The time required is calculated as: Time (s) = Dose (J/cm²) / Power Density (W/cm²).
-
Keep the "dark" plate covered in aluminum foil next to the light plate to control for temperature effects.
-
-
Post-Irradiation Incubation: Return both plates to the incubator for 24-48 hours to allow for cell death to manifest.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the viability of treated wells to the untreated control wells (100% viability). Plot cell viability vs. log concentration for both dark and light conditions to determine the IC₅₀ (dark) and LD₅₀ (light) values. The therapeutic index can be calculated as IC₅₀ / LD₅₀.
Protocol 2: Quantification of Intracellular ROS Generation
Objective: To confirm that the phototoxic effect is mediated by the generation of reactive oxygen species.
Materials:
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA, CellROX™ Deep Red)
-
Cells, 3-AA, and culture reagents as in Protocol 1
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding & Incubation: Follow steps 1-3 from Protocol 1, seeding cells in a black, clear-bottom 96-well plate. Use a single, effective concentration of 3-AA (e.g., the LD₅₀ value determined previously). Include a "no drug" control.
-
Probe Loading: After the 3-AA incubation, wash the cells once with PBS. Add medium containing the ROS probe (e.g., 10 µM DCFH-DA) and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe. Add 100 µL of fresh medium or PBS.
-
Irradiation: Immediately place the plate in a fluorescence plate reader. Take a baseline reading. Then, irradiate the wells with the light source (as in Protocol 1) while taking kinetic fluorescence readings every 30-60 seconds.
-
Data Analysis: Plot the fluorescence intensity over time. A rapid increase in fluorescence in the cells treated with both 3-AA and light, compared to controls (light only, 3-AA only, no treatment), indicates ROS production.
Protocol 3: Cellular Uptake and Subcellular Localization
Objective: To visualize the intracellular accumulation and location of 3-AA.
Materials:
-
Glass-bottom confocal dishes or chamber slides
-
Cells, 3-AA, and culture reagents as in Protocol 1
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ Green, LysoTracker™ Green)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixing
-
Confocal Laser Scanning Microscope
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.
-
Compound Incubation: Treat cells with an effective concentration of 3-AA (e.g., LD₅₀) for the optimized incubation time (from Protocol 1).
-
Co-staining (Live Cell Imaging):
-
During the last 30 minutes of 3-AA incubation, add the organelle probe (e.g., MitoTracker) and the nuclear stain (Hoechst 33342) to the medium.
-
Wash the cells twice with warm PBS and add fresh medium.
-
Immediately image the live cells using the confocal microscope. Use separate laser channels to acquire images for 3-AA (it should have native fluorescence, likely in the orange-red spectrum), the organelle probe, and the nuclear stain.
-
-
Image Analysis: Merge the acquired images. Co-localization of the 3-AA signal with an organelle-specific probe will appear as a combined color (e.g., yellow if 3-AA is red and the organelle probe is green), indicating the site of accumulation.
Protocol 4: In Vivo Efficacy in a Murine Subcutaneous Tumor Model (Conceptual Framework)
Objective: To evaluate the anti-tumor efficacy of 3-AA-PDT in a living animal model. This protocol requires appropriate ethical approval (IACUC).
Model:
-
Animals: Immunocompetent mice (e.g., BALB/c or C57BL/6) are preferred to study immune responses.[19]
-
Tumor Cells: A syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, B16 melanoma for C57BL/6) is injected subcutaneously into the flank of the mice.[1][19]
Methodology:
-
Tumor Inoculation: Inject ~1 x 10⁶ tumor cells in 100 µL of PBS subcutaneously. Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is calculated as V = (length × width²)/2.[17]
-
Animal Grouping: Randomize mice into four groups: (1) Saline + No Light, (2) Saline + Light, (3) 3-AA Formulation + No Light, (4) 3-AA Formulation + Light (the treatment group).
-
Photosensitizer Administration:
-
Administer the formulated 3-AA (e.g., liposomal 3-AA) via intravenous (tail vein) injection. The dose (in mg/kg) must be determined through preliminary toxicology studies.
-
Allow the drug to distribute and accumulate in the tumor. This "drug-to-light interval" is critical and often ranges from 3 to 24 hours.[3]
-
-
Irradiation:
-
Anesthetize the mice.
-
Deliver light from a laser via a fiber optic lens directed at the tumor surface. The light dose (e.g., 50-150 J/cm²) needs to be optimized.[17]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days until tumors reach a predetermined endpoint.
-
Monitor animal body weight and general health.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. A significant delay in tumor growth or complete regression in the treatment group (Group 4) compared to the control groups indicates therapeutic efficacy.
References
-
Mugas, M. L., Calvo, G., Marioni, J., et al. (2021). Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light. Scientific Reports. Available at: [Link]
-
Rajendran, M. (2016). Quinones as photosensitizer for photodynamic therapy: ROS generation, mechanism and detection methods. Photodiagnosis and Photodynamic Therapy. Available at: [Link]
-
Juhan, S. F., Nor, S. M. M., Sukari, M. A., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal. Available at: [Link]
-
Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments. Available at: [Link]
-
Hamblin, M. R. (2016). Animal models for photodynamic therapy (PDT). Photochemical & Photobiological Sciences. Available at: [Link]
-
Pandey, R. K., & Zheng, G. (2001). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. Methods in Molecular Biology. Available at: [Link]
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Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. ACS Publications. Available at: [Link]
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Application Notes and Protocols for 3-amino-1,2-dihydroxyanthracene-9,10-dione in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Cellular Landscapes with 3-amino-1,2-dihydroxyanthracene-9,10-dione
Live-cell imaging provides an unparalleled window into the dynamic processes of life. The selection of a fluorescent probe is paramount to the success of these investigations, with ideal candidates exhibiting high specificity, photostability, and minimal cytotoxicity. This compound, an amino derivative of the well-known biological stain Alizarin, presents itself as a promising candidate for live-cell imaging applications. Its anthraquinone core suggests potential for fluorescence, while the amino and hydroxyl substitutions may confer desirable properties for cellular uptake and localization.
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound for live-cell imaging. While direct experimental data for this specific compound is emerging, we will draw upon the established knowledge of its parent compound, Alizarin, and other aminoanthraquinone derivatives to propose robust protocols and discuss anticipated outcomes. This document is intended to serve as a foundational resource to empower researchers to explore the potential of this novel probe in their experimental systems.
Chemical and Physical Properties
This compound, also known as 3-Aminoalizarin, is a small organic molecule with the chemical formula C₁₄H₉NO₄ and a molecular weight of 255.23 g/mol [1]. Its structure is based on the anthraquinone scaffold, which is a common motif in many synthetic dyes and biologically active molecules[2].
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Aminoalizarin, 3-Amino-1,2-dihydroxyanthraquinone | [1] |
| CAS Number | 3963-78-8 | [1] |
| Molecular Formula | C₁₄H₉NO₄ | [1] |
| Molecular Weight | 255.23 g/mol | [1] |
Principle of Fluorescence and Potential Applications
The fluorescence of anthraquinone derivatives is often influenced by intramolecular charge transfer (ICT) from electron-donating groups to the electron-withdrawing anthraquinone core. The presence of both hydroxyl and amino groups in this compound suggests that its photophysical properties may be sensitive to the local environment, a phenomenon known as solvatochromism[3][4]. This property could be harnessed to probe changes in cellular microenvironments, such as polarity or pH.
The parent compound, Alizarin (1,2-dihydroxyanthracene-9,10-dione), is known to chelate calcium ions, leading to changes in its fluorescence, and has been used to stain and visualize calcium deposits in cells and tissues. It is plausible that this compound retains this calcium-binding capability, offering a potential application as a fluorescent indicator for intracellular calcium.
Experimental Protocols
The following protocols are designed to provide a starting point for the use of this compound in live-cell imaging. Optimization of parameters such as probe concentration, incubation time, and imaging settings will be necessary for specific cell types and experimental questions.
I. Reagent Preparation
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
To do this, dissolve 2.55 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired working concentration.
-
A starting concentration range of 1-10 µM is recommended for initial experiments.
-
It is crucial to use a serum-free medium for dilution, as serum proteins can bind to the dye and affect its cellular uptake and fluorescence.
-
II. Cell Culture and Staining
-
Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at a density that will result in 50-70% confluency on the day of imaging.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Staining Protocol:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed, serum-free medium or imaging buffer.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and experimental goals.
-
After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
Caption: Workflow for live-cell staining with this compound.
III. Live-Cell Imaging
-
Microscope Setup:
-
Use a fluorescence microscope equipped for live-cell imaging, including a stage-top incubator to maintain temperature, humidity, and CO₂ levels.
-
Based on the structural similarity to other aminoanthraquinones, initial excitation and emission wavelengths can be estimated. A starting point for excitation could be in the blue-green range (e.g., 488 nm laser line), with emission expected in the green-to-red range.
-
It is crucial to determine the optimal excitation and emission spectra experimentally for this compound.
-
-
Image Acquisition:
-
To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.
-
Acquire images using appropriate filter sets.
-
For time-lapse imaging, define the desired time intervals and total duration of the experiment.
-
Cytotoxicity Assessment
Prior to extensive imaging experiments, it is essential to assess the cytotoxicity of this compound on the chosen cell line.
-
Cell Viability Assay:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the planned imaging experiments (e.g., 24-48 hours).
-
Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Determine the concentration at which the compound does not significantly affect cell viability. For Alizarin, cytotoxicity in HepG2 cells was observed at concentrations of 50 µM and higher after 48 hours of exposure[5]. It is advisable to use concentrations well below the cytotoxic threshold for live-cell imaging.
-
Caption: Workflow for assessing the cytotoxicity of this compound.
Data Analysis and Interpretation
The analysis of the acquired images will depend on the specific biological question being addressed. This may include:
-
Qualitative analysis: Observing the subcellular localization of the probe.
-
Quantitative analysis: Measuring changes in fluorescence intensity over time or in response to a stimulus.
-
Co-localization studies: Using other fluorescent probes to determine the specific organelles or structures with which this compound associates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect excitation/emission wavelengths.- Low probe concentration.- Insufficient incubation time.- Poor cellular uptake. | - Perform a spectral scan to determine the optimal excitation and emission wavelengths.- Increase the probe concentration.- Increase the incubation time.- Ensure serum-free conditions during staining. |
| High background fluorescence | - Incomplete removal of unbound probe.- Probe precipitation. | - Increase the number and duration of washes after staining.- Ensure the working solution is well-dissolved and filter if necessary. |
| Phototoxicity/Cell death | - High probe concentration.- Excessive exposure to excitation light. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the excitation light intensity and exposure time.- Use a more sensitive camera. |
| Signal fades quickly (photobleaching) | - High excitation light intensity.- Inherent photolability of the probe. | - Reduce the excitation light intensity.- Use an anti-fade reagent in the imaging medium if compatible with live cells. |
Conclusion and Future Perspectives
This compound holds promise as a novel fluorescent probe for live-cell imaging. Its structural features suggest the potential for environmentally sensitive fluorescence and specific subcellular targeting. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring its applications. Further characterization of its photophysical properties, cellular uptake mechanisms, and specific biological interactions will be crucial for realizing its full potential in advancing our understanding of cellular dynamics.
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The Versatility of Aminoanthraquinones: A Guide to their Application as Analytical Reagents
Introduction: The Enduring Relevance of Aminoanthraquinones in Modern Analytical Chemistry
Aminoanthraquinones, a class of organic compounds characterized by an anthraquinone core bearing one or more amino groups, have long been recognized for their vibrant colors and utility as dyes. However, their significance extends far beyond the realm of textiles and into the sophisticated world of analytical chemistry. The inherent electronic properties of the anthraquinone system, coupled with the versatile reactivity of the amino group, make these molecules exceptional candidates for the development of sensitive and selective analytical reagents.[1][2] Their applications are diverse, spanning colorimetric and fluorometric sensing of metal ions and anions, to the fabrication of advanced electrochemical sensors.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of aminoanthraquinones as analytical reagents. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, offering insights into the rational design of aminoanthraquinone-based sensors and explaining the causality behind experimental choices. Each section is designed to be a self-validating system, providing not only the "how" but also the critical "why" that underpins robust and reliable analytical methodology.
I. Colorimetric and Spectrophotometric Applications: A Visual Approach to Quantification
The most direct application of aminoanthraquinones in analytical chemistry lies in their use as colorimetric reagents. The interaction of an aminoanthraquinone derivative with a target analyte often results in a distinct color change, which can be visually observed or quantified using spectrophotometry. This change is typically due to the formation of a new complex or a modification of the electronic structure of the aminoanthraquinone molecule, leading to a shift in its maximum absorbance wavelength (λmax).[3]
A. Chelation-Based Sensing of Metal Ions
The amino and carbonyl groups of aminoanthraquinones provide excellent coordination sites for metal ions. This chelation event alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a visible color change. The selectivity of these sensors can be tuned by modifying the structure of the aminoanthraquinone, for instance, by introducing additional coordinating groups.[4]
A notable example is the use of aminoanthraquinone-based Schiff bases for the detection of copper (Cu²⁺) and nickel (Ni²⁺) ions.[3] The imine nitrogen and the amino group of the anthraquinone moiety, along with a phenolic hydroxyl group from the Schiff base, can form a stable complex with these metal ions, leading to a distinct color change that can be quantified spectrophotometrically.
| Aminoanthraquinone Derivative | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Poly(1-amino-5-chloroanthraquinone) | Fe³⁺ | Fluorescence Quenching | 1.0 x 10⁻¹⁰ - 1.0 x 10⁻⁴ M | 2.0 x 10⁻¹¹ M | [1] |
| 1-Aminoanthraquinone Schiff Base | Cu²⁺ | Colorimetric | Not Specified | Not Specified | [3] |
| 1-Aminoanthraquinone Schiff Base | Ni²⁺ | Colorimetric | Not Specified | Not Specified | [3] |
| Anthraquinone-imidazole derivative | Ag⁺ | Colorimetric & Fluorometric | 0.8–32 μM | 66 nM | [5] |
Experimental Protocol: Spectrophotometric Determination of Cu²⁺ using a 1-Aminoanthraquinone Schiff Base Reagent
This protocol outlines the general steps for the colorimetric determination of Cu²⁺ ions using a custom-synthesized 1-aminoanthraquinone Schiff base.
1. Synthesis of the 1-Aminoanthraquinone Schiff Base Reagent:
-
A common method involves the condensation reaction between 1-aminoanthraquinone and a suitable salicylaldehyde derivative in an alcoholic solvent. The reaction is typically refluxed for several hours and the resulting Schiff base is purified by recrystallization.
2. Preparation of Standard and Sample Solutions:
-
Stock Solution of Cu²⁺ (1000 ppm): Dissolve a precise amount of a soluble copper salt (e.g., CuSO₄·5H₂O) in deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Reagent Solution: Dissolve the synthesized 1-aminoanthraquinone Schiff base in a suitable organic solvent (e.g., DMF or DMSO) to a final concentration of ~1 mM.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction. The choice of buffer will depend on the specific Schiff base used.
3. Measurement Procedure:
-
To a set of test tubes, add a fixed volume of the reagent solution and the buffer solution.
-
Add varying volumes of the working standard solutions to create a calibration curve. For the unknown sample, add a known volume to a separate test tube.
-
Dilute all solutions to a final, constant volume with the appropriate solvent.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
Measure the absorbance of each solution at the λmax of the Cu²⁺-reagent complex using a UV-Vis spectrophotometer. Use a reagent blank (containing everything except the Cu²⁺) to zero the instrument.
4. Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the Cu²⁺ standards.
-
Determine the concentration of Cu²⁺ in the unknown sample by interpolating its absorbance value on the calibration curve.
Logical Workflow for Spectrophotometric Analysis
Caption: Workflow for spectrophotometric analysis using an aminoanthraquinone reagent.
II. Fluorescent Sensing: Leveraging Light Emission for Enhanced Sensitivity
Certain aminoanthraquinone derivatives exhibit fluorescence, a property that can be exploited for highly sensitive analytical applications. The fluorescence of these compounds can be either "turned off" (quenched) or "turned on" upon interaction with an analyte. This change in fluorescence intensity provides a measurable signal that is often more sensitive than colorimetric methods.
A. "Turn-Off" Fluorescent Sensors for Metal Ion Detection
A prominent example of a "turn-off" sensor is the use of poly(1-amino-5-chloroanthraquinone) for the detection of ferric ions (Fe³⁺).[1] The polymer itself is fluorescent, but in the presence of Fe³⁺, a non-fluorescent complex is formed, leading to a significant quenching of the fluorescence signal. This method boasts an remarkably low detection limit, demonstrating the power of fluorescent sensing.[1]
Experimental Protocol: Fluorometric Determination of Fe³⁺ using Poly(1-amino-5-chloroanthraquinone)
This protocol is based on the method described for the use of a fluorescent polymer sensor for Fe³⁺.[1]
1. Synthesis of Poly(1-amino-5-chloroanthraquinone) (PACA):
-
The polymer can be synthesized via a chemically oxidative interfacial polymerization of 1-amino-5-chloroanthraquinone.
2. Preparation of Solutions:
-
PACA Stock Solution: Dissolve a known amount of the synthesized PACA in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fe³⁺ Standard Solutions: Prepare a series of standard solutions of a soluble iron(III) salt (e.g., FeCl₃) in a buffered aqueous solution (e.g., HEPES buffer at pH 7.0).
-
Sample Solutions: Prepare the unknown samples in the same buffered solution.
3. Measurement Procedure:
-
In a series of fluorescence cuvettes, place a fixed volume of the PACA stock solution.
-
Add increasing volumes of the Fe³⁺ standard solutions to create a calibration set. For the unknown sample, add a known volume to a separate cuvette.
-
Dilute all solutions to a final, constant volume with the appropriate solvent mixture (e.g., DMF/water).
-
Allow the solutions to equilibrate for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence emission intensity at the wavelength of maximum emission (e.g., 417 nm) using a spectrofluorometer, with an excitation wavelength of, for example, 334 nm.
4. Data Analysis:
-
Plot the fluorescence intensity versus the concentration of the Fe³⁺ standards.
-
Determine the concentration of Fe³⁺ in the unknown sample from the calibration curve.
Fluorescence Sensing Mechanism
Caption: "Turn-off" fluorescence sensing mechanism with aminoanthraquinones.
III. Electrochemical Sensing: Probing Redox Activity for Analytical Advantage
The anthraquinone core is a redox-active moiety, capable of undergoing reversible two-electron, two-proton reduction. This electrochemical behavior can be harnessed to develop sensitive electrochemical sensors. By modifying an electrode surface with an aminoanthraquinone derivative, it is possible to create a sensor that responds to the presence of an analyte through changes in its electrochemical signal (e.g., peak current or potential).
A. Aminoanthraquinone-Modified Electrodes
The amino group of aminoanthraquinones provides a convenient handle for immobilizing the molecule onto an electrode surface. This can be achieved through various methods, including electropolymerization or covalent attachment to a functionalized electrode. The resulting modified electrode can then be used for the detection of a range of analytes, including biomolecules like dopamine.
Conceptual Protocol for the Fabrication and Use of an Aminoanthraquinone-Modified Electrode
This protocol provides a general framework for developing an electrochemical sensor based on an aminoanthraquinone-modified electrode.
1. Electrode Preparation:
-
Start with a clean, polished glassy carbon or gold electrode.
-
Modify the electrode surface with the chosen aminoanthraquinone derivative. This could involve:
- Electropolymerization: Cycling the potential of the electrode in a solution containing the aminoanthraquinone monomer.
- Covalent Attachment: Using a linker molecule to covalently bind the aminoanthraquinone to the electrode surface.
- Drop-casting: Depositing a solution of the aminoanthraquinone derivative onto the electrode surface and allowing the solvent to evaporate.
2. Electrochemical Characterization:
-
Characterize the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm the successful modification and to study its electrochemical properties.
3. Analyte Detection:
-
Immerse the modified electrode in a buffered solution containing the analyte of interest.
-
Use an appropriate electrochemical technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), to measure the electrochemical response. The presence of the analyte will typically cause a change in the peak current or potential of the aminoanthraquinone redox couple.
4. Calibration and Measurement:
-
Construct a calibration curve by measuring the electrochemical response at different analyte concentrations.
-
Determine the concentration of the analyte in an unknown sample by measuring its response and comparing it to the calibration curve.
Electrochemical Sensing Workflow
Caption: General workflow for electrochemical sensing using an aminoanthraquinone-modified electrode.
Conclusion: A Bright and Colorful Future for Aminoanthraquinone Reagents
Aminoanthraquinones continue to be a versatile and valuable class of compounds in the analytical chemist's toolbox. Their rich chromophoric and fluorophoric properties, coupled with their redox activity, provide a solid foundation for the development of a wide array of analytical methods. The ability to tune their selectivity and sensitivity through synthetic modification ensures their continued relevance in addressing the challenges of modern analytical science. From the visual simplicity of colorimetric tests to the high sensitivity of fluorescent and electrochemical sensors, aminoanthraquinones offer a spectrum of possibilities for the detection and quantification of a diverse range of analytes. As research in this area progresses, we can expect to see the emergence of even more innovative and powerful analytical reagents based on this remarkable scaffold.
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Application Notes & Protocols: Investigating Aminoanthraquinone Derivatives in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Aminoanthraquinones
For decades, the anthraquinone scaffold has been a cornerstone in the development of anticancer therapeutics, with well-known agents like Doxorubicin and Mitoxantrone being mainstays in clinical oncology.[1][2] These molecules primarily exert their cytotoxic effects as DNA intercalating agents and potent inhibitors of DNA topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication and transcription.[1][2] The introduction of amino groups and their derivatives to the core anthraquinone structure has opened a vast chemical space for developing novel compounds with potentially enhanced efficacy, selectivity, and reduced side effects.[3][4]
Aminoanthraquinone (AQ) derivatives demonstrate a fascinating polypharmacology. Beyond topoisomerase II inhibition, their mechanisms of action can include the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of critical cell signaling pathways that govern proliferation and survival.[1][5] This multifaceted approach makes them compelling candidates for overcoming the complex and adaptive nature of cancer.
This guide provides an in-depth overview of the core principles and methodologies for evaluating novel aminoanthraquinone derivatives in cancer cell line studies. It is designed for researchers in drug discovery and oncology, offering both the theoretical underpinnings and practical, step-by-step protocols for robust preclinical assessment.
Core Mechanisms of Action
Understanding the molecular mechanisms by which AQ derivatives exert their anticancer effects is critical for rational drug design and patient selection. Key investigated pathways include:
Topoisomerase II Poisoning
Unlike catalytic inhibitors, many AQ derivatives act as "poisons" of topoisomerase II (Top2). They stabilize the transient "cleavable complex" formed between Top2 and DNA, where the DNA strands are cut.[2][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, lethal double-strand breaks (DSBs). These DSBs trigger a robust DNA damage response, culminating in cell cycle arrest and apoptosis.[7] Mitoxantrone, a synthetic aminoanthraquinone analogue, is a classic example of a potent Top2 inhibitor used in cancer therapy.[3]
Induction of Oxidative and Endoplasmic Reticulum Stress
A significant number of anthraquinones can undergo redox cycling within the cell. They accept electrons from biological reductants to form semiquinone radicals, which then react with molecular oxygen to generate superoxide anions (O₂•−) and other ROS.[1] This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptosis.[1][8]
Furthermore, some novel AQ derivatives have been shown to induce apoptosis by triggering a strong Endoplasmic Reticulum (ER) stress response.[5] This can occur through the disruption of protein folding homeostasis, leading to the activation of signaling pathways like the ATF6-CHOP pathway, which promotes programmed cell death when ER stress is irremediable.[5]
Figure 1: Simplified overview of the primary mechanisms of action for aminoanthraquinone derivatives leading to apoptosis.
Quantitative Analysis of Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of relevant cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.
Comparative IC50 Data
The table below presents a compilation of IC50 values for various aminoanthraquinone derivatives against different human cancer cell lines, illustrating the range of potencies observed in this class of compounds.
| Compound Class/Name | Cancer Cell Line | IC50 Value | Source |
| Amide Anthraquinone-Amino Acid Derivative (8a) | HCT116 (Colon) | 1.83 µM | [8] |
| Anthraquinone-Thiosemicarbazone (34) | K562 (Leukemia) | 2.17 µM | [9] |
| Anthraquinone-Thiosemicarbazone (35) | K562 (Leukemia) | 2.35 µM | [9] |
| 2-(butylamino)anthracene-1,4-dione (3a) | MCF-7 (Breast) | 1.1 µg/mL | [4] |
| 2-(butylamino)anthracene-1,4-dione (3a) | HepG2 (Liver) | 1.3 µg/mL | [4] |
| 2-(butylamino)anthracene-9,10-dione (5a) | MCF-7 (Breast) | 13.0 µg/mL | [4] |
| 2-(butylamino)anthracene-9,10-dione (5a) | HepG2 (Liver) | 8.2 µg/mL | [4] |
| Celecoxib-Aminoanthraquinone Hybrid (47) | HepG2 (Liver) | 3.74 µg/mL | [9] |
Note: Direct comparison of µM and µg/mL values requires knowledge of the specific compound's molecular weight.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[10]
Figure 2: Standard experimental workflow for an MTT-based cytotoxicity assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
96-well flat-bottom sterile culture plates
-
Aminoanthraquinone (AQ) derivative stock solution (in DMSO)
-
MTT Reagent (e.g., 5 mg/mL in sterile PBS)[11]
-
Solubilization Solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is essential for each new cell line.[11]
-
-
Compound Treatment: Prepare serial dilutions of the AQ derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Self-Validation/Controls:
-
Vehicle Control: Wells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This is crucial to ensure the vehicle itself is not toxic.
-
Untreated Control: Wells containing cells with fresh medium only. This represents 100% viability.
-
Blank Control: Wells with medium but no cells. This is for background absorbance subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.[12] Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the untreated control wells.
-
Scientist's Note: The incubation time with MTT can vary depending on the metabolic rate of the cell line. The goal is to get a strong signal without reaching saturation.
-
-
Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[12] Incubate for at least 2 hours at room temperature in the dark to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Elucidating the Mode of Cell Death: Apoptosis Assays
Once cytotoxicity is established, the next logical step is to determine if the compound induces programmed cell death (apoptosis) or necrosis.
Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining
This is the gold-standard flow cytometry assay for differentiating apoptotic and necrotic cells.[13] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14][15]
Materials:
-
Cells treated with AQ derivative and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)[16]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the AQ derivative at a relevant concentration (e.g., 1x or 2x the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300-600 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer.[16]
-
Scientist's Note: The binding of Annexin V to PS is calcium-dependent. Therefore, all washes and incubations must be performed in the provided binding buffer, which is supplemented with calcium. Avoid any buffers containing chelators like EDTA.[16]
-
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Excite with a 488 nm laser and collect FITC emission (green, ~530 nm) and PI emission (red, >600 nm).
Data Interpretation:
-
Live Cells: Annexin V-negative / PI-negative (Lower-Left Quadrant)
-
Early Apoptotic Cells: Annexin V-positive / PI-negative (Lower-Right Quadrant)
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Upper-Right Quadrant)
-
Necrotic Cells: Annexin V-negative / PI-positive (Upper-Left Quadrant, rare)
Investigating Effects on Cell Cycle Progression
Many DNA-damaging agents, including Top2 inhibitors, cause cells to arrest at specific checkpoints in the cell cycle.[7] Analyzing the cell cycle distribution provides crucial mechanistic insight.
Protocol: Propidium Iodide Staining for DNA Content
This method uses PI to stain the DNA of fixed and permeabilized cells.[18] The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can then distinguish between cells in different phases of the cycle.[18][19]
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content.
Materials:
-
Cells treated with AQ derivative and controls
-
PBS
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI in PBS)[19]
-
RNase A Solution (e.g., 100 µg/mL)[20]
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the AQ derivative as described previously. Harvest approximately 1x10⁶ cells per sample.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[19] Fix for at least 1 hour at 4°C (or store at -20°C for weeks).
-
Rehydration & RNA Removal: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.
-
Staining: Incubate for at least 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the samples on a flow cytometer. Collect the PI fluorescence signal on a linear scale and plot it as a histogram. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
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- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
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- 20. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
stability issues of 3-amino-1,2-dihydroxyanthracene-9,10-dione in solution
Welcome to the technical support center for 3-amino-1,2-dihydroxyanthracene-9,10-dione. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues of this compound in solution. As a substituted anthraquinone, its unique chemical structure presents both opportunities for novel applications and challenges in experimental reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is an organic molecule with a core anthraquinone structure, which is generally a stable aromatic system. However, the presence of amino and adjacent dihydroxy functional groups introduces chemical liabilities that can lead to instability in solution. These groups can be susceptible to oxidation, pH-dependent changes, and photodegradation. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide will walk you through the common stability-related observations, their probable causes, and systematic approaches to mitigate these issues.
Troubleshooting Guide: Common Stability Issues
Issue 1: Color Change of the Solution Over Time
Observation: You have prepared a solution of this compound, and you observe a gradual change in its color, for instance, from an initial deep red to a brownish or lighter yellow hue.
Probable Cause: Color changes are often indicative of a chemical transformation of the chromophore. For a substituted anthraquinone, this is likely due to oxidation of the hydroxyl and/or amino groups. The catechol-like dihydroxy moiety is particularly susceptible to oxidation, which can lead to the formation of quinone-like structures and subsequent polymerization, altering the electronic transitions responsible for the color.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in solution.
Experimental Protocol: Assessing Oxidative Stability
-
Preparation of Degassed Solvents:
-
Take your desired solvent (e.g., DMSO, ethanol, or a buffer).
-
Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Alternatively, use a freeze-pump-thaw method for more rigorous degassing.
-
-
Solution Preparation under Inert Atmosphere:
-
In a glove box or under a stream of inert gas, dissolve a known concentration of this compound in the degassed solvent.
-
Prepare a parallel sample in a non-degassed solvent as a control.
-
-
Incubation and Monitoring:
-
Store both solutions under identical conditions (temperature and light).
-
At regular time intervals (e.g., 0, 1, 3, 6, 12, and 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by UV-Vis spectrophotometry to monitor changes in the absorption spectrum. A decrease in the main absorption peak and/or the appearance of new peaks indicates degradation.
-
For a more quantitative analysis, use a stability-indicating HPLC method.[1][2]
-
Issue 2: Precipitation of the Compound from Solution
Observation: After preparing a solution, you notice the formation of a precipitate, either immediately or after a period of storage.
Probable Cause: Precipitation can be due to several factors:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent system. Anthraquinones are often poorly soluble in water.[3]
-
pH-Dependent Solubility: The amino group and phenolic hydroxyl groups have pKa values that will influence the overall charge and polarity of the molecule at different pH values. At a pH close to its isoelectric point, the compound's solubility will be at its minimum.
-
Degradation to an Insoluble Product: The degradation products may be less soluble than the parent compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocol: Determining Optimal pH for Solubility and Stability
-
Prepare a Series of Buffers: Prepare a set of buffers covering a relevant pH range (e.g., pH 4 to 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.
-
Dilution in Buffers: Add a small, consistent volume of the stock solution to each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Visual and Instrumental Analysis:
-
Visually inspect each sample for any immediate precipitation.
-
Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the compound's λmax. Higher absorbance indicates higher solubility.
-
Incubate the samples at a controlled temperature and monitor for precipitation and color change over time.
-
-
Data Analysis: Plot the absorbance (or concentration) against pH to identify the pH range with the best solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to the relatively non-polar anthraquinone core, it is advisable to start with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For less polar applications, ethanol may be suitable.[3] It is crucial to check the solubility at the desired concentration by starting with a small amount. For aqueous buffers, a concentrated stock in DMSO is often used, with subsequent dilution into the aqueous medium. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.
Q2: How should I store solutions of this compound to maximize its stability?
A2: Based on the chemical structure, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications or long-term storage, it is best to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down degradation kinetics. |
| Light | Protect from light (amber vials) | Prevents photodegradation. |
| Atmosphere | Store under inert gas (Ar or N₂) | Minimizes oxidation. |
| pH | Store in a buffered solution at a slightly acidic to neutral pH (to be determined experimentally) | Prevents pH-mediated degradation and improves solubility. |
Q3: My solution has a decreased signal in my biological assay over time. Is this related to stability?
A3: Yes, a decrease in biological activity is a strong indicator of compound degradation. The parent molecule is likely converting into less active or inactive degradation products. To confirm this, you should perform a chemical analysis of your solution. A stability-indicating HPLC method is the gold standard for this.[1][2] You should see a decrease in the peak area of the parent compound and potentially the appearance of new peaks corresponding to degradation products.
Q4: Can I use mass spectrometry to study the degradation of this compound?
A4: Absolutely. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the products of degradation.[4][5] By comparing the mass spectra of a fresh solution with an aged or stressed solution, you can identify the molecular weights of the degradation products. This information can help in elucidating the degradation pathway. For instance, an increase in mass might suggest oxidation, while a decrease could indicate fragmentation of the molecule.
Conceptual Degradation Pathway
The presence of the catechol and amino groups makes the molecule susceptible to oxidation, which can lead to the formation of reactive quinone-imine species. These can subsequently polymerize or undergo further reactions.
Caption: Conceptual degradation pathway for this compound.
This guide provides a foundational framework for addressing the stability challenges associated with this compound. By systematically investigating the factors that influence its stability, you can develop robust experimental protocols and ensure the integrity of your valuable research.
References
- Current time information in West Northamptonshire, GB. (n.d.). Google.
-
ANTHRAQUINONE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
-
Li, H., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Bioresource Technology, 285, 121336. [Link]
- US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents. (n.d.). Google Patents.
-
(PDF) Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
3-Amino-1,2-dihydroxyanthraquinone | C14H9NO4 | CID 95861 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
200-fold lifetime extension of 2,6-dihydroxyanthraquinone during flow battery operation. (2024). Journal of Power Sources, 593, 233989. [Link]
-
(PDF) Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanotephorus cucumeris Dec 1 | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Analytical methods for determination of anthraquinone dyes in historical textiles - CORE. (n.d.). CORE. Retrieved January 26, 2026, from [Link]
-
Liu, W., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1081-1085. [Link]
-
Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. (2024). Journal of Pharmaceutical and Biomedical Analysis, 247, 116205. [Link]
-
Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7 immobilized in light expanded clay aggregate and cytotoxicity assessment - PubMed. (2021). Journal of Hazardous Materials, 405, 124176. [Link]
-
Anthraquinone - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Alizarin Yellow R - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 26, 2026, from [Link]
-
Separation methods for anthraquinone related anti-cancer drugs - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Anthocyanins: Factors Affecting Their Stability and Degradation - PMC - PubMed Central. (2021). Antioxidants, 10(12), 1934. [Link]
-
(PDF) Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (n.d.). Separation Science. Retrieved January 26, 2026, from [Link]
-
(PDF) Anthocyanins: Factors Affecting Their Stability and Degradation - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Bacterial degradation of anthraquinone dyes - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Alizarin - Grokipedia. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]
-
Chemical Properties of 9,10-Anthracenedione, 1-amino-2-methyl- (CAS 82-28-0) - Cheméo. (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]
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- 2. sepscience.com [sepscience.com]
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- 4. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7 immobilized in light expanded clay aggregate and cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating Background Fluorescence in Anthraquinone-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthraquinone compounds. This guide provides in-depth troubleshooting advice and practical protocols to help you identify, manage, and reduce unwanted background fluorescence in your experiments. By understanding the underlying causes of high background, you can enhance your signal-to-noise ratio, improve data quality, and ensure the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about anthraquinone fluorescence and the common challenges encountered during experimental work.
Q1: What are anthraquinones and why are they fluorescent?
Anthraquinones are a class of aromatic organic compounds based on the core structure of anthracene-9,10-dione.[1] Their fluorescence properties arise from a conjugated system of double bonds within this rigid, planar structure.[2][3] When a photon of a specific wavelength excites the molecule, it promotes an electron from its ground state to a higher energy level. As the electron returns to the ground state, it can release this energy as a photon of light, a process known as fluorescence.[2][4]
The specific fluorescent properties, including the excitation and emission wavelengths, are highly sensitive to the types and positions of substituent groups on the anthraquinone core.[1][3] Electron-donating groups, such as hydroxyl or amino groups, can significantly enhance fluorescence and shift the emission to longer wavelengths (a red-shift).[1][3] This tunability makes them versatile tools for various applications, including as fluorescent probes and in drug development.[2][5][6]
Q2: What is "background fluorescence" and why is it a problem?
Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target of your measurement. This signal can come from various sources, including the assay components themselves (e.g., buffers, microplates), the biological sample (autofluorescence), or the test compound.[7][8]
High background is problematic because it decreases the signal-to-noise ratio (also called signal-to-blank ratio). A low signal-to-noise ratio can obscure the real signal from your anthraquinone probe, making it difficult to detect small changes or accurately quantify your target.[7] This ultimately reduces the sensitivity and dynamic range of your assay, leading to unreliable or inconclusive data.[9]
Q3: What are the primary sources of background fluorescence in my assay?
Identifying the source of background is the first step in troubleshooting. The most common culprits can be grouped into three categories:
-
Assay Components & Environment:
-
Culture Media and Buffers: Components like phenol red, riboflavin, and certain amino acids (tryptophan, tyrosine) are intrinsically fluorescent.[7][10][11] Fetal Bovine Serum (FBS) is also a significant contributor.[7]
-
Plasticware: Standard plastic-bottom microplates and culture flasks can fluoresce brightly, especially when using UV or blue excitation light.[8][12]
-
-
Sample Autofluorescence:
-
Endogenous Molecules: Cells and tissues naturally contain fluorescent molecules.[10] The most common are the metabolic cofactors NADH and flavins (FAD), which are abundant in mitochondria.[11][12][13]
-
Structural Proteins: Extracellular matrix proteins like collagen and elastin are highly autofluorescent.[10][11][12] This is a major consideration for tissue imaging but less so for cell monolayers.[12]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with proteins and amines in the sample to create fluorescent products.[14]
-
-
Compound-Specific Issues:
-
Aggregation: At high concentrations, some anthraquinone compounds can form aggregates. These aggregates may have different fluorescent properties than the monomeric form and can sometimes lead to self-quenching or increased background signal.
-
Nonspecific Binding: The fluorescent probe may bind to off-target sites within the cell or to the surface of the assay plate, contributing to background.[9]
-
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving high background fluorescence issues.
Systematic Troubleshooting Workflow
When encountering high background, it is crucial to adopt a methodical approach to isolate the source of the problem. The following workflow provides a logical sequence of checks.
Caption: A step-by-step workflow for diagnosing the source of high background fluorescence.
Guide 1: Problem - High Background from Assay Components
Symptom: Your "no-cell" or "buffer-only" blank wells show an unexpectedly high fluorescent signal.
Causality: This indicates that one or more of your assay reagents or the microplate itself is contributing to the background. Common fluorescent contaminants in media include phenol red, riboflavin, and components of serum.[7] Standard polystyrene plates are also known to be fluorescent.[8]
Solutions:
-
Switch to Phenol Red-Free Medium: The simplest first step is to replace your standard cell culture medium with a phenol red-free formulation before and during the assay.[12]
-
Use Specialized Imaging Media: For live-cell imaging, consider using an optically clear, low-background medium like Gibco™ FluoroBrite™ DMEM, which is specifically designed to reduce background fluorescence while maintaining cell health.[7][8]
-
Test Individual Components: Prepare solutions of individual buffer components (e.g., HEPES, PBS, serum) and measure their fluorescence in the plate reader to pinpoint the source.
-
Change Microplate Type: Switch from standard clear or white polystyrene plates to black-walled, clear-bottom plates designed for fluorescence assays. Black walls reduce light scatter and well-to-well crosstalk. If background persists, consider using glass-bottom plates, which have significantly lower intrinsic fluorescence than plastic.[8][12]
Guide 2: Problem - High Background from Sample Autofluorescence
Symptom: Your "no-compound" vehicle control wells (containing only cells and buffer) show high fluorescence.
Causality: This is a classic case of cellular autofluorescence. The primary contributors are metabolic cofactors like NAD(P)H and FAD, which are present in nearly all living cells and fluoresce in the blue-green region of the spectrum.[12] For tissue samples, structural proteins like collagen and elastin are also major sources.[11]
Solutions:
-
Shift to Red-Shifted Fluorophores: If possible, choose an anthraquinone derivative that excites and emits at longer wavelengths (red or far-red). Cellular autofluorescence is strongest in the blue-green range (350-550 nm) and drops off significantly at higher wavelengths.[7][10] This is often the most effective strategy.
-
Optimize Instrument Settings:
-
Bandwidth: Use the narrowest excitation and emission bandwidth settings that still provide an adequate signal for your probe. This minimizes the collection of off-peak autofluorescence.
-
PMT Gain: Reduce the photomultiplier tube (PMT) gain or voltage. While this reduces all signals, it can sometimes improve the signal-to-noise ratio if the background is disproportionately high.
-
-
Use a Quenching Agent: Commercial or prepared quenching agents can be added to reduce autofluorescence. For example, Trypan Blue is often used to quench extracellular fluorescence.[10] However, this requires careful validation to ensure it doesn't also quench the signal from your specific anthraquinone compound (see Protocol 2).
-
For Fixed Samples - Aldehyde Blocking: If using aldehyde fixatives, treat the sample with a reducing agent like sodium borohydride (0.1% in PBS) after fixation to reduce aldehyde-induced fluorescence.[14][15]
Guide 3: Problem - High Background from Compound-Specific Issues
Symptom: Both "no-cell" and "no-compound" blanks are low, but the assay window is poor, or the signal does not behave as expected with increasing compound concentration.
Causality: The issue likely lies with the anthraquinone compound itself. This could be due to nonspecific binding to cellular components or the plate, poor solubility leading to aggregation, or using a concentration that is too high and causes saturation or self-quenching.[8][9]
Solutions:
-
Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration range. Using too much compound can increase nonspecific binding and background without improving the specific signal.[8]
-
Improve Solubility: Ensure your compound is fully dissolved in the assay buffer. The addition of a small amount of a solubilizing agent like DMSO or Pluronic F-127 may be necessary, but these should also be tested for intrinsic fluorescence.
-
Include Blocking Agents: To reduce nonspecific binding, especially in immunoassays or cell-based assays, include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer.[9]
-
Increase Wash Steps: After incubating the cells with the anthraquinone compound, perform additional wash steps with a suitable buffer (e.g., PBS) to remove any unbound or loosely associated molecules.[8]
Data Presentation: Common Autofluorescent Species
The table below summarizes common endogenous fluorophores that contribute to sample autofluorescence. Choosing an anthraquinone probe with excitation/emission spectra that avoid these ranges is a key strategy for improving signal-to-noise.
| Endogenous Fluorophore | Primary Location | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| NAD(P)H | Cytoplasm, Mitochondria | ~340 | ~450 |
| Flavins (FAD) | Mitochondria | 380 - 490 | 520 - 560 |
| Collagen | Extracellular Matrix | ~270 / ~340 | ~390 / ~450 |
| Elastin | Extracellular Matrix | 350 - 450 | 420 - 520 |
| Tryptophan | All Proteins | ~280 | ~350 |
| Lipofuscin | Lysosomes (Aging Cells) | 345 - 490 | 460 - 670 |
Data compiled from various sources.[11][12]
Part 3: Key Experimental Protocols
Protocol 1: Screening for Low-Fluorescence Buffers and Media
Objective: To empirically determine the background fluorescence of different buffers or media to select the optimal one for your assay.
Materials:
-
Black-walled, clear-bottom 96-well or 384-well microplate
-
All candidate buffers and media (e.g., PBS, HBSS, standard DMEM, FluoroBrite™ DMEM)
-
Microplate reader with fluorescence detection
Procedure:
-
Plate Setup: Design a plate map. Dedicate at least 3-6 replicate wells for each buffer/medium to be tested. Include a set of "dry" empty wells as a control for the plate's intrinsic fluorescence.
-
Dispensing: Add 100 µL (for 96-well) or 50 µL (for 384-well) of each candidate buffer/medium to its assigned wells.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 30 minutes) to allow for temperature and pH equilibration.
-
Fluorescence Reading:
-
Set the plate reader's excitation and emission wavelengths to match those of your anthraquinone compound.
-
Set the PMT gain to a level where the brightest sample does not saturate the detector.
-
Acquire the fluorescence intensity reading for the entire plate.
-
-
Data Analysis:
-
Calculate the average and standard deviation of the fluorescence intensity for each set of replicate wells.
-
Subtract the average intensity of the "dry" wells from all other measurements to correct for plate background.
-
Compare the background fluorescence of each buffer/medium. The one with the lowest mean fluorescence and smallest standard deviation is the best candidate for your assay.
-
Sources
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- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. benchchem.com [benchchem.com]
- 4. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 5. mdpi.com [mdpi.com]
- 6. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Autofluorescence - Wikipedia [en.wikipedia.org]
- 12. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 13. Autofluorescence imaging permits label-free cell type assignment and reveals the dynamic formation of airway secretory cell associated antigen passages (SAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges with Background Fluorescence [visikol.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 3-amino-1,2-dihydroxyanthracene-9,10-dione in Experimental Workflows
Welcome to the technical support center for 3-amino-1,2-dihydroxyanthracene-9,10-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound. By understanding the inherent instabilities of this aminohydroxyanthraquinone, you can ensure the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Stability
This compound is a promising molecule in various research applications due to its unique chemical structure. However, the presence of electron-donating amino and hydroxyl groups on the anthraquinone core makes it susceptible to degradation under common laboratory conditions. This guide will provide a comprehensive overview of the degradation pathways and practical, field-tested strategies to maintain the stability of this compound.
Core Principles of Stabilization
The stability of this compound is primarily influenced by three factors: pH, light, and oxygen . Understanding and controlling these factors are paramount to preventing degradation.
Troubleshooting Guide: Identifying and Resolving Degradation
This section addresses common issues encountered during the handling and use of this compound, presented in a question-and-answer format.
Issue 1: My solution of this compound has changed color overnight.
-
Question: I prepared a solution of the compound in a standard buffer, and the next day, its color had noticeably changed. What could be the cause, and how can I fix it?
-
Answer: A color change is a primary indicator of chemical degradation. The most likely culprits are oxidation and/or pH-induced changes. The hydroxyl and amino groups on the anthraquinone ring are susceptible to oxidation, which can be accelerated by inappropriate pH and exposure to atmospheric oxygen.[1]
Troubleshooting Workflow:
-
Check the pH of your buffer: Anthraquinone derivatives are often more stable in acidic conditions.[2] For instance, studies on similar compounds have shown rapid decomposition at basic pH values.[2] We recommend maintaining a pH between 3 and 5 for optimal stability.[2]
-
Evaluate your solvent choice: While soluble in some organic solvents, aqueous solutions are often necessary for biological experiments. If using an aqueous buffer, ensure it has been degassed to remove dissolved oxygen.
-
Implement inert atmosphere techniques: For maximum stability, especially for long-term storage of solutions, handling the compound under an inert atmosphere of nitrogen or argon is highly recommended.[3]
-
Add an antioxidant: Consider adding a small amount of an antioxidant to your solution. Hindered phenols are effective radical scavengers that can prevent oxidative degradation.[4]
-
Issue 2: I am observing a loss of activity or inconsistent results in my bioassays.
-
Question: My experimental results with this compound are not reproducible. Could this be due to compound degradation?
-
Answer: Absolutely. Degradation of the parent compound will lead to a decrease in its effective concentration and the formation of potentially interfering byproducts, resulting in inconsistent bioactivity.
Troubleshooting Workflow:
-
Prepare fresh solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Minimize freeze-thaw cycles: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated temperature fluctuations, which can accelerate degradation.
-
Protect from light: Photodegradation is a significant concern for anthraquinone derivatives.[5] Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Validate compound integrity: Before critical experiments, consider running a quick analytical check (e.g., UV-Vis spectroscopy or HPLC) to confirm the purity and concentration of your working solution.
-
Issue 3: I see precipitate forming in my stock solution stored in the freezer.
-
Question: I dissolved this compound in an organic solvent for a stock solution and stored it at -20°C. Now I see a precipitate. What happened?
-
Answer: Precipitate formation upon freezing can be due to poor solubility of the compound in the chosen solvent at low temperatures or degradation products that are less soluble.
Troubleshooting Workflow:
-
Optimize your solvent system: While many organic compounds are stored in DMSO, it can be challenging to remove and may not be ideal for all applications. Consider a co-solvent system or a different solvent in which the compound has better solubility at low temperatures.
-
Determine the nature of the precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. This will inform your future storage strategy.
-
Store at a lower concentration: If solubility is the issue, preparing a more dilute stock solution may prevent precipitation upon freezing.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, a desiccator at -20°C is recommended.
Q2: What is the best solvent for dissolving this compound?
A2: The choice of solvent depends on the experimental application. For stock solutions, anhydrous and deoxygenated organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, though they should be used with caution due to potential reactivity. For aqueous solutions, use a degassed acidic buffer (pH 3-5). The rate of photodegradation can be highly solvent-dependent.[6]
Q3: Can I use antioxidants to stabilize my solutions? If so, which ones are recommended?
A3: Yes, antioxidants can be very effective. Hindered phenolic antioxidants such as butylated hydroxytoluene (BHT) or Trolox are good choices as they are excellent radical scavengers.[4] The optimal concentration will need to be determined empirically but typically ranges from 0.01% to 0.1% (w/v).
Q4: How can I monitor for degradation?
A4: The simplest method is to monitor the solution's color and clarity. For a more quantitative assessment, UV-Vis spectroscopy can be used to check for changes in the absorption spectrum. High-performance liquid chromatography (HPLC) is the most reliable method for assessing purity and detecting the formation of degradation products.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Weighing: Weigh the desired amount of solid this compound in a controlled environment with low humidity.
-
Solvent Preparation: Use an anhydrous, deoxygenated solvent. To deoxygenate, bubble argon or nitrogen gas through the solvent for at least 30 minutes.
-
Dissolution: Add the deoxygenated solvent to the solid compound in a vial. If necessary, sonicate briefly to aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots in amber vials at -80°C.
Protocol 2: Handling of Aqueous Solutions for Experiments
-
Buffer Preparation: Prepare an aqueous buffer at the desired pH (ideally between 3 and 5). Deoxygenate the buffer by bubbling with nitrogen or argon for 30 minutes.
-
Dilution: Dilute the stock solution of this compound into the deoxygenated buffer to the final working concentration.
-
Protection from Light: Keep the working solution protected from light at all times by using amber tubes or wrapping the container in aluminum foil.
-
Use Immediately: Use the freshly prepared aqueous solution as soon as possible, ideally within a few hours.
Visualization of Degradation Pathways
The degradation of this compound is primarily driven by oxidation, which can lead to the modification of the amino and hydroxyl groups and eventual cleavage of the anthraquinone ring.
Caption: Proposed degradation pathway of this compound.
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Atmosphere | Light Protection | Recommended Container |
| Solid | -20°C (long-term) | Normal | Required | Tightly sealed, opaque vial |
| Room Temperature (short-term) | ||||
| Organic Stock Solution | -80°C | Inert Gas | Required | Amber glass vial with septum |
| Aqueous Working Solution | 2-8°C (if not for immediate use) | Inert Gas | Required | Amber glass or foil-wrapped tube |
References
-
Modeling and Optimization of Phenolic Compound Adsorption from Olive Wastewater Using XAD-4 Resin, Activated Carbon, and Chitosan Biosorbent - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa - NIH. (2021, November 5). Retrieved January 26, 2026, from [Link]
-
Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA - RSC Publishing. (2020, November 23). Retrieved January 26, 2026, from [Link]
-
Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst - ResearchGate. (2007). Retrieved January 26, 2026, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7). Retrieved January 26, 2026, from [Link]
-
Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Troubleshooting unstable molecules in chemical space - RSC Publishing. (2021, March 2). Retrieved January 26, 2026, from [Link]
-
Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed Central. (2022, May 30). Retrieved January 26, 2026, from [Link]
-
Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines - ResearchGate. (2018). Retrieved January 26, 2026, from [Link]
-
Troubleshooting unstable molecules in chemical space - RSC Publishing. (2021). Retrieved January 26, 2026, from [Link]
-
Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed. (2020, December 23). Retrieved January 26, 2026, from [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (2020, August 3). Retrieved January 26, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved January 26, 2026, from [Link]
-
Effect of Electrolytes on the Solubility and Solution thermodynamics of 1-Amino-4-Hydroxy-9,10-Anthraquinone, an Analogue of Anthracycline Anticancer Drugs, in Aqueous Ethanol Media Using Theoretical and UV-Vis Spectroscopic Study - ResearchGate. (2018). Retrieved January 26, 2026, from [Link]
-
Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation - International Journal of Environmental Science and Development. (2016, November 15). Retrieved January 26, 2026, from [Link]
-
Aminophenols | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone | Journal of Emerging Investigators. (2023, December 16). Retrieved January 26, 2026, from [Link]
-
Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed. (2022, May 30). Retrieved January 26, 2026, from [Link]
-
Photocatalytic Degradation of an Anthraquinone Dye on Immobilized TiO2 Nanoparticles in a Rectangular Reactor: Destruction Pathway and Response Surface Approach | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]
-
the manipulation of air.sensitive compounds - Neilson Lab. (n.d.). Retrieved January 26, 2026, from [Link]
-
Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). Retrieved January 26, 2026, from [Link]
-
Scientists just overturned a 100-year-old rule of chemistry, and the results are “impossible”. (2026, January 23). Retrieved January 26, 2026, from [Link]
-
Bacterial degradation of anthraquinone dyes - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Oxidative deamination - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Hindered Phenol Antioxidant HPAO - Tintoll. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Electronic Spectroscopy of Amino and Hydroxy Anthraquinones: Absorption Spectra, Theoretical Interpretation and Solvent Effect on Absorption Spectra - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - MDPI. (2023, May 24). Retrieved January 26, 2026, from [Link]
-
Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst - Open Science Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
Photochemical substitution of amino- and hydroxy-anthraquinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1980). Retrieved January 26, 2026, from [Link]
-
Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Surface-confined redox-active monolayers of a multifunctional anthraquinone derivative on nanoporous and single-crystal gold electrodes - Welcome to DTU Research Database. (n.d.). Retrieved January 26, 2026, from [Link]
-
Daily Editorial Analysis 23 January 2026 - Vajiram & Ravi. (2026, January 23). Retrieved January 26, 2026, from [Link]
-
(PDF) Photophysical Study of 1,5 - Diaminoanthraquinone in Different Solvents and at Various pH - ResearchGate. (2007). Retrieved January 26, 2026, from [Link]
-
Alizarin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
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- 6. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Enhancing Anthraquinone Fluorescence Quantum Yield
Welcome to the Technical Support Center for fluorescent anthraquinone development. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the fluorescence properties of anthraquinone-based compounds. Here, we address common challenges and provide in-depth, evidence-based solutions to help you increase the quantum yield of your molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the intrinsic fluorescence quantum yield of the unsubstituted anthraquinone core so low?
A1: The parent anthraquinone molecule is practically non-fluorescent. This is due to the nature of its lowest energy excited singlet state (S₁). In nonpolar solvents, the S₁ state is an n-π* state, which arises from the excitation of a non-bonding electron from one of the carbonyl oxygens to an anti-bonding π* orbital. Transitions from this n-π* state back to the ground state are "forbidden" by quantum mechanical selection rules, leading to a very low probability of fluorescence. Instead, the excited molecule rapidly loses its energy through non-radiative pathways, such as efficient intersystem crossing to the triplet state (T₁).
Q2: What is the fundamental strategy for making an anthraquinone molecule fluorescent?
A2: The core strategy is to alter the electronic structure of the molecule to ensure that the lowest excited singlet state is a π-π* state, rather than an n-π* state. The π-π* excited state has a much higher probability of de-excitation via fluorescence. This is typically achieved by introducing electron-donating substituents onto the anthraquinone core. These groups raise the energy of the n-π* state while lowering the energy of the π-π* state, causing the desired energetic inversion.
Q3: Which substituents are most effective at increasing quantum yield, and where should they be placed?
A3: Electron-donating groups (EDGs) are paramount for enhancing fluorescence. The most effective and commonly used substituents are amino (-NH₂) and hydroxyl (-OH) groups. The position of these substituents is critical. Placement at the α-positions (1, 4, 5, and 8) is generally most effective. This positioning allows for the formation of intramolecular hydrogen bonds with the neighboring carbonyl groups, which adds rigidity to the structure and further enhances fluorescence by reducing non-radiative decay from molecular vibrations.
Q4: How does solvent choice impact the quantum yield of my anthraquinone derivative?
A4: Solvent polarity and hydrogen-bonding capability play a significant role. Generally, as solvent polarity increases, the π-π* transition energy decreases (a red shift), while the n-π* transition energy increases (a blue shift). This can be beneficial. However, for some derivatives, particularly those capable of forming intermolecular hydrogen bonds with protic solvents (like water or ethanol), the fluorescence can be quenched.[1] This is because the solvent can facilitate non-radiative decay pathways. Therefore, the optimal solvent is often one of intermediate polarity and is typically determined empirically for each specific compound.[2]
Q5: What is Aggregation-Induced Emission (AIE) in the context of anthraquinones?
A5: Aggregation-Induced Emission is a phenomenon where a molecule that is weakly fluorescent or non-fluorescent in a dilute solution becomes highly emissive when it aggregates or is in a solid state.[3] This is often counterintuitive, as aggregation typically leads to quenching. In AIE-active anthraquinones, the aggregation process restricts intramolecular rotations and vibrations. These motions act as non-radiative energy dissipation channels in solution. By "locking" the molecule in place, aggregation blocks these channels and forces the excited molecule to release its energy as light, thus dramatically increasing the quantum yield.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My synthesized anthraquinone derivative shows very weak or no fluorescence.
-
Question: I've successfully synthesized a new anthraquinone derivative, but its fluorescence is disappointingly low. What could be wrong?
-
Answer & Troubleshooting Workflow:
There are several potential causes for low fluorescence, ranging from structural issues to environmental factors.[4] Follow this workflow to diagnose the problem:
Workflow for Diagnosing Low Quantum Yield
Caption: A step-by-step workflow for troubleshooting low quantum yield in anthraquinone derivatives.
Causality Explained:
-
Structural Verification: The presence and position of EDGs are the most critical factors. Without a potent EDG, the n-π* state will likely remain the lowest excited state, preventing significant fluorescence.
-
Solvent Effects: Protic solvents can form hydrogen bonds with your molecule, providing a pathway for vibrational energy loss that quenches fluorescence.[1] Highly polar solvents can also sometimes stabilize a non-fluorescent charge-transfer state.
-
Quenchers: Dissolved oxygen is a notorious collisional quencher of fluorescence. Heavy atoms or paramagnetic impurities can also dramatically decrease fluorescence through enhanced intersystem crossing.[4]
-
Issue 2: The fluorescence intensity is inconsistent between measurements or decreases over time.
-
Question: I'm getting variable fluorescence readings for the same sample, or I notice the signal fades during measurement. Why is this happening?
-
Answer: This issue typically points to either photobleaching or concentration-dependent effects.
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[4] While anthraquinones are generally more photostable than dyes like DAPI, they are not immune.[5]
-
Solution: Reduce the intensity of the excitation light, decrease the exposure time, and always use a fresh sample for each measurement if possible. Incorporating an antifade agent into the mounting medium for microscopy can also be effective.[6]
-
-
Concentration Effects (Self-Quenching): At high concentrations, fluorophores can collide with each other while in the excited state, leading to non-radiative energy transfer and a decrease in fluorescence. This is known as self-quenching or aggregation-caused quenching (ACQ).
-
Issue 3: I observe a significant shift in the emission wavelength when I change the solvent.
-
Question: My compound emits green light in toluene but shifts to orange or red in a more polar solvent like acetonitrile. Is this normal?
-
Answer: Yes, this phenomenon, known as solvatochromism , is expected and can be a useful property.[2]
-
Explanation: The ground state and excited state of a molecule often have different dipole moments. Polar solvents will preferentially stabilize the more polar state. For many fluorescent anthraquinones, the excited state is more polar than the ground state. As solvent polarity increases, the excited state is stabilized more than the ground state, which reduces the energy gap for emission. A smaller energy gap results in a longer emission wavelength (a red shift).
-
Practical Implication: This property can be exploited. Anthraquinones exhibiting strong solvatochromism can be used as probes to report on the polarity of their microenvironment, for example, within a cell or bound to a protein.
-
Experimental Protocols
Protocol 1: Relative Quantum Yield Determination
This protocol allows you to measure the quantum yield (Φ) of your sample relative to a well-characterized standard.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or Rhodamine 6G in ethanol, Φ = 0.95).
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8][9]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for all measurements.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of your sample (Φ_sample) can then be calculated using the following equation[7]:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope is the gradient from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard solutions.
-
Data Presentation: Impact of Substituents and Solvents
The following table summarizes hypothetical but representative data on how substituents and solvent affect the quantum yield (Φ) of a 1,4-disubstituted anthraquinone.
| Substituent (R) | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
| -H | Toluene | 325 | - | < 0.01 |
| -OH | Toluene | 480 | 550 | 0.15 |
| -OH | Acetonitrile | 495 | 580 | 0.08 |
| -NH₂ | Toluene | 510 | 590 | 0.45 |
| -NH₂ | Acetonitrile | 530 | 620 | 0.25 |
| -NH-Alkyl | Toluene | 520 | 610 | 0.60 |
This data illustrates key trends: electron-donating groups (-OH, -NH₂) are essential for fluorescence, and increasing solvent polarity can sometimes lead to a decrease in quantum yield due to quenching effects.
Visualization of Key Concepts
Anthraquinone Substitution and Fluorescence
Caption: Strategy to induce fluorescence in anthraquinones by adding electron-donating groups (EDGs).
References
-
Liberty University. (2021). FLUORESCENT ANTHRAQUINONES Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Available at: [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Available at: [Link]
-
PubMed. (n.d.). Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions. Available at: [Link]
-
Universiti Malaysia Sarawak. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Available at: [Link]
-
MDPI. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical Properties of Anthracene Derivatives. Available at: [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Available at: [Link]
-
ResearchGate. (2007). Synthesis of Highly Functionalized Anthraquinones and Evaluation of Their Antitumor Activity. Available at: [Link]
-
University of South Dakota. (n.d.). PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. Available at: [Link]
-
Chinese Journal of Chemical Physics. (2022). Effect of Solvent Polarity on Excited-State Double Proton Transfer Process of 1,5-Dihydroxyanthraquinone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. Available at: [Link]
-
YouTube. (2020). Anthraquinone : Organic synthesis. Available at: [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
ProQuest. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. Available at: [Link]
-
Wiley Online Library. (n.d.). Synthesis of Highly Emissive Fluorophores Based on Multiply Stacked Anthracene Arrangement. Available at: [Link]
Sources
- 1. Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. biotium.com [biotium.com]
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- 8. chem.uci.edu [chem.uci.edu]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the purity of synthesized 3-amino-1,2-dihydroxyanthracene-9,10-dione
An Objective Guide to the Purity Validation of Synthesized 3-amino-1,2-dihydroxyanthracene-9,10-dione
Introduction: The Imperative of Purity in Anthraquinone Research
This compound belongs to the anthraquinone class of aromatic compounds, a scaffold renowned for its diverse biological activities and therapeutic potential.[1][2] Derivatives of this family are investigated for applications ranging from anticancer to neuroprotective agents.[3][4][5] For researchers and drug development professionals, the journey from a synthesized molecule to a viable candidate is predicated on a foundational principle: unimpeachable purity. The presence of unreacted starting materials, synthetic byproducts, or even isomeric impurities can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data, unexpected toxicity, and a lack of reproducibility.[6]
This guide provides an in-depth, objective comparison of analytical methodologies for . We will move beyond mere procedural descriptions to explore the causality behind methodological choices, empowering you to design a robust, self-validating system for purity assessment. The core philosophy is the implementation of an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed to build a comprehensive and trustworthy purity profile.
An Orthogonal Strategy for Purity Validation
A single analytical method provides only one perspective on a sample's composition. A truly validated purity assessment relies on the convergence of evidence from multiple, independent techniques. For instance, a chromatographic method separates compounds based on their partitioning behavior, while a spectroscopic method like qNMR quantifies based on the magnetic properties of atomic nuclei. When these disparate methods yield concordant results, the confidence in the purity value is magnified exponentially.
The following workflow illustrates a robust, multi-faceted approach to purity validation.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique should be driven by the specific question being asked. Is the goal a rapid identity check, a precise quantification of the main component, or a comprehensive profile of all impurities?
| Technique | Primary Purpose | Strengths | Limitations | When to Use |
| HPLC-UV/DAD | Quantitative relative purity; Impurity profiling | High sensitivity and resolution for separating impurities; Excellent for routine quality control.[7][8] | Requires a high-purity reference standard for accurate quantification; assumes all impurities have a similar response factor to the main peak at the chosen wavelength. | For establishing the primary impurity profile and quantifying purity relative to a known standard. The workhorse for QC. |
| Quantitative ¹H-NMR (qNMR) | Absolute Purity Determination | A primary ratio method that does not require a reference standard of the analyte itself.[6][9] Provides structural confirmation simultaneously. | Lower sensitivity than HPLC for trace impurities; requires careful selection of a stable, non-overlapping internal standard.[10] | For assigning a definitive, absolute purity value to a new batch or reference material. Essential for validating the purity of the standard used for HPLC. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation; Impurity Identification | Unambiguously confirms the molecular weight of the synthesized compound. When coupled with LC (LC-MS), it is powerful for identifying unknown impurities.[11][12] | Generally not a quantitative technique on its own without extensive calibration; ionization efficiency can vary dramatically between compounds. | As a mandatory first step to confirm the identity of the synthesized product and to elucidate the structure of impurities detected by HPLC. |
| FTIR Spectroscopy | Functional Group Identification | Rapid, non-destructive, and excellent for confirming the presence of key functional groups (e.g., -OH, -NH₂, C=O).[13][14] | Provides little to no information on minor impurities; not suitable for quantitative analysis of purity. | As a quick identity check to ensure the fundamental structure is correct and that no major starting materials remain. |
| Differential Scanning Calorimetry (DSC) | Bulk Purity of Crystalline Solids | Measures purity based on the thermodynamic principle of melting point depression.[15] Analyzes the bulk material, not just a solubilized fraction. | Only applicable to highly crystalline, thermally stable solids; insensitive to impurities that are soluble in the solid phase. | As a complementary technique for highly pure, crystalline materials to confirm high purity and detect crystalline-phase impurities. |
Detailed Experimental Protocols: A Self-Validating System
The trustworthiness of a result is intrinsically linked to the rigor of the protocol. The following methods are designed to be self-validating, with built-in checks and justifications for key experimental choices.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is designed to separate the polar this compound from potential non-polar impurities and closely related isomers.
-
Rationale: A reversed-phase C18 column is the standard for separating aromatic compounds.[7] The mobile phase gradient starts with high aqueous content to retain the polar analyte and gradually increases the organic solvent (acetonitrile) to elute more hydrophobic impurities. Formic acid is added to suppress the ionization of the phenolic hydroxyl and amino groups, ensuring sharp, symmetrical peaks.[16] Diode-Array Detection (DAD) is crucial for checking peak purity and developing a quantitative method at the optimal wavelength.
-
Step-by-Step Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD, monitor at 254 nm, 280 nm, and the absorbance maximum of the analyte (determined from a preliminary scan).
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock. Dilute as necessary.
-
Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity
This protocol establishes the absolute mass fraction purity of the synthesized compound by comparing the integral of one of its unique protons to that of a certified internal standard.[9]
-
Rationale: The fundamental principle of qNMR is that the signal integral is directly proportional to the number of nuclei giving rise to that signal.[6] By adding a known mass of a high-purity internal standard, we can use the ratio of integrals to calculate the absolute mass of our analyte. Dimethyl sulfone is chosen as an internal standard because it is highly crystalline, stable, non-volatile, and possesses a simple singlet resonance in a region of the ¹H spectrum that is typically free from analyte signals. A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is critical to ensure complete signal relaxation and accurate integration.[17]
-
Step-by-Step Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂), certified purity >99.9%.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound into a clean vial. Record the mass (m_analyte).
-
Accurately weigh ~5 mg of dimethyl sulfone into the same vial. Record the mass (m_IS).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping, well-resolved signals for both the analyte and the internal standard.
-
Set up the quantitative experiment with the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (Crucial for quantitation)
-
Acquisition Time (AT): ≥ 3 seconds
-
Number of Scans (NS): ≥ 16 (for good signal-to-noise)
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (Int_analyte) and the singlet from the internal standard (Int_IS).
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
N = Number of protons for the integrated signal (e.g., N_IS = 6 for the two methyl groups of DMSO₂)
-
MW = Molecular Weight
-
P_IS = Purity of the Internal Standard
-
-
Decision-Making Framework for Purity Analysis
Choosing the right tool is paramount. This decision tree provides a logical framework for selecting the appropriate analytical method based on the experimental objective.
Conclusion
Validating the purity of a synthesized compound like this compound is not a single measurement but a systematic investigation. By employing an orthogonal approach that leverages the distinct strengths of chromatography (HPLC), spectroscopy (qNMR, MS, FTIR), and thermal analysis (DSC), researchers can build an unassailable case for the purity of their material. This rigorous, multi-faceted validation is the bedrock of reliable, reproducible science and the essential first step in the development of novel therapeutics.
References
-
Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal. [Link]
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Reddy, G. C., et al. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]
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Locatelli, M., & Carlucci, G. (2018). Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Current Analytical Chemistry. [Link]
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Fahimirad, S., et al. (2024). Evaluation of nanocellulose-based anthraquinone from marine fungi Penicillium flavidorsum as an alternative therapy for skin wound healing. ResearchGate. [Link]
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Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. ResearchGate. [Link]
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Kurt-Celep, I., et al. (2021). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia. [Link]
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A Comparative Performance Analysis of 3-amino-1,2-dihydroxyanthracene-9,10-dione and Other Key Anthraquinone Dyes
Introduction
The anthraquinone scaffold is a cornerstone in the world of chromophores, forming the structural basis for a vast array of synthetic and natural dyes.[1] These compounds are prized for their brilliant colors, remarkable stability, and excellent lightfastness, making them indispensable in fields ranging from textile manufacturing to advanced biomedical imaging.[2][3] Anthraquinone dyes are broadly classified based on their application methods into disperse, reactive, acid, and vat dyes, with their specific properties dictated by the nature and position of substituent groups on the core anthraquinone structure.[4] The introduction of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), is critical for the development of color, shifting the absorption spectrum from the UV into the visible region.[1]
This guide provides an in-depth comparative analysis of a specific, promising derivative, 3-amino-1,2-dihydroxyanthracene-9,10-dione , against a panel of well-established anthraquinone dyes: Alizarin Red S , Disperse Red 11 , and Reactive Blue 19 . As this compound is a less-common isomer, we will extrapolate its expected properties based on the functional contributions of its amino and vicinal dihydroxy groups, providing a framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental comparisons and the underlying scientific rationale to guide the selection and application of these versatile molecules.
Physicochemical and Spectral Characterization
The performance of a dye is fundamentally linked to its chemical structure. The choice of substituents governs its solubility, absorption and emission maxima, molar absorptivity, and its mechanism of interaction with a substrate. The dyes selected for this comparison represent distinct classes and substitution patterns, providing a broad performance landscape.
-
This compound: The combination of an amino group and two hydroxyl groups is expected to create a dye with strong intramolecular hydrogen bonding. The presence of these polar groups suggests solubility in polar organic solvents and potentially limited solubility in water, which can be pH-dependent.[5] The amino group, a strong auxochrome, is expected to induce a significant bathochromic (red) shift in its absorption spectrum.
-
Alizarin Red S: A dihydroxyanthraquinone with a sulfonic acid group. This sulfonation renders the dye highly water-soluble, a key feature for its application as a biological stain and mordant dye.[6]
-
Disperse Red 11: This dye features a primary amino group and a methoxy group. Lacking any water-solubilizing substituents, it is hydrophobic and designed to be applied to synthetic fibers like polyester from an aqueous dispersion.[7][8]
-
Reactive Blue 19: A complex structure featuring a sulfated ethylsulfonyl group. This reactive handle allows the dye to form a covalent bond with hydroxyl groups on cellulosic fibers (e.g., cotton), leading to exceptional wash fastness.[1]
Caption: Experimental workflow for textile dyeing and fastness evaluation.
Table 2: Comparative Dyeing and Fastness Properties on Cotton Fabric
| Parameter | This compound (Hypothetical w/ Al³⁺ Mordant) | Alizarin Red S (w/ Al³⁺ Mordant) | Disperse Red 11 (Not suitable for Cotton) | Reactive Blue 19 |
| Fixation (%) | 85-90% | ~90% | <10% | >95% [9] |
| Color Yield (K/S) | Moderate to High | High | N/A | Very High |
| Wash Fastness (1-5) | 3-4 | 4 | N/A | 5 |
| Light Fastness (1-8) | 6-7 | 6 | N/A | 7 [2] |
| Rub Fastness (1-5) | 4 | 4 | N/A | 4-5 |
Applications in Biomedical Imaging
Beyond textiles, anthraquinones are gaining traction as fluorophores for biomedical applications. [3]Their rigid, planar structure is conducive to fluorescence. Key properties for a good imaging agent include cell permeability, low cytotoxicity, high photostability, and a large Stokes shift (separation between excitation and emission maxima) to minimize signal overlap.
Structure-Function Insights:
-
Cell Permeability: Small, uncharged molecules like Disperse Red 11 are generally more cell-permeable than large, charged molecules like Alizarin Red S or Reactive Blue 19. The target molecule, This compound , being uncharged and of moderate size, is a promising candidate for live-cell imaging. * Fluorescence and Targeting: The specific functional groups can influence which cellular compartments are stained. For instance, some anthraquinone derivatives like DRAQ5 are known to be nuclear stains. The properties of our target molecule would need to be empirically determined, but the presence of hydrogen-bonding groups might lead to interactions with proteins in the cytoplasm or endoplasmic reticulum. [3]* Photostability: The robust aromatic system of anthraquinones generally imparts good resistance to photobleaching, a critical advantage for time-lapse microscopy compared to other dyes like DAPI. [10][11]
Caption: General workflow for in vitro cell staining and fluorescence microscopy.
Table 3: Comparative Properties for Biomedical Imaging
| Parameter | This compound (Predicted) | Alizarin Red S [12] | Disperse Red 11 | Reactive Blue 19 |
| Cell Permeability | High (predicted) | Low (anionic) | High (hydrophobic) | Very Low (highly anionic) |
| Primary Application | Live/Fixed Cell Staining | Histochemical stain for calcium deposits | N/A (potential for lipid droplets) | N/A |
| Cytotoxicity | To be determined | Low | To be determined | To be determined |
| Photostability | High (predicted) [11] | Moderate | Moderate to High | High |
| Stokes Shift | Moderate to Large (predicted) [3] | Moderate | Moderate | Large |
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols form the basis of the comparative data presented.
Protocol 1: Comparative Spectral Analysis
-
Solution Preparation: Prepare 10 µM stock solutions of each dye in a suitable solvent (e.g., Ethanol for all except Reactive Blue 19 and Alizarin Red S, for which water is used).
-
UV-Vis Spectroscopy:
-
Using a quartz cuvette, blank the spectrophotometer with the appropriate solvent.
-
Scan the absorbance of each dye solution from 200 to 800 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Dilute stock solutions to an absorbance of ~0.1 at their λmax to avoid inner filter effects.
-
Excite the sample at its λmax and scan the emission spectrum over a range of λmax + 20 nm to 800 nm.
-
Record the wavelength of maximum emission.
-
Calculate the Stokes shift (Emission λmax - Absorbance λmax).
-
Protocol 2: Cotton Dyeing and Evaluation (Exhaustion Method)
-
Fabric Preparation: Use pre-scoured and bleached 100% cotton swatches (5g each).
-
Dye Bath Preparation:
-
For Reactive Blue 19: Prepare a dye bath with 2% dye on weight of fiber (owf), 60 g/L NaCl, and maintain a liquor ratio of 20:1.
-
For Alizarin Red S / Target Dye (Mordant Method): First, pre-mordant the cotton by simmering in a 2% aluminum sulfate solution for 1 hour. Rinse. Then, prepare a dye bath with 2% dye (owf).
-
-
Dyeing Procedure:
-
Reactive Dye: Introduce fabric to the dye bath at 40°C. Raise temperature to 60°C over 20 minutes. Add 20 g/L sodium carbonate to raise the pH and initiate fixation. Hold for 60 minutes.
-
Mordant Dye: Introduce mordanted fabric to the dye bath at 40°C. Raise to a simmer (95°C) and hold for 60 minutes.
-
-
Post-Treatment:
-
Cool down, rinse thoroughly with cold water.
-
Perform a soaping wash (e.g., 2 g/L non-ionic detergent at 95°C for 10 min) to remove unfixed dye. [9]Rinse and air dry.
-
-
Evaluation:
-
Measure the color strength (K/S value) using a reflectance spectrophotometer.
-
Perform standard fastness tests as per ISO methods.
-
Conclusion
This guide provides a comparative framework for evaluating This compound against established anthraquinone dyes. Based on its structural features, this target molecule demonstrates significant potential as a versatile chromophore. Its vicinal dihydroxy groups suggest strong performance as a mordant dye on natural fibers, while its overall modest polarity indicates it could also be effective as a disperse dye for synthetics.
For researchers in materials science, its predicted high lightfastness makes it an attractive candidate for developing durable colored materials. For professionals in drug development and cell biology, its uncharged nature and potential for high photostability make it a compelling lead structure for the design of novel fluorescent probes for live-cell imaging. The experimental protocols detailed herein provide a robust methodology for empirically validating these predictions and fully characterizing the performance of this and other novel dye molecules.
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Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. MDPI. [Link]
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Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Atlantis Press. [Link]
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Analytical methods for determination of anthraquinone dyes in historical textiles. CORE. [Link]
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New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. ResearchGate. [Link]
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Alizarin Yellow R - Solubility of Things. Solubility of Things. [Link]
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ANTHRAQUINONE. Ataman Kimya. [Link]
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Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
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Alizarin Red S. Wikipedia. [Link]
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Disperse Red 11. PubChem. [Link]
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Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin. NIH. [Link]
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Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Malaysian Journal of Analytical Sciences. [Link]
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Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Bentham Open. [Link]
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Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. ResearchGate. [Link]
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FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
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Chemical structure of Alizarine red S dye. ResearchGate. [Link]
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Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Semantic Scholar. [Link]
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Disperse Red 11. World dye variety. [Link]
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Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. MDPI. [Link]
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Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. PubMed. [Link]
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Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. ACS Publications. [Link]
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Mycoremediation of anthraquinone dyes from textile industries: a mini-review. IOPscience. [Link]
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Alizarin: Structure, Properties & Preparation. Study.com. [Link]
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Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect. [Link]
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One Pot Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone and 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl Benzoate Using Microwave Irradiation. Asian Journal of Chemistry. [Link]
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The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse. [Link]
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A Comparative Guide to the Predicted Biological Activity of 3-amino-1,2-dihydroxyanthracene-9,10-dione
This guide provides a comprehensive cross-validation of the predicted biological activities of 3-amino-1,2-dihydroxyanthracene-9,10-dione, a synthetic amino-substituted anthraquinone. In the absence of direct experimental data for this specific molecule, this document leverages a data-driven comparative analysis of its parent compound, Alizarin (1,2-dihydroxyanthracene-9,10-dione), and other structurally related aminoanthraquinones. This approach allows for a scientifically grounded prediction of its potential therapeutic applications and provides a framework for future experimental validation.
Introduction to this compound
This compound, also known as 3-Aminoalizarin, is a derivative of the naturally occurring anthraquinone, Alizarin.[1] The anthraquinone scaffold is a constituent of many natural and synthetic compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The introduction of an amino group to the Alizarin backbone is anticipated to modulate its electronic properties and biological interactions, potentially enhancing its therapeutic index or conferring novel activities.
Predicted Biological Activities and Comparative Analysis
Based on the extensive research on Alizarin and other aminoanthraquinone derivatives, we can extrapolate the likely biological profile of this compound across several key therapeutic areas.
Anticancer Activity: A Focus on Cytotoxicity
The anticancer potential of anthraquinones is well-documented. Alizarin itself has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of pancreatic cancer cells with an IC50 value of 12.3 μM and HepG2 human liver cancer cells with IC50 values ranging from 160.4 to 216.8 μM.[1] The mechanism of action for Alizarin in pancreatic cancer involves the induction of cell cycle arrest and apoptosis through the inhibition of the NF-κB signaling pathway.[1]
The addition of an amino group to the anthraquinone core can significantly influence its anticancer potency. Studies on other aminoanthraquinone derivatives have shown potent cytotoxic activity. For example, certain 2-(butylamino)anthracene derivatives exhibited strong cytotoxicity towards MCF-7 breast cancer and Hep-G2 liver cancer cell lines, with IC50 values as low as 1.1 µg/mL.
It is therefore highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The presence of the amino group may enhance its ability to intercalate with DNA or interact with key cellular targets, potentially leading to a lower IC50 value compared to Alizarin.
Table 1: Comparative Cytotoxicity of Alizarin against Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Alizarin | Pancreatic Cancer (PANC-1) | 12.3 µM | [1] |
| Alizarin | Liver Cancer (HepG2) | 160.4 - 216.8 µM | |
| Alizarin | Breast Cancer (4T1) | > 100 µM | |
| Alizarin | Breast Cancer (MDA-MB-231) | 62.1 µg/mL |
Anti-inflammatory Potential via NF-κB Inhibition
Chronic inflammation is a key driver of many diseases. Alizarin has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a critical transcription factor in the inflammatory response.[1] This inhibition prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[1] Given that the core anthraquinone structure is responsible for this activity, it is plausible that this compound will retain this anti-inflammatory potential. The amino substituent may further modulate this activity, a hypothesis that warrants experimental verification.
Diagram 1: Predicted Inhibition of the NF-κB Signaling Pathway
Caption: Predicted inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Anthraquinones are known for their antimicrobial properties. Alizarin has demonstrated antibacterial activity, and its efficacy can be enhanced by processes such as acid hydrolysis of plant extracts containing it.[3] Furthermore, under certain light conditions, alizarin can exhibit significant photodynamic inactivation of bacteria like S. aureus and L. monocytogenes. The introduction of amino groups has been shown to be a viable strategy for developing new antimicrobial agents from the anthraquinone scaffold. Therefore, this compound is a promising candidate for antimicrobial drug discovery.
Monoamine Oxidase (MAO) Inhibition
Certain anthraquinones have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurological disorders like depression and Parkinson's disease. While Alizarin itself shows weak MAO inhibitory activity, other anthraquinone derivatives have demonstrated significant inhibition. The structural features of this compound suggest it could interact with the active site of MAO enzymes, making this an interesting avenue for further investigation.
Experimental Protocols for Validation
To empirically validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Diagram 2: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color corresponds to the amount of nitrite, a stable product of NO.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate with broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Alternatives
Several anthraquinone-based drugs are commercially available and serve as important benchmarks for comparison.
Table 2: Commercially Available Anthraquinone Analogs and Their Applications
| Drug | Primary Application | Mechanism of Action |
| Doxorubicin | Anticancer | DNA intercalation and topoisomerase II inhibition |
| Mitoxantrone | Anticancer, Multiple Sclerosis | DNA intercalation and topoisomerase II inhibition |
| Senna Glycosides | Laxative | Stimulation of colonic motility |
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule. It is predicted to possess anticancer, anti-inflammatory, and antimicrobial properties. The addition of the amino group at the 3-position is likely to modulate these activities, potentially leading to enhanced efficacy or a more favorable therapeutic profile compared to its parent compound, Alizarin. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, which is a crucial next step in the evaluation of this promising compound for drug development.
References
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Cai, H., et al. (2020). Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation. Oncology Reports, 43(3), 965-975. Available from: [Link]
-
Zengin, G., et al. (2016). Evaluation of antioxidant, enzyme inhibition and cytotoxic activity of three anthraquinones (Alizarin, Purpurin and Quinizarin). Human & Experimental Toxicology, 35(5), 544-553. Available from: [Link]
-
Li, S., et al. (2022). Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
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Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4, 38. Available from: [Link]
-
Benltifa, M., et al. (2017). Effect of acid hydrolysis on alizarin content, antioxidant and antimicrobial activities of Rubia tinctorum extracts. Pigment & Resin Technology, 46(5), 370-377. Available from: [Link]
-
PubChem. (n.d.). 3-Amino-1,2-dihydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from: [Link]
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Cai, H., et al. (2020). Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation. Oncology Reports, 43(3), 965-975. Available from: [Link]
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Zengin, G., et al. (2016). Evaluation of antioxidant, enzyme inhibition and cytotoxic activity of three anthraquinones (Alizarin, Purpurin and Quinizarin). Human & Experimental Toxicology, 35(5), 544-553. Available from: [Link]
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Zengin, G., et al. (2016). Evaluation of antioxidant, enzyme inhibition and cytotoxic activity of three anthraquinones (Alizarin, Purpurin and Quinizarin). Human & Experimental Toxicology, 35(5), 544-553. Available from: [Link]
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Li, S., et al. (2022). Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
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Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4, 38. Available from: [Link]
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Benltifa, M., et al. (2017). Effect of acid hydrolysis on alizarin content, antioxidant and antimicrobial activities of Rubia tinctorum extracts. Pigment & Resin Technology, 46(5), 370-377. Available from: [Link]
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Zengin, G., et al. (2016). Evaluation of antioxidant, enzyme inhibition and cytotoxic activity of three anthraquinones (Alizarin, Purpurin and Quinizarin). Human & Experimental Toxicology, 35(5), 544-553. Available from: [Link]
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Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4, 38. Available from: [Link]
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Benltifa, M., et al. (2017). Effect of acid hydrolysis on alizarin content, antioxidant and antimicrobial activities of Rubia tinctorum extracts. Pigment & Resin Technology, 46(5), 370-377. Available from: [Link]
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Mishra, A., et al. (2018). In vitro analysis of alizarin as novel therapeutic agent for murine breast cancer. Journal of Cancer Research and Therapeutics, 14(7), 1622-1627. Available from: [Link]
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Zengin, G., et al. (2016). Evaluation of antioxidant, enzyme inhibition and cytotoxic activity of three anthraquinones (Alizarin, Purpurin and Quinizarin). Human & Experimental Toxicology, 35(5), 544-553. Available from: [Link]
-
Li, S., et al. (2022). Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
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Benltifa, M., et al. (2017). Effect of acid hydrolysis on alizarin content, antioxidant and antimicrobial activities of Rubia tinctorum extracts. Pigment & Resin Technology, 46(5), 370-377. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of Novel 3-amino-1,2-dihydroxyanthracene-9,10-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, anthraquinone derivatives stand out for their therapeutic potential, including anticancer and antimicrobial activities. The precise structural elucidation of novel derivatives, such as those of 3-amino-1,2-dihydroxyanthracene-9,10-dione, is a critical step in drug discovery and development. This guide provides a comprehensive comparison of analytical techniques essential for the unambiguous structural confirmation of these complex molecules, grounded in scientific integrity and field-proven insights.
Introduction: The Imperative of Structural Accuracy
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For novel this compound derivatives, even minor variations in substituent positions on the anthraquinone core can lead to significant changes in efficacy and toxicity. Therefore, a multi-faceted analytical approach is not just recommended but necessary to ensure the integrity of research and the safety of potential therapeutics. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in providing a holistic and confirmed structure.
Experimental Design and Rationale: A Multi-Pronged Approach
The confirmation of a novel chemical structure is a process of assembling evidence from various analytical techniques, each providing a unique piece of the puzzle. The synergy between spectroscopic and crystallographic methods provides a self-validating system for structural confirmation.
The Causality Behind Experimental Choices:
-
NMR Spectroscopy: Provides detailed information about the chemical environment of individual atoms and their connectivity, which is crucial for determining the substitution pattern on the aromatic rings.
-
Mass Spectrometry: Offers precise molecular weight and fragmentation data, confirming the elemental composition and providing clues about the molecule's substructures.
-
X-ray Crystallography: Delivers the definitive three-dimensional arrangement of atoms in a crystalline state, serving as the gold standard for structural confirmation.
The logical flow of these experiments is depicted in the workflow diagram below.
Caption: Experimental Workflow for Structural Confirmation.
Detailed Experimental Protocols
Synthesis of a Hypothetical Derivative: 3-amino-1,2-dihydroxy-4-bromoanthracene-9,10-dione
A new series of aminoanthraquinones can be synthesized through a multi-step reaction.[1][2] For our hypothetical derivative, we will start with 1,2-dihydroxyanthraquinone.
Step 1: Nitration of 1,2-dihydroxyanthraquinone A method for the one-pot synthesis of 3-nitro-1,2-dihydroxyanthraquinone under microwave irradiation has been described.[3]
Step 2: Reduction of the Nitro Group The nitro group is then reduced to an amino group using a suitable reducing agent, such as sodium dithionite.
Step 3: Bromination The final step is the selective bromination at the 4-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4][5] For our hypothetical derivative, we would acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, HSQC) spectra.
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[6][7]
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire the mass spectrum in positive or negative ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Determine the exact mass of the molecular ion and compare it to the calculated mass.
Single-Crystal X-ray Crystallography
This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.[8][9]
X-ray Crystallography Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.[10]
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software.
Comparative Analysis of Experimental Data
The following tables present hypothetical data for our novel derivative and compare it to the parent compound, this compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Parent Compound (ppm) | Novel Derivative (ppm) | Rationale for Shift |
| H-4 | ~7.5 (d) | N/A | Substitution with bromine removes this proton signal. |
| H-5 | ~8.1 (dd) | ~8.2 (dd) | Minor downfield shift due to electronic effects of bromine. |
| H-6 | ~7.8 (t) | ~7.9 (t) | Minor downfield shift. |
| H-7 | ~7.8 (t) | ~7.9 (t) | Minor downfield shift. |
| H-8 | ~8.1 (dd) | ~8.2 (dd) | Minor downfield shift. |
| NH₂ | ~6.5 (s) | ~6.7 (s) | Downfield shift due to altered electronic environment. |
| OH | ~12.0 (s), ~10.5 (s) | ~12.2 (s), ~10.7 (s) | Downfield shifts due to intramolecular hydrogen bonding changes. |
Note: 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet.
Table 2: Mass Spectrometry Data
| Parameter | Parent Compound | Novel Derivative | Interpretation |
| Calculated Exact Mass | C₁₄H₉NO₄: 255.0532 | C₁₄H₈BrNO₄: 332.9637 | Confirms the addition of one bromine atom and the loss of one hydrogen atom. |
| Observed [M+H]⁺ | 256.0605 | 333.9710 / 335.9690 | The isotopic pattern for the novel derivative (approximately 1:1 ratio for the two major peaks) is characteristic of a monobrominated compound.[11] |
Table 3: X-ray Crystallography Data
| Parameter | Parent Compound | Novel Derivative | Significance |
| Crystal System | Monoclinic | Orthorhombic | Differences in crystal packing due to the bulky bromine atom. |
| Space Group | P2₁/c | Pca2₁ | Change in symmetry elements. |
| Key Bond Lengths | C3-N: ~1.37 Å | C3-N: ~1.38 Å | Minor change in bond length. |
| (Hypothetical) | C4-H: ~0.95 Å | C4-Br: ~1.90 Å | Confirms the position of the bromine atom. |
The logical relationship between these techniques is crucial for unambiguous structure confirmation.
Caption: Logical Relationship of Analytical Techniques.
Conclusion
The structural confirmation of novel this compound derivatives requires a rigorous and multi-faceted analytical approach. While NMR and MS provide essential information regarding connectivity and molecular formula, single-crystal X-ray crystallography remains the unequivocal method for determining the precise three-dimensional structure. The integration of these techniques, as outlined in this guide, provides a robust and self-validating workflow, ensuring the scientific integrity of the findings and paving the way for further drug development.
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A Senior Application Scientist's Guide to Evaluating Aminoanthraquinone Efficacy: From the Petri Dish to Preclinical Models
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. For researchers in drug development, particularly those working with compelling compound classes like aminoanthraquinones, understanding this "in vitro-in vivo gap" is paramount. This guide provides an in-depth comparison of methodologies, explains the causal links behind experimental choices, and offers insights into bridging the translational divide.
Aminoanthraquinones represent a versatile scaffold, serving as a foundation for numerous dyes and pigments, and more critically, for pharmaceutical agents targeting cancer through mechanisms like DNA intercalation and enzyme inhibition[1][2]. Their derivatives have shown significant potential as antibacterial, antiviral, and anticancer agents[3][4]. However, the promising cytotoxicity observed in a cell culture flask does not always predict success in a complex biological system. This guide will dissect the why and how, equipping you with the knowledge to design robust, translatable efficacy studies.
Section 1: The Foundation of Discovery: In Vitro Efficacy Assessment
In vitro assays are the bedrock of early-stage drug discovery, offering a cost-effective, high-throughput method to screen compounds and elucidate their primary mechanism of action[5][6]. These controlled environments allow us to isolate specific biological questions, such as a compound's direct effect on cancer cell viability, proliferation, or a specific molecular target.
The Rationale for In Vitro Screening
The primary goal of in vitro testing is to rapidly identify compounds with biological activity and to eliminate inactive ones, thereby conserving resources for more complex and expensive preclinical trials[6][7]. By removing the complexities of a whole organism, we can obtain a clear, reproducible measure of a compound's potency at the cellular level. For aminoanthraquinones, which may act on fundamental processes like DNA replication, this initial screen is crucial for establishing a baseline of activity.
A key concept in in vitro testing is the IC50 value (half-maximal inhibitory concentration), which quantifies the concentration of a drug required to inhibit a biological process by 50%. This metric is a standard for comparing the potency of different compounds.
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation[3][8]. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231 breast cancer lines) in a 96-well plate at a density of 4x10³ to 8x10³ cells per well and incubate for 24 hours to allow for cell attachment[3].
-
Compound Treatment: Prepare serial dilutions of the aminoanthraquinone compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a defined period, typically 24 to 48 hours, under standard culture conditions (37°C, 5% CO2)[3].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals[3].
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm[3].
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Section 2: The Reality Check: In Vivo Efficacy Evaluation
While in vitro assays are indispensable for initial screening, they cannot replicate the intricate environment of a living organism[9]. In vivo models are essential for understanding how a drug behaves in a systemic context, considering factors like absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the tumor microenvironment and the immune system[10][11].
The Necessity of Animal Models
Animal models, particularly murine models, are a critical step before human clinical trials[11]. They provide vital data on a drug's therapeutic window (the range between the effective dose and the toxic dose), its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and its overall effect on a complex biological system[9][10]. For anticancer agents, these models are used to assess the drug's ability to inhibit tumor growth, induce regression, and improve survival[12].
Several types of mouse models are commonly used in oncology research[12][13]:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice. These are widely used due to their reproducibility and lower cost.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models better retain the heterogeneity and genetic characteristics of the original human tumor[13][14].
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions between the drug, the tumor, and a functional immune system[12].
Key Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol outlines a standard CDX model to evaluate the efficacy of an aminoanthraquinone compound against a solid tumor.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach the target volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the aminoanthraquinone compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. Primary efficacy endpoints typically include Tumor Growth Inhibition (TGI) and overall survival.
Section 3: Bridging the Gap: Why In Vitro Potency Doesn't Always Translate
The transition from a controlled in vitro setting to a dynamic in vivo environment is the single greatest challenge in drug development[15][16]. A compound that is highly cytotoxic to cancer cells in a dish may show little to no effect in an animal model. This discrepancy arises from several complex factors that are absent in 2D cell culture.
Core Differences and Their Implications:
| Feature | In Vitro System (e.g., 2D Cell Culture) | In Vivo System (e.g., Xenograft Model) | Implication for Aminoanthraquinone Efficacy |
| Drug Concentration | Static and uniform exposure.[9] | Dynamic and variable due to ADME processes.[10] | A compound may be potent at a constant high concentration in vitro but may not reach or maintain therapeutic levels in the tumor in vivo. |
| Metabolism | Minimal or absent. | Active metabolism in the liver and other tissues.[9][10] | The parent compound may be rapidly metabolized into inactive forms, or conversely, a prodrug could be converted into a more active metabolite in vivo. |
| Bioavailability | 100% exposure to cells. | Limited by absorption from the administration site and first-pass metabolism. | Poor solubility or absorption can prevent the compound from ever reaching the tumor, regardless of its inherent potency. |
| Tumor Architecture | 2D monolayer of homogenous cells. | 3D, heterogeneous structure with a complex microenvironment (TME).[14] | The drug must penetrate multiple cell layers and overcome physical barriers and gradients (e.g., pH, oxygen) within the tumor. |
| Host Interactions | None. | Complex interactions with host stroma, vasculature, and immune system. | The TME can influence drug resistance. In syngeneic models, the immune system can significantly impact therapeutic outcomes. |
The failure to account for these factors is a primary reason for the high attrition rate of oncology drugs in clinical trials[9][16]. A compound's journey through the body—its absorption into the bloodstream, distribution to tissues, metabolic transformation, and eventual excretion—profoundly influences its ability to exert a therapeutic effect at the tumor site[10].
Section 4: A Unified Strategy for Efficacy Assessment
To de-risk the transition from lab bench to preclinical studies, a more integrated approach is required. This involves designing in vitro experiments that can better predict in vivo outcomes and selecting the right in vivo models to answer specific, translatable questions.
Recommendations for Researchers:
-
Go Beyond 2D: Supplement standard monolayer assays with 3D culture models like spheroids or organoids. These models can better mimic the 3D architecture and cell-cell interactions of a tumor, providing a more stringent test of a compound's activity.
-
Profile Early: Conduct early in vitro ADME and pharmacokinetic profiling. Assays to determine metabolic stability in liver microsomes or cell permeability (e.g., Caco-2 assays) can help identify compounds with favorable drug-like properties before committing to expensive animal studies.
-
Model Selection is Key: Choose the in vivo model that best fits the scientific question. If studying a drug that targets the immune system, a syngeneic model is essential. For personalized medicine approaches, PDX models offer higher clinical relevance[13].
-
Integrate PK/PD: In in vivo studies, don't just measure the final tumor volume. Correlate the pharmacokinetic profile (drug concentration over time) with a pharmacodynamic biomarker (a measure of target engagement in the tumor) to understand the relationship between drug exposure and biological effect[10].
By embracing a strategy that acknowledges the limitations of in vitro data and proactively investigates the complex pharmacology of aminoanthraquinone compounds, researchers can significantly improve the probability of translating a promising molecule into a successful therapeutic.
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A Comparative Benchmark Study of 3-Amino-1,2-dihydroxyanthracene-9,10-dione Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, anthraquinone derivatives have emerged as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Among these, compounds based on the 3-amino-1,2-dihydroxyanthracene-9,10-dione core are of significant interest due to their potential for potent cytotoxic activity. This guide provides a comparative analysis of available benchmark studies on these analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies on a homologous series of this compound analogs are limited in the public domain, this guide synthesizes data from various studies on related aminoanthraquinone derivatives to provide a broader understanding of their potential.
The Core Moiety: A Foundation for Anticancer Activity
The this compound scaffold possesses key structural features that contribute to its biological activity. The planar anthraquinone ring system allows for intercalation into DNA, a common mechanism for many anticancer agents. The amino and hydroxyl substituents play a crucial role in modulating the compound's electronic properties, solubility, and interactions with biological targets. Structural modifications to this core are a key strategy in the development of new anthraquinone-based compounds with improved efficacy and reduced toxicity.[1]
Comparative Cytotoxicity of Aminoanthraquinone Analogs
One study detailed the synthesis and cytotoxic evaluation of several aminoanthraquinone derivatives against human breast cancer (MCF-7) and hepatocellular liver carcinoma (Hep-G2) cell lines.[2] The results, summarized in the table below, highlight the potent anticancer activity of these compounds.
| Compound ID | Substitution Pattern | MCF-7 IC₅₀ (µg/mL) | Hep-G2 IC₅₀ (µg/mL) |
| 3a | 2-(butylamino)anthracene-1,4-dione | 1.1 | 1.2 |
| 5a | 2-(butylamino)anthracene-9,10-dione | 1.1 | 3.0 |
| 5b | 2,3-(dibutylamino)anthracene-9,10-dione | 3.0 | 13.0 |
| Table 1: Cytotoxic activity of selected aminoanthraquinone derivatives.[2] |
These findings underscore the importance of the substitution pattern on the anthraquinone ring in determining cytotoxic potency. For instance, the position and number of amino groups can significantly impact the compound's activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of anthraquinone derivatives is intrinsically linked to their chemical structure. Key SAR observations from various studies on related compounds can guide the design of novel this compound analogs with enhanced anticancer properties.
-
Substitution on the Amino Group: The nature of the substituent on the amino group can influence the compound's lipophilicity and its ability to interact with target molecules.
-
Position of Substituents: The arrangement of substituents on the anthraquinone core is critical for activity.
-
Additional Functional Groups: The introduction of other functional groups can modulate the electronic properties and biological activity of the molecule. For example, some studies have explored the impact of incorporating amino acid moieties.[3]
Mechanisms of Action: Unraveling the Cellular Impact
Aminoanthraquinone derivatives exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and interference with key cellular signaling pathways.
Induction of Apoptosis
A common mechanism of action for many anticancer agents, including anthraquinone derivatives, is the induction of programmed cell death, or apoptosis. Studies on related compounds have shown that they can trigger apoptosis through the activation of the ROS/JNK signaling pathway.[1] This pathway involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK), leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[1]
Modulation of Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer are targeted by anthraquinone derivatives.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some anthraquinone derivatives have been shown to induce autophagy and enhance the efficacy of other chemotherapeutic agents by inhibiting the PI3K/AKT/mTOR pathway.[4]
-
SIRT1/p53 Pathway: The SIRT1/p53 pathway is involved in cell cycle regulation and apoptosis. One study demonstrated that a 2-hydroxy-3-methyl anthraquinone derivative promotes apoptosis and inhibits invasion of hepatocellular carcinoma cells by targeting this pathway.[5]
The following diagram illustrates a generalized signaling pathway for the induction of apoptosis by certain anthraquinone derivatives.
Caption: Generalized signaling pathway for apoptosis induction by some anthraquinone analogs.
Experimental Protocols for Evaluation
The assessment of the anticancer activity of this compound analogs involves a series of in vitro assays. The following is a generalized workflow for screening and evaluating these compounds.
Cell Culture and Maintenance
-
Human cancer cell lines (e.g., MCF-7, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assays
The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. Several colorimetric assays are commonly employed to determine cell viability after treatment with the test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass.
The following diagram outlines a typical experimental workflow for a cytotoxicity assay.
Caption: A typical workflow for evaluating the cytotoxicity of compound analogs.
Conclusion and Future Directions
The available evidence suggests that this compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their mechanism of action appears to involve the induction of apoptosis through the modulation of key cellular signaling pathways. However, to fully realize their therapeutic potential, further research is warranted.
Future studies should focus on the systematic synthesis and evaluation of a series of this compound analogs with diverse substitutions on the amino and hydroxyl groups. Such studies will be instrumental in establishing a clear and comprehensive structure-activity relationship, which is essential for the rational design of more potent and selective anticancer drugs. Furthermore, in-depth mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways involved in the action of these compounds.
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2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. [Link]
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The Anthraquinone Derivative C2 Enhances Oxaliplatin-Induced Cell Death and Triggers Autophagy via the PI3K/AKT/mTOR Pathway. [Link]
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A Comparative Analysis of Substituted Aminoanthraquinones as Antitumor Agents: A Guide for Researchers
The quest for effective and safer chemotherapeutic agents is a continuous endeavor in oncological research. Among the myriad of scaffolds explored, the anthraquinone core has proven to be a privileged structure, giving rise to a class of potent antitumor agents. This guide provides a comparative analysis of substituted aminoanthraquinones, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore clinically established drugs and promising preclinical candidates to offer a comprehensive perspective for researchers and drug development professionals.
The Aminoanthraquinone Scaffold: A Foundation for Anticancer Activity
The 9,10-anthraquinone framework, a tricyclic aromatic system, is the cornerstone of a significant class of anticancer drugs. The planar nature of this scaffold allows it to intercalate between the base pairs of DNA, a fundamental mechanism of its cytotoxic action. The introduction of amino substituents and their side chains profoundly influences the molecule's biological activity, including its DNA binding affinity, ability to inhibit key cellular enzymes, and overall cytotoxicity. These modifications are crucial for enhancing antitumor efficacy while mitigating undesirable side effects, such as the cardiotoxicity often associated with early anthracycline antibiotics like doxorubicin.[1][2]
This guide will focus on a comparative analysis of key substituted aminoanthraquinones, including the clinically utilized Mitoxantrone and Pixantrone, the investigational agent Amonafide, and a selection of preclinical derivatives to illustrate the chemical diversity and therapeutic potential of this class of compounds.
Comparative Analysis of Key Substituted Aminoanthraquinones
A critical aspect of drug development is understanding how structural modifications impact therapeutic efficacy and safety. Here, we compare and contrast selected aminoanthraquinones.
Mitoxantrone: The Established Benchmark
Mitoxantrone is a synthetic anthracenedione approved for the treatment of metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[3][4] Its structure features a symmetrical arrangement of two aminoalkylamino side chains at the 1 and 4 positions of the anthraquinone core.
-
Mechanism of Action: Mitoxantrone is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3] It intercalates into DNA and forms a stable ternary complex with topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death.[1]
-
Antitumor Activity: It exhibits broad-spectrum activity against various tumor types. However, its clinical use is limited by dose-dependent cardiotoxicity, a known side effect of many anthracycline-related compounds.[3]
Pixantrone: A Modern Analogue with Reduced Cardiotoxicity
Pixantrone is a newer aza-anthracenedione approved for treating relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.[5] It was designed to retain the antitumor efficacy of anthracyclines while minimizing their cardiotoxic effects.[6]
-
Structural Distinction and Mechanism: A key structural modification in pixantrone is the replacement of a carbon atom in the anthraquinone ring with a nitrogen atom, forming an aza-anthracenedione core. This change, along with the absence of a hydroquinone moiety, is believed to reduce the production of reactive oxygen species (ROS), a primary contributor to anthracycline-induced cardiotoxicity.[7][8] Like mitoxantrone, pixantrone acts as a DNA intercalator and a topoisomerase II inhibitor.[6] Notably, it has a higher propensity to form DNA adducts compared to mitoxantrone.[7]
Amonafide: A Naphthalimide with a Distinct Profile
While not a true aminoanthraquinone, Amonafide is a naphthalimide derivative that shares key mechanistic features, namely DNA intercalation and topoisomerase II inhibition.[9][10] It has been investigated for the treatment of various cancers.
-
Mechanism of Action: Amonafide intercalates into DNA and poisons topoisomerase II, stabilizing the enzyme-DNA cleavage complex.[9] A unique characteristic is that its action against topoisomerase II is largely independent of ATP.[9] However, its clinical development has been challenged by variable patient metabolism due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading to unpredictable toxicities.[11]
Preclinical Aminoanthraquinone Derivatives: The Next Generation
Ongoing research focuses on synthesizing novel aminoanthraquinone derivatives with improved efficacy and safety profiles. These efforts often involve modifying the substituents on the amino groups or the anthraquinone core itself. For instance, studies have shown that the nature and length of the side chains can significantly impact cytotoxicity and the mechanism of action.[12][13] Some novel derivatives have demonstrated potent activity against drug-resistant cancer cell lines.[14]
Structure-Activity Relationship (SAR)
The antitumor activity of aminoanthraquinones is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution Pattern: The position of the amino substituents is critical. For instance, 1,4-disubstituted derivatives generally exhibit strong cytotoxic activity.[13]
-
Side Chain Characteristics: The nature of the aminoalkylamino side chains influences DNA binding affinity, topoisomerase II inhibition, and cellular uptake. The presence of hydroxyl groups in the side chains, as seen in Mitoxantrone, can enhance water solubility and modulate biological activity.[13]
-
Core Modifications: As exemplified by Pixantrone, modifications to the anthraquinone core can significantly impact the drug's safety profile, particularly cardiotoxicity.[7]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected aminoanthraquinones against various human cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mitoxantrone | HeLa (Cervical) | Varies | [14] |
| HL-60 (Leukemia) | Varies | [14] | |
| Pixantrone | A-549 (Lung) | Varies | [5] |
| HCT-116 (Colon) | Varies | [5] | |
| Amonafide | Various | Varies | [11] |
| AQ-101 Analogue (66) | Acute Lymphoblastic Leukemia | 0.74 | [14] |
| Emodin Derivative (63) | HCT116 (Colon) | 108.1 | [14] |
| Azasugar-anthraquinone (51) | MCF-7 (Breast) | 17.3 | [14] |
Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.
Experimental Protocols for Evaluation
The characterization of novel antitumor agents requires a battery of robust and validated assays. Below are step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and purified human topoisomerase II enzyme.
-
Compound Addition: Add the test compound at various concentrations. Include a known inhibitor (e.g., etoposide) as a positive control and a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Conclusion and Future Directions
Substituted aminoanthraquinones remain a fertile ground for the discovery of novel anticancer agents. The journey from the established efficacy of Mitoxantrone to the improved safety profile of Pixantrone underscores the power of medicinal chemistry in optimizing therapeutic agents. The diverse mechanisms of action, including DNA intercalation and topoisomerase II inhibition, provide multiple avenues for therapeutic intervention.[7][14]
Future research will likely focus on several key areas:
-
Targeted Delivery: Conjugating aminoanthraquinones to tumor-targeting moieties to enhance their therapeutic index.
-
Combination Therapies: Exploring synergistic effects with other anticancer drugs, including targeted therapies and immunotherapies.
-
Overcoming Resistance: Designing novel derivatives that can circumvent known mechanisms of drug resistance.[15]
The continued exploration of the chemical space around the aminoanthraquinone scaffold, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds immense promise for the development of the next generation of cancer therapeutics.
References
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Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4 - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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(PDF) Chemistry of 2-aminoanthraquinones - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed. (2005). Chemical & Pharmaceutical Bulletin, 53(9), 1136-1141. [Link]
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(PDF) Novel anthraquinone amino derivatives as anticancer agents targeting the human serine/threonine kinase PAK4 - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed. (2007). Anti-Cancer Drugs, 18(10), 1193-1200. [Link]
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Structure-activity relationship of anticancer drug candidate quinones - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Pixantrone: Novel Mode of Action and Clinical Readouts - PubMed. (2018). Expert Opinion on Investigational Drugs, 27(7), 605-616. [Link]
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Pixantrone: novel mode of action and clinical readouts - Taylor & Francis. (2018). Expert Opinion on Investigational Drugs, 27(7), 605-616. [Link]
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Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - MDPI. (2018). Molecules, 23(11), 2998. [Link]
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Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC - PubMed Central. (2009). Journal of Biomedical Science, 16, 95. [Link]
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Abstract 2527: Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties - AACR Journals. (2011). Cancer Research, 71(8 Supplement), 2527. [Link]
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What is Pixantrone Dimaleate used for? - Patsnap Synapse. (2024, June 14). Retrieved January 26, 2026, from [Link]
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Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones | Journal of Medicinal Chemistry - ACS Publications. (1977). Journal of Medicinal Chemistry, 20(6), 781-788. [Link]
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(PDF) Mitoxantrone: An agent with promises for anticancer therapies - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - NIH. (2014). Molecular Cancer Therapeutics, 13(7), 1879-1889. [Link]
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Naphthalimides and azonafides as promising anti-cancer agents - PubMed. (2009). Current Medicinal Chemistry, 16(14), 1696-1717. [Link]
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Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Publishing. (2021). RSC Advances, 11(59), 37478-37502. [Link]
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This medicinal product is subject to additional monitoring. This will allow quick identification of - PIXUVRI, INN-pixantrone. (n.d.). Retrieved January 26, 2026, from [Link]
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Recent Developments in the Synthesis and Applications of Anticancer Amonafide Derivatives. A Mini Review | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids - MDPI. (2024). Pharmaceuticals, 17(2), 231. [Link]
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Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed. (2018). Mini-Reviews in Medicinal Chemistry, 18(1), 50-65. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
